Product packaging for Govorestat(Cat. No.:CAS No. 2170729-29-8)

Govorestat

Cat. No.: B605652
CAS No.: 2170729-29-8
M. Wt: 425.4 g/mol
InChI Key: ORQGHAJIWGGFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AT-007, also referred to as Govorestat or Gavorestat, is a potent, selective, and central nervous system (CNS)-penetrant aldose reductase inhibitor (ARI) under clinical investigation for the treatment of rare neurological and metabolic diseases . Its primary research value lies in its novel mechanism of action, where it targets and inhibits the enzyme Aldose Reductase (AKR1B1) . This enzyme plays a key role in the pathogenesis of several disorders by catalyzing the reduction of glucose to sorbitol in the polyol pathway and galactose to galactitol . The accumulation of these toxic sugar alcohols is believed to cause cellular damage and long-term complications. This compound is being studied primarily for the treatment of Classic Galactosemia, SORD Deficiency, and PMM2-CDG (Phosphomannomutase 2 Deficiency) . In clinical trials for Galactosemia, AT-007 demonstrated an ability to rapidly and sustainably reduce plasma levels of the toxic metabolite galactitol, which correlated with clinical benefits on activities of daily living, behavior, cognition, and motor skills in pediatric patients . Similarly, in SORD Deficiency, research has shown that AT-007 can significantly reduce elevated blood sorbitol levels, addressing the underlying cause of this progressive neuropathy . The compound has a defined chemical structure as a small molecule with the formula C17H10F3N3O3S2 and a molecular weight of 425.4 g/mol . AT-007 has received various regulatory designations from the FDA and EMA, including Orphan Drug and Fast Track status, underscoring its potential significance in areas of high unmet medical need . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10F3N3O3S2 B605652 Govorestat CAS No. 2170729-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]thieno[3,4-d]pyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O3S2/c18-17(19,20)8-1-2-13-12(3-8)21-14(28-13)5-23-16(26)10-7-27-6-9(10)11(22-23)4-15(24)25/h1-3,6-7H,4-5H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQGHAJIWGGFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=CSC=C4C(=N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170729-29-8
Record name Govorestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170729298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gavorestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16707
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GOVORESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JLQ8K35KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Govorestat's Mechanism of Action in Galactosemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Govorestat (AT-007) is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of aldose reductase (AR), an enzyme pivotal in the pathogenesis of classic galactosemia.[1][2][3] In this rare genetic metabolic disorder, deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of galactose.[4][5] The pathogenic cascade is driven by the AR-mediated conversion of galactose to galactitol, a toxic metabolite that accumulates in various tissues, leading to severe neurological and systemic complications.[4][5] this compound intervenes directly in this pathway by inhibiting aldose reductase, thereby reducing the production of galactitol. Clinical trials have demonstrated that this compound administration leads to a rapid and sustained, dose-dependent reduction in plasma galactitol levels, which is associated with the stabilization or improvement of clinical outcomes in pediatric patients.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies where available, and visualizations of the key pathways and processes.

The Pathophysiology of Classic Galactosemia and the Rationale for Aldose Reductase Inhibition

Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the GALT enzyme.[4] This enzymatic block in the primary galactose metabolism pathway (the Leloir pathway) results in the shunting of excess galactose into alternative metabolic routes. The most significant of these is the polyol pathway, where aldose reductase catalyzes the NADPH-dependent reduction of galactose to galactitol (dulcitol).

Unlike sorbitol, the product of glucose reduction by aldose reductase, galactitol is a poor substrate for the subsequent enzyme in the polyol pathway, sorbitol dehydrogenase. Consequently, galactitol accumulates intracellularly, leading to osmotic stress, cellular damage, and the long-term complications of galactosemia, which include cognitive impairment, speech difficulties, motor abnormalities, and cataracts.[4][5]

The central role of aldose reductase in the production of the toxic metabolite galactitol makes it a prime therapeutic target for the treatment of galactosemia. By inhibiting aldose reductase, this compound aims to halt the pathogenic conversion of galactose to galactitol, thereby mitigating the downstream cellular damage and clinical manifestations of the disease.

This compound: A Potent and Selective Aldose Reductase Inhibitor

This compound is a next-generation aldose reductase inhibitor designed for high potency and selectivity, with the crucial feature of being able to penetrate the central nervous system to address the neurological aspects of galactosemia.[1][2]

In Vitro Efficacy

Preclinical studies have established the high potency of this compound in inhibiting aldose reductase.

ParameterValueReference
IC50 (Aldose Reductase) 100 pM[1]

Table 1: In Vitro Potency of this compound

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay (General Methodology)

While the specific, proprietary protocol used for the IC50 determination of this compound has not been publicly disclosed, a general methodology for assessing aldose reductase inhibition in vitro is as follows. It is important to note that specific parameters such as enzyme source, substrate concentration, and incubation conditions can influence the results.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.

Principle: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde or galactose).

Materials:

  • Enzyme: Purified or recombinant human aldose reductase.

  • Substrate: DL-glyceraldehyde or galactose.

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).

  • Buffer: Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitor: A known aldose reductase inhibitor (e.g., epalrestat).

  • Instrumentation: UV-Vis spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

  • A reaction mixture is prepared in a quartz cuvette containing the phosphate buffer, NADPH, and the test compound at various concentrations.

  • The mixture is pre-incubated to allow the test compound to interact with the enzyme.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The decrease in absorbance at 340 nm is monitored over time.

  • The rate of NADPH oxidation is calculated from the linear portion of the kinetic curve.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Pharmacology and Pharmacodynamics of this compound

Clinical studies have been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in both healthy volunteers and patients with classic galactosemia. These studies have provided crucial data on the in vivo effects of this compound on its target biomarker, galactitol.

Clinical Trial Evidence of Galactitol Reduction

The ACTION-Galactosemia Phase 1/2 study in adults and the ACTION-Galactosemia Kids Phase 3 study in pediatric patients have demonstrated a significant and dose-dependent reduction in plasma galactitol levels following treatment with this compound.[6][7]

Clinical TrialPatient PopulationDoseMean Galactitol Reduction from BaselineReference
ACTION-Galactosemia (Phase 1/2) Adults5 mg/kg-19% ± 10%[6]
20 mg/kg-46% ± 4%[6]
40 mg/kg-51% ± 5%[6]
ACTION-Galactosemia Kids (Phase 3) Children (2-17 years)Not specified40%[7]

Table 2: Reduction in Plasma Galactitol with this compound Treatment

These clinical data confirm that this compound effectively inhibits aldose reductase in vivo, leading to a substantial decrease in the production of the toxic metabolite galactitol. The reduction in galactitol was observed to be rapid and was sustained over the treatment period.[6][7]

Experimental Protocol: Measurement of Plasma Galactitol (General Methodology)

The quantitative analysis of galactitol in plasma is a critical component of clinical trials for aldose reductase inhibitors. While the specific validated bioanalytical method used in the ACTION-Galactosemia trials is proprietary, a general methodology based on gas chromatography-mass spectrometry (GC/MS) is described below.

Objective: To accurately and precisely quantify the concentration of galactitol in human plasma.

Principle: Plasma samples are processed to remove proteins and other interfering substances. Galactitol is then chemically modified (derivatized) to make it volatile and suitable for gas chromatography. The derivatized galactitol is separated from other components by GC and detected and quantified by MS. An internal standard (a stable isotope-labeled version of galactitol) is added at the beginning of the procedure to correct for any sample loss during processing.

Materials:

  • Plasma Samples: Collected from clinical trial participants.

  • Internal Standard: Stable isotope-labeled galactitol (e.g., 13C-labeled galactitol).

  • Reagents for Deproteinization: E.g., acetonitrile or methanol.

  • Derivatization Reagents: E.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation, or acetic anhydride for acetylation.

  • Solvents: High-purity solvents for extraction and reconstitution.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC/MS).

Procedure:

  • Sample Preparation:

    • A known amount of the internal standard is added to a measured volume of plasma.

    • Proteins are precipitated by the addition of a cold organic solvent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant containing galactitol is collected.

  • Derivatization:

    • The supernatant is dried down under a stream of nitrogen.

    • The derivatization reagent is added to the dried residue, and the mixture is heated to facilitate the reaction. This step converts the polar hydroxyl groups of galactitol into non-polar, volatile derivatives.

  • GC/MS Analysis:

    • A small volume of the derivatized sample is injected into the GC.

    • The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column.

    • As the separated components exit the GC column, they enter the MS.

    • The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio.

    • The instrument is set to monitor specific ions characteristic of derivatized galactitol and the internal standard (Selected Ion Monitoring, SIM).

  • Quantification:

    • The peak areas of the characteristic ions for both galactitol and the internal standard are measured.

    • A calibration curve is constructed by analyzing samples with known concentrations of galactitol and a fixed concentration of the internal standard.

    • The concentration of galactitol in the plasma samples is calculated by comparing the ratio of the peak area of galactitol to the peak area of the internal standard against the calibration curve.

Visualizing the Mechanism and Workflow

Signaling Pathway: The Role of this compound in Galactosemia

Govorestat_Mechanism cluster_pathway Galactose Metabolism in Galactosemia cluster_intervention Therapeutic Intervention cluster_outcome Clinical Outcome Galactose Galactose AR Aldose Reductase (AR) Galactose->AR NADPH -> NADP+ Galactitol Galactitol (Toxic Metabolite) Cellular_Damage Cellular Damage (Osmotic Stress) Galactitol->Cellular_Damage Accumulation leads to AR->Galactitol This compound This compound (AT-007) This compound->AR Inhibition

Caption: this compound's mechanism of action in preventing galactitol formation.

Experimental Workflow: In Vitro Aldose Reductase Inhibition Assay

ARI_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Aldose Reductase - NADPH - Substrate (e.g., DL-glyceraldehyde) - this compound dilutions Reaction_Mix Create Reaction Mixture: Buffer + NADPH + this compound Reagents->Reaction_Mix Preincubation Pre-incubate Reaction_Mix->Preincubation Initiation Initiate reaction with Substrate Preincubation->Initiation Spectro Monitor Absorbance at 340 nm (Kinetic Measurement) Initiation->Spectro Calc_Rate Calculate Rate of NADPH Oxidation Spectro->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for determining aldose reductase inhibition in vitro.

Experimental Workflow: GC/MS Analysis of Plasma Galactitol

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_quant Quantification Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Deproteinize Deproteinize Spike->Deproteinize Dry Dry Supernatant Deproteinize->Dry Derivatize Derivatize Galactitol Dry->Derivatize Inject Inject into GC/MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Compare to Calibration Curve Integrate->Calibrate Quantify Quantify Galactitol Concentration Calibrate->Quantify

Caption: Workflow for quantifying plasma galactitol using GC/MS.

Conclusion

This compound represents a targeted therapeutic approach for classic galactosemia, directly addressing the core pathogenic mechanism of galactitol production through the potent and selective inhibition of aldose reductase. Its ability to penetrate the central nervous system is a key feature for tackling the neurological consequences of the disease. The quantitative data from clinical trials robustly demonstrate its in vivo efficacy in reducing plasma galactitol levels. While detailed proprietary experimental protocols for the specific assays are not publicly available, the general methodologies outlined in this guide provide a solid framework for understanding the scientific basis of this compound's evaluation. The continued investigation of this compound holds significant promise for patients with classic galactosemia, a condition with a high unmet medical need.

References

Govorestat: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Aldose Reductase Inhibitor, Govorestat (AT-007)

Introduction

This compound (formerly AT-007) is a next-generation, central nervous system (CNS) penetrant, and highly selective small molecule inhibitor of aldose reductase (AR).[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol. Under normal physiological conditions, this pathway is of minor consequence. However, in states of hyperglycemia or in genetic disorders affecting galactose metabolism, the increased flux through the polyol pathway leads to the accumulation of sorbitol or galactitol, respectively. These sugar alcohols are osmotically active and their accumulation is implicated in the pathophysiology of long-term complications in diseases such as diabetes, classic galactosemia, and sorbitol dehydrogenase (SORD) deficiency. This compound is under development for several rare diseases, including classic galactosemia, SORD deficiency, and PMM2-CDG.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: Targeting the Polyol Pathway

This compound exerts its therapeutic effect by potently and selectively inhibiting aldose reductase. This inhibition blocks the conversion of galactose to the toxic metabolite galactitol in classic galactosemia and the conversion of glucose to sorbitol in SORD deficiency.[3] The accumulation of these polyols in tissues is a primary driver of cellular stress and long-term complications. In classic galactosemia, galactitol buildup contributes to neurological deficits, cataracts, and other systemic issues.[2] In SORD deficiency, the accumulation of sorbitol in neuronal tissues leads to a progressive and debilitating peripheral neuropathy. By blocking this initial step in the polyol pathway, this compound aims to reduce the levels of these toxic metabolites, thereby mitigating their downstream pathological effects.

Figure 1: Mechanism of Action of this compound in the Polyol Pathway.

Pharmacokinetics and Pharmacodynamics

A Phase 1/2 study in healthy adults and patients with classic galactosemia provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized by a 2-compartment model with sequential zero- and first-order absorption. Multiple-dose administration showed linear pharmacokinetics in the 0.5-40 mg/kg range, with cerebrospinal fluid (CSF) levels increasing in a dose-dependent manner. The elimination half-life was approximately 10 hours, supporting a once-daily dosing regimen.

Pharmacodynamics

In adult patients with classic galactosemia, this compound demonstrated a rapid, dose-dependent, and sustained reduction in plasma galactitol levels. A near-maximal effect was observed at doses of 20 mg/kg and 40 mg/kg, with galactitol levels reduced by approximately 50% from baseline.[4] Importantly, this reduction in galactitol was not accompanied by an increase in galactose or galactose-1-phosphate (Gal-1P) levels.

Clinical Efficacy

This compound has been evaluated in several clinical trials for classic galactosemia and SORD deficiency.

Classic Galactosemia: The ACTION-Galactosemia and ACTION-Galactosemia Kids Trials

The efficacy of this compound in classic galactosemia was assessed in the Phase 1/2 ACTION-Galactosemia study in adults and the Phase 3 ACTION-Galactosemia Kids study in children aged 2-17 years.

In the ACTION-Galactosemia Kids study, while the primary composite endpoint did not reach statistical significance, this compound treatment demonstrated clinical benefits in activities of daily living, behavioral symptoms, cognition, fine motor skills, and tremor compared to placebo.[2][4][5][6][7][8] A post-hoc analysis excluding speech and language components, which were confounded by intensive speech therapy in both groups, showed a highly statistically significant benefit of this compound.[2][8] Furthermore, this compound significantly reduced plasma galactitol levels in both children and adults.[1][2][4]

SORD Deficiency: The INSPIRE Trial

The ongoing Phase 3 INSPIRE trial is evaluating the efficacy of this compound in patients with SORD deficiency. An interim analysis at 12 months demonstrated that this compound led to a statistically significant reduction in blood sorbitol levels compared to placebo.[3][9] This reduction in sorbitol was correlated with improvements in clinical outcomes, including the 10-meter walk-run test, dorsiflexion, and the 6-minute walk test.[1] Moreover, a highly statistically significant improvement was observed in the Charcot-Marie-Tooth Health Index (CMT-HI), a patient-reported outcome measure.[1][9]

Data Presentation

The following tables summarize the key quantitative data from the clinical trials of this compound.

Table 1: Pharmacodynamic Effect of this compound on Plasma Galactitol in Adult Patients with Classic Galactosemia (Phase 1/2 Study)

Dose GroupMean Change from Baseline in Galactitol (%)Standard Deviation
Placebo-159
5 mg/kg-1910
20 mg/kg-464
40 mg/kg-515

Table 2: Key Efficacy Outcomes from the ACTION-Galactosemia Kids Trial (18 months)

EndpointResultp-value
Primary Composite EndpointSystematic improvement, not statistically significant0.1030
Sensitivity Analysis (including cognition)Near statistical significance0.0698
Post-hoc Analysis (excluding speech/language)Highly statistically significant benefit0.0205
Tremor (Archimedes Spiral Drawing Test)Statistically significant benefit0.0428
Adaptive Skills (BASC-3 Adaptive Skills Index)Statistically significant benefit0.0265

Table 3: Key Efficacy Outcomes from the INSPIRE Trial in SORD Deficiency (12-Month Interim Analysis)

EndpointResultp-value
Sorbitol Reduction vs. PlaceboStatistically significant<0.001
Correlation of Sorbitol with CMT-FOM CompositeStatistically significant0.05
CMT Health Index (CMT-HI)Highly statistically significant improvement0.01
Mean Sorbitol Reduction (90 days)Approximately 52%<0.001

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Quantification of Galactitol and Sorbitol

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Galactitol in Plasma

  • Principle: This method allows for the sensitive and specific quantification of galactitol in plasma samples.

  • Procedure:

    • Sample Preparation: An internal standard (e.g., a stable isotope-labeled version of galactitol) is added to a known volume of plasma. Proteins are precipitated using a suitable agent (e.g., methanol or acetonitrile) and removed by centrifugation.

    • Derivatization: The supernatant containing galactitol is dried down and derivatized to increase its volatility for GC analysis. A common derivatization method is the formation of trimethylsilyl (TMS) ethers.

    • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a GC column and then ionized and detected by the mass spectrometer.

    • Quantification: The concentration of galactitol is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of galactitol.[10][11]

2. Enzymatic Assay for Sorbitol in Blood

  • Principle: This method utilizes the enzyme sorbitol dehydrogenase (SDH) to catalyze the oxidation of sorbitol to fructose, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically and is proportional to the sorbitol concentration.[12][13][14][15]

  • Procedure:

    • Sample Preparation: Blood samples are deproteinized, often using a combination of sodium hydroxide and zinc sulfate, followed by centrifugation to obtain a clear supernatant.[16]

    • Reaction Mixture: The supernatant is added to a reaction buffer containing NAD+ and sorbitol dehydrogenase.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time to allow for the enzymatic conversion.

    • Measurement: The absorbance or fluorescence of the resulting NADH is measured at an appropriate wavelength (typically 340 nm for absorbance).

    • Quantification: The sorbitol concentration is calculated from a standard curve prepared with known concentrations of sorbitol.

In Vitro Aldose Reductase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the activity of purified or recombinant aldose reductase. The enzyme's activity is determined by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.[17][18][19][20][21]

  • Procedure:

    • Reaction Mixture: A reaction mixture is prepared in a cuvette containing a buffer (e.g., phosphate buffer), NADPH, and the test compound (this compound) at various concentrations.

    • Enzyme Addition: The reaction is initiated by the addition of a known amount of aldose reductase.

    • Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • Data Analysis: The rate of the reaction (decrease in absorbance per unit time) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Experimental_Workflow cluster_Biomarker Biomarker Analysis cluster_Clinical Clinical Outcome Assessment Blood_Sample Patient Blood Sample Plasma_Prep Plasma Separation & Deproteinization Blood_Sample->Plasma_Prep Derivatization Derivatization (for GC-MS) Plasma_Prep->Derivatization Enzymatic_Assay Enzymatic Assay (for Sorbitol) Plasma_Prep->Enzymatic_Assay GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of Galactitol/Sorbitol GCMS->Quantification Enzymatic_Assay->Quantification Patient Patient BASC3 BASC-3 Assessment Patient->BASC3 OWLS2 OWLS-II Assessment Patient->OWLS2 Walk_Test 10-Meter Walk Test Patient->Walk_Test Data_Analysis Data Analysis BASC3->Data_Analysis OWLS2->Data_Analysis Walk_Test->Data_Analysis

References

The Role of Govorestat in Sorbitol Dehydrogenase (SORD) Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitol Dehydrogenase (SORD) deficiency is a recently identified autosomal recessive hereditary neuropathy, now considered one of the most common forms of Charcot-Marie-Tooth disease (CMT).[1][2] The genetic lesion in the SORD gene leads to a dysfunctional sorbitol dehydrogenase enzyme, which is crucial for the second step of the polyol pathway, converting sorbitol to fructose.[2][3] This enzymatic block results in the systemic accumulation of sorbitol to toxic levels, driving the progressive axonal neuropathy that characterizes the disease.[4][5] Govorestat (AT-007), a novel, potent, and central nervous system (CNS) penetrant Aldose Reductase Inhibitor (ARI), presents a promising therapeutic strategy by targeting the first and rate-limiting step of the polyol pathway: the conversion of glucose to sorbitol.[6] This document provides an in-depth technical overview of the role of this compound in the management of SORD deficiency, summarizing preclinical and clinical data, detailing experimental protocols, and visualizing key pathways and workflows.

Pathophysiology of SORD Deficiency and the Therapeutic Rationale for this compound

SORD deficiency is characterized by mutations in the SORD gene, leading to a loss of function of the sorbitol dehydrogenase enzyme.[1][2] This enzyme is responsible for the conversion of sorbitol to fructose.[2] Its deficiency leads to an accumulation of sorbitol in various tissues, including nerves, at levels that can be over 100 times higher than normal.[7][8] This accumulation is cytotoxic and is the primary driver of the progressive axonal neuropathy seen in patients.[4]

This compound is an Aldose Reductase Inhibitor (ARI) that blocks the enzyme aldose reductase, which catalyzes the conversion of glucose to sorbitol.[6] By inhibiting this initial step in the polyol pathway, this compound effectively reduces the production of sorbitol, thereby addressing the root cause of SORD deficiency.[9]

Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase NADPH -> NADP+ Sorbitol Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase NAD+ -> NADH Toxicity Sorbitol Accumulation & Nerve Toxicity Sorbitol->Toxicity Fructose Fructose This compound This compound (AT-007) This compound->Aldose_Reductase SORD_Deficiency SORD Deficiency (Genetic Mutation) Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase->Fructose Sorbitol_Dehydrogenase->SORD_Deficiency

Figure 1: Mechanism of this compound in SORD Deficiency.

The INSPIRE Clinical Trial: Design and Key Findings

The efficacy and safety of this compound in patients with SORD deficiency were evaluated in the Phase 2/3 INSPIRE (Intervention with Sorbitol Pathway Inhibitor for SORD Neuropathy) trial.

Trial Design

The INSPIRE trial was a global, randomized, double-blind, placebo-controlled study.[10]

  • Participants: The trial enrolled approximately 56 patients aged 16-55 with a confirmed diagnosis of SORD deficiency.[11]

  • Intervention: Patients were randomized to receive either once-daily oral this compound (AT-007) or a placebo.

  • Duration: The trial included a 24-month treatment period.[12]

  • Primary Endpoints:

    • The 12-month interim analysis focused on the correlation between sorbitol levels and the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) composite score, as well as the reduction in sorbitol levels.[11]

    • The primary endpoint for the 24-month analysis was the 10-meter walk/run test (10MWRT).[11][12]

  • Secondary Endpoints: Key secondary endpoints included the CMT-Health Index (CMT-HI), a patient-reported outcome measure, and various components of the CMT-FOM.[9]

cluster_enrollment Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Phase (24 Months) cluster_endpoints Endpoints P Patient Population (N=56, Ages 16-55) SORD Deficiency Diagnosis This compound This compound (AT-007) P->this compound Placebo Placebo P->Placebo FollowUp Assessments at Baseline, 12, 18, and 24 Months This compound->FollowUp Placebo->FollowUp Primary Primary: - Sorbitol Reduction (12 mo) - Correlation of Sorbitol & CMT-FOM (12 mo) - 10MWRT (24 mo) FollowUp->Primary Secondary Secondary: - CMT-Health Index - CMT-FOM Components FollowUp->Secondary

Figure 2: INSPIRE Clinical Trial Workflow.
Quantitative Data Summary

The following tables summarize the key quantitative findings from the INSPIRE trial.

Table 1: Sorbitol Reduction

TimepointTreatment GroupMean Baseline Sorbitol (ng/mL)Mean Sorbitol Reductionp-value (vs. Placebo)
90 DaysThis compound~29,000~52% (~16,000 ng/mL)<0.001
12 MonthsThis compoundNot ReportedSustained Reduction<0.001

Data sourced from press releases and presentations.[11][13]

Table 2: Clinical Outcome Measures at 12 Months

Outcome MeasureFindingp-value
Correlation of Sorbitol Level and CMT-FOM CompositeStatistically significant0.05
CMT-Health Index (CMT-HI)Statistically significant improvement0.039
10-meter walk/run test (10MWRT)Not statistically significant0.457

Data sourced from press releases and presentations.[11]

Experimental Protocols

Quantification of Sorbitol in Human Plasma

A sensitive and specific method for the quantification of sorbitol in human plasma, as would be utilized in a clinical trial like INSPIRE, typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Plasma samples are thawed on ice.

    • An internal standard (e.g., a stable isotope-labeled sorbitol) is added to each sample.

    • Proteins are precipitated by the addition of a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column. The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both sorbitol and the internal standard are monitored.

  • Quantification: A calibration curve is generated using known concentrations of sorbitol standards. The concentration of sorbitol in the plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM)

The CMT-FOM is a composite measure of functional ability in patients with CMT. The INSPIRE trial utilized several components of this measure.

  • 10-Meter Walk/Run Test (10MWRT):

    • Procedure: The patient is instructed to walk or run a 10-meter course as quickly as is safe. The time taken to cover the central 6 meters is recorded to allow for acceleration and deceleration.

    • Scoring: The speed is calculated in meters per second.

  • 4-Stair Climb:

    • Procedure: The patient is timed as they ascend a standardized set of four stairs as quickly as possible without using a handrail for support.

    • Scoring: The time taken to complete the task is recorded.

  • Sit-to-Stand Test:

    • Procedure: The patient begins seated in a standard chair with their arms crossed over their chest. They are instructed to stand up and sit down five times as quickly as possible.

    • Scoring: The time taken to complete five repetitions is recorded.

  • 6-Minute Walk Test (6MWT):

    • Procedure: The patient is instructed to walk as far as possible in six minutes along a pre-measured, flat corridor. Standardized encouragement is given at regular intervals.

    • Scoring: The total distance walked in six minutes is recorded.

  • Dorsiflexion Strength:

    • Procedure: Ankle dorsiflexion strength is measured using a handheld dynamometer. The patient is seated with their knee flexed, and the dynamometer is placed on the dorsum of the foot. The patient is instructed to pull their foot up against the resistance of the dynamometer with maximal effort.

    • Scoring: The peak force generated is recorded.

CMT-Health Index (CMT-HI)

The CMT-HI is a patient-reported outcome measure designed to assess the symptoms and health-related quality of life in individuals with CMT.

  • Administration: The questionnaire is self-administered and assesses various domains, including lower and upper limb function, mobility, fatigue, pain, and sensory function.

  • Scoring: The responses are scored to provide a total score and subscale scores, with higher scores indicating a greater disease burden.

Conclusion

This compound has demonstrated a clear mechanism of action that directly addresses the underlying pathophysiology of SORD deficiency. The results from the INSPIRE clinical trial indicate that this compound significantly reduces sorbitol levels in patients. While the primary endpoint of the 10-meter walk/run test at 24 months was not met, the statistically significant correlation between sorbitol reduction and functional outcomes at 12 months, along with improvements in the patient-reported CMT-Health Index, suggest a meaningful clinical benefit.[11][12] These findings position this compound as a potentially transformative therapy for individuals with this debilitating rare disease. Further long-term data from the open-label extension of the INSPIRE trial will be crucial in fully elucidating the disease-modifying potential of this novel therapeutic agent.

References

Govorestat: A Deep Dive into its Impact on Galactitol Levels in Classic Galactosemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Classic Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in dairy products and also produced endogenously. This leads to the accumulation of toxic metabolites, most notably galactitol, which is implicated in the long-term, debilitating complications of the disease affecting the neurological system, and can lead to the development of cataracts. Govorestat (AT-007) is an investigational aldose reductase inhibitor that has shown promise in reducing elevated galactitol levels in patients with Classic Galactosemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on galactitol levels as demonstrated in clinical trials, and the experimental protocols utilized in these studies.

Introduction: The Role of Galactitol in Classic Galactosemia

In individuals with Classic Galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) disrupts the normal Leloir pathway of galactose metabolism. This enzymatic block leads to the shunting of excess galactose into alternative metabolic routes. One such critical pathway is the polyol pathway, where the enzyme aldose reductase converts galactose to galactitol.[1] Unlike other metabolites, galactitol is not readily metabolized further and is poorly transported across cell membranes, leading to its intracellular accumulation.[1] This buildup is believed to exert osmotic stress and contribute to the pathophysiology of various long-term complications observed in Classic Galactosemia, including neurological damage and the formation of cataracts.

Mechanism of Action: this compound as an Aldose Reductase Inhibitor

This compound is a potent and selective inhibitor of the enzyme aldose reductase.[2] By blocking this key enzyme, this compound directly targets the conversion of galactose to the toxic metabolite galactitol. This mechanism of action is central to its therapeutic potential in mitigating the downstream pathological effects of galactitol accumulation in patients with Classic Galactosemia.

Quantitative Effects of this compound on Galactitol Levels

Clinical trials have demonstrated a significant reduction in plasma galactitol levels in patients with Classic Galactosemia following treatment with this compound.

Phase 1/2 Study in Adult Patients (NCT04117711)

A placebo-controlled Phase 1/2 clinical trial in adult patients with Classic Galactosemia provided key quantitative data on the dose-dependent effect of this compound on plasma galactitol levels. The study evaluated multiple ascending doses of this compound and a placebo group.[3]

Treatment GroupMean Change from Baseline in Plasma Galactitol (± SD)
Placebo-15% (± 9%)
This compound 5 mg/kg-19% (± 10%)
This compound 20 mg/kg-46% (± 4%)
This compound 40 mg/kg-51% (± 5%)
Table 1: Percentage Change in Plasma Galactitol Levels from Baseline in Adult Patients with Classic Galactosemia Treated with this compound or Placebo.[3]
ACTION-Galactosemia Kids Study (NCT04902781)

The ACTION-Galactosemia Kids study, a Phase 3 registrational trial, investigated the effects of this compound in pediatric patients aged 2-17 with Classic Galactosemia. This study demonstrated a rapid and sustained reduction in plasma galactitol levels in the this compound-treated group compared to placebo.[4][5] Treatment with this compound resulted in a substantial and statistically significant mean reduction in plasma galactitol of 40% compared to placebo (p < 0.001).[1]

Experimental Protocols

Clinical Trial Methodologies

Study Design: The clinical trials investigating this compound's effect on galactitol levels were designed as randomized, double-blind, placebo-controlled studies.[3][4]

  • ACTION-Galactosemia Kids Study (NCT04902781): This was a Phase 3 study involving 47 participants aged 2-17 with a diagnosis of Classic Galactosemia.[4]

  • Phase 1/2 Adult Study (NCT04117711): This study included a cohort of adult patients with Classic Galactosemia.[3]

Patient Population: Participants in these trials had a confirmed diagnosis of Classic Galactosemia.

Dosing Regimen: this compound was administered orally. The Phase 1/2 adult study utilized single and multiple ascending doses ranging from 5 mg/kg to 40 mg/kg.[3]

Sample Collection: Plasma samples for galactitol analysis were collected at baseline and at various time points post-treatment to assess the change in galactitol concentrations.

Analytical Method for Galactitol Measurement

While the specific standard operating procedures used in the this compound clinical trials are not publicly available in full detail, the scientific literature describes established and validated methods for the quantification of galactitol in biological samples, which are likely similar to the methodologies employed. Gas chromatography-mass spectrometry (GC-MS) is a commonly used and highly sensitive method for this purpose.[6][7][8]

Principle of GC-MS for Galactitol Analysis:

  • Sample Preparation: Plasma samples are first deproteinized to remove interfering proteins.

  • Derivatization: Galactitol, being a polar and non-volatile molecule, requires a chemical derivatization step to make it suitable for gas chromatography. A common method involves trimethylsilyl (TMS) derivatization.[8]

  • Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph. The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS): As the separated components exit the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected. This provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification of galactitol.

Isotope Dilution: To ensure high accuracy and precision, an isotope-labeled internal standard of galactitol (e.g., D-[UL-13C]galactitol) is often added to the samples at the beginning of the analytical process.[9] This allows for correction of any sample loss during preparation and analysis.

Signaling Pathways and Experimental Workflows

Galactose Metabolism and the Action of this compound

The following diagram illustrates the metabolic pathway of galactose, highlighting the role of aldose reductase in galactitol formation and the inhibitory action of this compound.

Galactose_Metabolism Galactose Galactose Aldose_Reductase Aldose_Reductase Galactose->Aldose_Reductase Substrate Leloir_Pathway Leloir Pathway (Normal Metabolism) Galactose->Leloir_Pathway Blocked in Galactosemia Galactitol Galactitol Long_Term_Complications Long-Term Complications Galactitol->Long_Term_Complications Aldose_Reductase->Galactitol Product This compound This compound This compound->Aldose_Reductase Inhibition

Galactose Metabolism and this compound's Mechanism of Action.
Experimental Workflow for Galactitol Analysis

The logical flow of a typical experimental protocol for quantifying galactitol levels in clinical trial samples is depicted below.

Experimental_Workflow Start Patient Plasma Sample Collection Deproteinization Sample Deproteinization Start->Deproteinization Internal_Standard Addition of Isotope-Labeled Internal Standard Deproteinization->Internal_Standard Derivatization Chemical Derivatization (e.g., TMS) Internal_Standard->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis End Galactitol Level Determination Data_Analysis->End

Workflow for Plasma Galactitol Quantification.

Conclusion

This compound, through its targeted inhibition of aldose reductase, has demonstrated a consistent and significant ability to reduce plasma galactitol levels in both adult and pediatric patients with Classic Galactosemia. The quantitative data from clinical trials underscore the potential of this therapeutic approach to address the underlying biochemical abnormality that contributes to the long-term complications of this debilitating disease. The established and robust analytical methods, such as GC-MS, provide the necessary tools for accurately monitoring the therapeutic efficacy of this compound in reducing galactitol burden. Further research and clinical development will continue to elucidate the long-term clinical benefits of galactitol reduction in this patient population.

References

Investigating Govorestat for the Treatment of Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific investigation into govorestat as a potential therapeutic agent for Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG), the most common congenital disorder of glycosylation. This document details the pathophysiology of PMM2-CDG, the proposed mechanism of action of this compound, and a comprehensive summary of the available preclinical and clinical data. Detailed experimental protocols for key cited experiments are also provided to facilitate understanding and further research.

Introduction to PMM2-CDG and the Rationale for this compound

Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG), formerly known as Congenital Disorder of Glycosylation Type Ia, is a rare, autosomal recessive metabolic disorder caused by mutations in the PMM2 gene. This gene encodes the enzyme phosphomannomutase 2, which plays a crucial role in the N-linked glycosylation of proteins. The deficiency of PMM2 activity leads to a multisystemic disease with a wide spectrum of clinical manifestations, including neurological impairment, developmental delay, hypotonia, coagulopathies, and hepatic dysfunction. Currently, there is no approved treatment for PMM2-CDG.

This compound (AT-007) is a novel, potent, and selective aldose reductase inhibitor (ARI) that is being investigated for several rare diseases.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. The therapeutic rationale for using an ARI in PMM2-CDG stems from the hypothesis that inhibiting aldose reductase could redirect glucose metabolism in a way that enhances the stability and activity of the deficient PMM2 enzyme, thereby addressing the root cause of the disease.[1]

Pathophysiology of PMM2-CDG

The PMM2 enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. This is a critical step in the synthesis of GDP-mannose, the activated mannose donor required for the assembly of lipid-linked oligosaccharides (LLOs) in the endoplasmic reticulum. These LLOs are subsequently transferred to nascent polypeptide chains in a process known as N-linked glycosylation.

In PMM2-CDG, deficient PMM2 activity leads to a shortage of GDP-mannose, resulting in the incomplete assembly of LLOs. This, in turn, causes hypoglycosylation of a wide range of proteins, affecting their folding, stability, and function. The multisystemic nature of PMM2-CDG is a direct consequence of the widespread importance of N-linked glycosylation for cellular function throughout the body.

The clinical severity of PMM2-CDG can correlate with the residual PMM2 enzyme activity, with severely affected patients generally having lower enzyme activity.[3]

This compound: A Novel Therapeutic Approach

Mechanism of Action

This compound is an aldose reductase inhibitor.[1][2] The proposed mechanism of action for this compound in the context of PMM2-CDG involves the modulation of glucose metabolism to indirectly enhance PMM2 enzyme function. By inhibiting aldose reductase, this compound is thought to shunt glucose away from the polyol pathway. This redirection of glucose flux is hypothesized to increase the intracellular levels of glucose-1,6-bisphosphate, an endogenous allosteric activator and stabilizer of the PMM2 enzyme.[1] By stabilizing the PMM2 enzyme, this compound may increase its residual activity, thereby improving the N-linked glycosylation process.

cluster_0 PMM2-CDG Pathophysiology cluster_1 This compound Mechanism of Action PMM2_gene PMM2 Gene (Mutated) PMM2_enzyme Deficient PMM2 Enzyme Activity PMM2_gene->PMM2_enzyme PMM2_stabilization PMM2 Enzyme Stabilization & Activation M6P Mannose-6-Phosphate M1P Mannose-1-Phosphate M6P->M1P PMM2 (Blocked) GDP_mannose Reduced GDP-Mannose Synthesis M1P->GDP_mannose LLO Incomplete Lipid-Linked Oligosaccharide (LLO) Assembly GDP_mannose->LLO Hypoglycosylation Protein Hypoglycosylation LLO->Hypoglycosylation Clinical_Manifestations Multisystemic Clinical Manifestations Hypoglycosylation->Clinical_Manifestations This compound This compound Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase Inhibits Polyol_Pathway Polyol Pathway Glucose_Metabolism Glucose Metabolism Glucose_Metabolism->Polyol_Pathway Aldose Reductase G16BP Increased Glucose-1,6-Bisphosphate Glucose_Metabolism->G16BP G16BP->PMM2_stabilization Improved_Glycosylation Improved N-linked Glycosylation PMM2_stabilization->Improved_Glycosylation

PMM2-CDG Pathophysiology and this compound's Proposed Mechanism of Action.

Preclinical Evidence: In Vitro Studies

In vitro studies using patient-derived fibroblasts have provided initial evidence for the potential efficacy of this compound in PMM2-CDG.

Data Presentation
Cell LineTreatmentPMM2 Enzyme Activity (nmol/h/mg)% Increase in Activity
PMM2-CDG Patient FibroblastsUntreated211-
PMM2-CDG Patient FibroblastsThis compound-treated298~40%
Data from a single patient's fibroblasts as reported in Iida M, et al. (2022).[1]
Experimental Protocol: PMM2 Enzyme Activity Assay in Fibroblasts

The following is a generalized protocol for the spectrophotometric measurement of PMM2 enzyme activity in cultured fibroblasts, based on established methods.[4][5]

start Start: PMM2-CDG Fibroblast Culture harvest Harvest and Wash Cells start->harvest lyse Cell Lysis (Sonication) harvest->lyse centrifuge1 Centrifuge (1550 x g) lyse->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (9000 x g) supernatant1->centrifuge2 supernatant2 Collect Final Supernatant centrifuge2->supernatant2 protein_assay Determine Protein Concentration supernatant2->protein_assay reaction_setup Set up Reaction Mixture: - HEPES buffer - MgCl2 - Auxiliary enzymes - NADP+ - Mannose-1,6-bisphosphate - Mannose-1-phosphate supernatant2->reaction_setup incubation Incubate at 30°C reaction_setup->incubation measurement Measure NADPH production (A340nm) spectrophotometrically incubation->measurement end End: Calculate PMM2 Activity (mU/mg protein) measurement->end

Workflow for PMM2 Enzyme Activity Assay in Fibroblasts.

Materials:

  • Cultured PMM2-CDG patient-derived fibroblasts

  • Phosphate-buffered saline (PBS)

  • Homogenization buffer (e.g., 20 mM HEPES, pH 7.1)

  • Reaction mixture containing:

    • 50 mM HEPES, pH 7.1

    • 5 mM MgCl₂

    • Auxiliary enzymes: phosphomannose isomerase, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase

    • 1 µM mannose-1,6-bisphosphate (activator)

    • 0.25 mM NADP⁺

    • 0.34 mM mannose-1-phosphate (substrate)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Culture and Harvest: Culture PMM2-CDG patient fibroblasts under standard conditions. Harvest cells by trypsinization, wash with PBS, and create a cell pellet.

  • Cell Lysis: Resuspend the cell pellet in homogenization buffer and lyse the cells using sonication on ice.

  • Centrifugation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the cytosolic proteins, including PMM2.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • Enzymatic Reaction:

    • In a 96-well plate, add a known amount of protein from the cell lysate to the reaction mixture.

    • As a negative control, a reaction is set up without the substrate (mannose-1-phosphate).

    • Incubate the plate at 30°C.

  • Measurement: Measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP⁺ to NADPH. The rate of NADPH production is proportional to the PMM2 enzyme activity.

  • Calculation: Calculate the PMM2 activity, typically expressed as milliunits per milligram of protein (mU/mg), after subtracting the background rate from the negative control. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Clinical Evidence: A Single-Patient Case Study

A single-patient, investigator-initiated study under an expanded access program has provided the first clinical data on the use of this compound for PMM2-CDG.[1]

Data Presentation

Table 1: Patient Demographics and Treatment

ParameterValue
Age at Enrollment30 months
Duration of Treatment36 months
This compound DosageStarted at 1 mg/kg/day, escalated to 30 mg/kg/day

Table 2: Biochemical Parameters

ParameterPre-treatment (12-month avg)On this compound (30 mg/kg)Normal Range
AST (U/L)20563Varies by lab
ALT (U/L)26868Varies by lab
Antithrombin III (% activity)FluctuatedApproached normal range>83%
Factor XI (% activity)FluctuatedApproached normal rangeVaries by lab
Whole Blood SorbitolElevatedNormalizedVaries by lab
Data from Iida M, et al. (2022).[1]

Table 3: Clinical Outcome Measures

Assessment ScalePre-treatment ScorePost-treatment Score (36 months)Improvement
Nijmegen Pediatric CDG Rating Scale (NPCRS)24159 points (46%)
Data from Iida M, et al. (2022).[1]

Experimental Protocols: Clinical Assessments

cluster_0 Single-Patient Clinical Investigation Workflow cluster_1 Assessments Patient PMM2-CDG Patient (30 months old) Enrollment Enrollment & Baseline Assessment Patient->Enrollment Treatment This compound Administration (Oral Suspension, daily) 1 mg/kg -> 30 mg/kg Enrollment->Treatment Monitoring Ongoing Monitoring (36 months) Treatment->Monitoring Endpoint Primary Endpoint: Safety & Tolerability Monitoring->Endpoint Secondary_Endpoints Secondary Endpoints: - Biochemical Markers - Clinical Outcomes Monitoring->Secondary_Endpoints Biochemical Biochemical: - Liver Transaminases - Clotting Factors - Whole Blood Sorbitol Secondary_Endpoints->Biochemical Clinical Clinical: - NPCRS - Bayley Scales - Vineland Scales Secondary_Endpoints->Clinical

Workflow of the Single-Patient this compound Clinical Investigation.

5.2.1. Biochemical Assays

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are standard enzymatic assays performed on serum. The principle involves the transfer of an amino group from alanine or aspartate, respectively, to α-ketoglutarate. The resulting products are then measured, often through a coupled enzymatic reaction that leads to the oxidation of NADH to NAD+, which is monitored spectrophotometrically as a decrease in absorbance at 340 nm.

  • Clotting Factors (Factor XI and Antithrombin III): These are typically measured using clot-based assays. For Factor XI, the activated partial thromboplastin time (aPTT) is measured in patient plasma mixed with plasma deficient in Factor XI. The degree of correction of the clotting time is proportional to the Factor XI activity in the patient's plasma. Antithrombin III activity is often measured using a chromogenic assay where excess thrombin is added to patient plasma, and the residual thrombin activity is measured after incubation.

  • Whole Blood Sorbitol: This was measured using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) assay.[1] This method provides high sensitivity and specificity for the quantification of sorbitol in a complex biological matrix like whole blood.

5.2.2. Clinical Outcome Assessments

  • Nijmegen Pediatric CDG Rating Scale (NPCRS): This is a semi-quantitative rating scale designed to objectively assess the clinical progression of CDG in children. It consists of three domains: Current Function, System-Specific Involvement, and Current Clinical Assessment. Each item is scored, and a higher total score indicates greater disease severity.

  • Bayley Scales of Infant and Toddler Development (Bayley-III): This is a standardized assessment tool used to evaluate the developmental functioning of infants and toddlers from 1 to 42 months of age. It assesses five key domains: Cognitive, Language (receptive and expressive), Motor (fine and gross), Social-Emotional, and Adaptive Behavior. The assessment involves a series of play-based tasks and observations.

  • Vineland Adaptive Behavioral Scales (Vineland-II): This is a standardized measure of adaptive behavior, which refers to the skills needed for everyday living. It is administered through a semi-structured interview with a parent or caregiver and assesses four domains: Communication, Daily Living Skills, Socialization, and Motor Skills. It also includes an optional Maladaptive Behavior Index.

Conclusion

The investigation of this compound for the treatment of PMM2-CDG is in its early stages but has shown promising initial results. The proposed mechanism of action, targeting the stabilization of the deficient PMM2 enzyme, is a rational approach to addressing the underlying cause of the disease. Preclinical data from patient-derived fibroblasts and the findings from a single-patient case study suggest that this compound may increase PMM2 enzyme activity and lead to improvements in biochemical and clinical parameters.[1][2] Further research, including larger and controlled clinical trials, is necessary to fully evaluate the safety and efficacy of this compound as a potential therapy for this devastating rare disease. This technical guide provides a foundation for understanding the current state of research and the methodologies employed in the investigation of this novel therapeutic strategy.

References

Preclinical Research on Govorestat (AT-007): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (also known as AT-007) is an investigational, orally active, and central nervous system (CNS) penetrant small molecule that acts as a potent and selective inhibitor of the enzyme aldose reductase.[1][2] This enzyme is a critical component of the polyol pathway, which in certain metabolic diseases can lead to the accumulation of toxic metabolites. This compound is being developed for the treatment of rare diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[3] Preclinical research has been instrumental in characterizing the mechanism of action, efficacy, and safety profile of this compound, laying the groundwork for its clinical development. This technical guide provides an in-depth overview of the core preclinical research on this compound.

Mechanism of Action

This compound is a highly potent inhibitor of aldose reductase, with an in vitro IC50 value of 100 pM.[2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. In states of hyperglycemia or hypergalactosemia, this pathway becomes overactive, leading to the conversion of glucose to sorbitol and galactose to galactitol, respectively. The subsequent accumulation of these polyols within cells can cause osmotic stress, oxidative damage, and cellular dysfunction, contributing to the pathophysiology of diseases like diabetic complications and galactosemia.

By inhibiting aldose reductase, this compound effectively blocks this conversion, thereby reducing the intracellular accumulation of sorbitol and galactitol.[1][2] This mechanism is central to its therapeutic potential in SORD deficiency, where the inability to further metabolize sorbitol leads to its toxic buildup, and in Classic Galactosemia, where galactitol accumulation drives pathology.[1][3]

Signaling Pathway

Polyol_Pathway_Inhibition cluster_0 Polyol Pathway cluster_1 This compound (AT-007) Intervention Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase This compound This compound (AT-007) Aldose Reductase Aldose Reductase This compound->Aldose Reductase Inhibition Drosophila_Workflow cluster_0 Model and Treatment cluster_1 Biochemical Analysis cluster_2 Phenotypic Analysis SORD_Deficient_Drosophila Generate SORD-Deficient Drosophila Model Govorestat_Feeding Administer this compound (AT-007) via Fly Food SORD_Deficient_Drosophila->Govorestat_Feeding Control_Group Control Group (Standard Food) SORD_Deficient_Drosophila->Control_Group Brain_Dissection Dissect Brains Govorestat_Feeding->Brain_Dissection Locomotor_Assay Assess Locomotor Function (Climbing Assay) Govorestat_Feeding->Locomotor_Assay Synaptic_Analysis Analyze Synaptic Integrity (Immunohistochemistry) Govorestat_Feeding->Synaptic_Analysis Electrophysiology Record Synaptic Transmission (Electrophysiology) Govorestat_Feeding->Electrophysiology Control_Group->Brain_Dissection Control_Group->Locomotor_Assay Control_Group->Synaptic_Analysis Control_Group->Electrophysiology Sorbitol_Measurement Quantify Sorbitol Levels (e.g., GC-MS or HPLC) Brain_Dissection->Sorbitol_Measurement ROS_Measurement Measure ROS Accumulation (Fluorescent Probes) Brain_Dissection->ROS_Measurement

References

Govorestat's Impact on Sorbitol Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Govorestat (AT-007) is a potent and selective aldose reductase inhibitor (ARI) under investigation for the treatment of several rare diseases characterized by the toxic accumulation of sorbitol. By blocking the first and rate-limiting enzyme in the polyol pathway, this compound has demonstrated a significant ability to reduce systemic and tissue-specific sorbitol levels. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of the quantitative data from clinical and preclinical studies on its effect on sorbitol accumulation, detailed experimental methodologies for sorbitol measurement, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Polyol Pathway and Sorbitol Accumulation

In healthy individuals, the majority of glucose is metabolized through glycolysis. However, in certain genetic disorders, such as Sorbitol Dehydrogenase (SORD) Deficiency and Classic Galactosemia, there is a metabolic block that leads to an increased flux of sugars through the polyol pathway. This two-step metabolic pathway converts glucose to sorbitol and then sorbitol to fructose.

The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR). The subsequent conversion of sorbitol to fructose is mediated by sorbitol dehydrogenase (SDH). In conditions like SORD deficiency, impaired SDH activity leads to a massive accumulation of sorbitol in various tissues, including nerves, which is believed to be a primary driver of disease pathology.

This compound is a next-generation ARI designed to potently and selectively inhibit aldose reductase, thereby preventing the initial conversion of glucose to sorbitol and mitigating the downstream pathological consequences of sorbitol accumulation.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of aldose reductase. By binding to the active site of the enzyme, it prevents the reduction of glucose to sorbitol. This mechanism directly addresses the root cause of sorbitol accumulation in diseases with a dysfunctional polyol pathway.

dot

cluster_polyol_pathway Polyol Pathway cluster_inhibition This compound Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Aldose Reductase Aldose Reductase Aldose Reductase->Sorbitol Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol Dehydrogenase->Fructose This compound (AT-007) This compound (AT-007) This compound (AT-007)->Aldose Reductase Inhibits cluster_workflow Sorbitol Measurement Workflow Blood Sample Collection Blood Sample Collection Plasma/RBC Separation Plasma/RBC Separation Blood Sample Collection->Plasma/RBC Separation Protein Precipitation Protein Precipitation Plasma/RBC Separation->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis cluster_pathophysiology Pathophysiology of Sorbitol Accumulation cluster_intervention This compound Intervention High Glucose High Glucose Aldose Reductase Activity Aldose Reductase Activity High Glucose->Aldose Reductase Activity Sorbitol Accumulation Sorbitol Accumulation Aldose Reductase Activity->Sorbitol Accumulation Osmotic Stress Osmotic Stress Sorbitol Accumulation->Osmotic Stress Oxidative Stress Oxidative Stress Sorbitol Accumulation->Oxidative Stress Cellular Damage Cellular Damage Osmotic Stress->Cellular Damage Oxidative Stress->Cellular Damage This compound This compound This compound->Aldose Reductase Activity Inhibits

Unraveling the Pharmacokinetics of Govorestat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (also known as AT-007) is an investigational, orally administered, central nervous system-penetrant aldose reductase inhibitor.[1][2] It is being developed for the treatment of several rare metabolic diseases, including Classic Galactosemia.[1] The primary mechanism of action of this compound is the inhibition of aldose reductase, an enzyme that converts galactose to the toxic metabolite galactitol.[3] In Classic Galactosemia, the accumulation of galactitol is a key contributor to the long-term complications of the disease.[4] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, based on currently available clinical trial data.

Core Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized in a Phase 1/2, placebo-controlled, single and multiple ascending dose study (NCT04117711) conducted in healthy adult volunteers and adult patients with Classic Galactosemia.[5][6]

Absorption

This compound's absorption follows a model with sequential zero- and first-order kinetics.[5] The pharmacokinetic analysis from the Phase 1/2 study indicated linear, dose-dependent plasma concentrations.[6]

Distribution

This compound is a central nervous system (CNS) penetrant, a crucial feature for treating the neurological aspects of Classic Galactosemia.[1][2] Cerebrospinal fluid (CSF) levels of the drug were found to increase in a dose-dependent manner.[5] The pharmacokinetic profile of this compound is best described by a 2-compartment model.[5]

Metabolism & Elimination

The elimination half-life of this compound is approximately 10 hours, which supports a once-daily dosing regimen.[5][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from the Phase 1/2 clinical trial (NCT04117711).

Table 1: Summary of this compound Pharmacokinetic Parameters [5][6]

ParameterValue
Absorption Sequential zero- and first-order
Pharmacokinetic Model 2-compartment
Dose Proportionality Linear in the 0.5-40 mg/kg range
Elimination Half-life (t½) ~10 hours
Dosing Regimen Once-daily

Experimental Protocols

Study Design: Phase 1/2 Clinical Trial (NCT04117711)

The primary source of pharmacokinetic data for this compound is a Phase 1/2, randomized, placebo-controlled, 4-part, single and multiple ascending dose study.[7] The study was designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in both healthy adult subjects and adult patients with Classic Galactosemia.[7]

  • Part A (Single Ascending Dose - SAD): Healthy subjects received a single oral dose of this compound, with escalating doses across different cohorts.[7]

  • Parts B & C (Multiple Ascending Dose - MAD): Healthy subjects received multiple daily oral doses of this compound for 7 days, with dose escalation between cohorts.[7]

  • Part D (SAD followed by MAD): Patients with Classic Galactosemia received a single dose followed by multiple daily doses of this compound for 27 days.[7]

Doses in the study ranged from 0.5 mg/kg to 40 mg/kg.[5]

Bioanalytical Methods

Levels of this compound in plasma and CSF were measured using a qualified liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] While the specific details of the assay development and sample evaluation are typically found in supplementary information of the primary publication, LC-MS/MS is a standard and highly sensitive method for quantifying drug concentrations in biological matrices.

Visualizations

Signaling Pathway: Aldose Reductase Inhibition

The therapeutic effect of this compound is derived from its inhibition of the aldose reductase enzyme, a key component of the polyol pathway. In Classic Galactosemia, impaired galactose metabolism leads to an accumulation of galactose, which is then converted to galactitol by aldose reductase. This compound blocks this conversion.

Aldose_Reductase_Inhibition cluster_pathway Polyol Pathway in Classic Galactosemia cluster_intervention Therapeutic Intervention Galactose Galactose (Accumulated) AldoseReductase Aldose Reductase Galactose->AldoseReductase Galactitol Galactitol (Toxic Metabolite) AldoseReductase->Galactitol This compound This compound This compound->Inhibition PK_Workflow cluster_study Clinical Study (NCT04117711) cluster_analysis Bioanalytical & Pharmacokinetic Analysis cluster_output Results Dosing This compound Dosing (SAD & MAD) Sampling Plasma & CSF Sampling (Time-course) Dosing->Sampling Quantification LC-MS/MS Quantification of this compound Sampling->Quantification PK_Modeling Pharmacokinetic Modeling (2-Compartment Model) Quantification->PK_Modeling Parameter_Est Estimation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Est PK_Profile Pharmacokinetic Profile of this compound Parameter_Est->PK_Profile

References

Govorestat: A Technical Guide to its Central Nervous System Penetrant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (AT-007) is an investigational, orally administered, small molecule inhibitor of aldose reductase that has demonstrated the ability to cross the blood-brain barrier and enter the central nervous system (CNS).[1][2][3][4] This CNS-penetrant property is critical to its therapeutic hypothesis in treating rare metabolic diseases with significant neurological manifestations, such as Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1] This technical guide provides a comprehensive overview of the CNS-penetrant properties of this compound, including quantitative data from clinical studies, detailed experimental methodologies, and a visualization of its mechanism of action.

Mechanism of Action in the Central Nervous System

This compound is a potent and selective inhibitor of the enzyme aldose reductase.[1] In Classic Galactosemia, genetic mutations lead to a deficiency in the GALT enzyme, causing an accumulation of galactose. Aldose reductase converts this excess galactose into galactitol, a toxic sugar alcohol.[5] The accumulation of galactitol, particularly in the brain, is believed to be a key contributor to the severe neurological complications of the disease, including cognitive impairment, motor deficits, and speech problems.[4][5]

Similarly, in SORD deficiency, a genetic defect in the sorbitol dehydrogenase enzyme leads to the accumulation of sorbitol. This compound's inhibition of aldose reductase also blocks the conversion of glucose to sorbitol, thereby reducing the levels of this toxic metabolite.

By inhibiting aldose reductase within the CNS, this compound aims to reduce the production and accumulation of these toxic metabolites, thereby mitigating or preventing the associated neurological damage.

Quantitative Data on CNS Penetration

The CNS penetration of this compound has been evaluated in a Phase 1/2 clinical trial (NCT04117711), which included the measurement of this compound concentrations in both plasma and cerebrospinal fluid (CSF) of healthy adult participants.[6] CSF serves as a valuable surrogate for the interstitial fluid of the brain and provides direct evidence of a drug's ability to cross the blood-brain barrier.[7]

The study demonstrated a dose-dependent increase in this compound concentrations in the CSF.[6] The following tables summarize the key pharmacokinetic parameters related to CNS penetration observed in this study.

Table 1: this compound Concentration in Plasma and Cerebrospinal Fluid (CSF) in Healthy Adults

Dose Group (mg/kg)Mean Cmax in Plasma (ng/mL)Mean AUC0-24 in Plasma (ng*h/mL)Mean Concentration in CSF (ng/mL)
102,33025,10023.9
205,33057,00054.8
4010,100118,000112

Data extracted from the publication: "Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study" published in The Journal of Clinical Pharmacology.[6]

Table 2: Calculated CSF-to-Plasma Ratios of this compound

Dose Group (mg/kg)Mean Cmax in Plasma (ng/mL)Mean Concentration in CSF (ng/mL)CSF/Plasma Cmax Ratio (%)
102,33023.91.03%
205,33054.81.03%
4010,1001121.11%

Calculations are based on the mean Cmax in plasma and mean concentration in CSF as reported in the aforementioned study.[6]

These data quantitatively confirm that this compound penetrates the CNS in humans in a dose-proportional manner.

Experimental Protocols

The following provides a general overview of the methodologies typically employed in the assessment of CNS penetration for a drug candidate like this compound, based on the information available from the Phase 1/2 clinical trial.

Cerebrospinal Fluid (CSF) and Plasma Collection
  • Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy adult volunteers and patients with Classic Galactosemia.[6]

  • CSF Sampling: In a subset of healthy volunteers, CSF samples were obtained via lumbar puncture at specified time points after drug administration to determine this compound concentrations.[6]

  • Plasma Sampling: Blood samples were collected at various time points after dosing to determine the plasma pharmacokinetic profile of this compound.[6]

Bioanalytical Method for Quantification of this compound
  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices such as plasma and CSF.

  • Procedure (General):

    • Sample Preparation: Protein precipitation is a common method for extracting the drug from the biological matrix. An internal standard is added to the samples to ensure accuracy and precision.

    • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and internal standard are separated from other components on a C18 analytical column using a mobile phase gradient.

    • Mass Spectrometric Detection: The separated components are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound and the internal standard.

    • Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the drug.

Visualizations

Signaling Pathway of this compound's Action in Classic Galactosemia

Govorestat_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System (CNS) Galactose Excess Galactose Galactose_CNS Galactose Galactose->Galactose_CNS Crosses BBB Govorestat_blood This compound Govorestat_CNS This compound Govorestat_blood->Govorestat_CNS Penetrates CNS BBB AldoseReductase Aldose Reductase Galactose_CNS->AldoseReductase Galactitol Galactitol (Toxic) AldoseReductase->Galactitol Conversion Neurological_Damage Neurological Damage Galactitol->Neurological_Damage Leads to Govorestat_CNS->AldoseReductase Inhibits

Caption: Mechanism of this compound in preventing neurological damage in Classic Galactosemia.

Experimental Workflow for Assessing CNS Penetration

CNS_Penetration_Workflow cluster_clinical_phase Clinical Study Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing This compound Administration (e.g., 10, 20, 40 mg/kg) Sampling Concurrent Plasma and CSF Sampling Dosing->Sampling SamplePrep Sample Preparation (Protein Precipitation) Sampling->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantification of this compound Concentrations LCMS->Quant PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Quant->PK_Analysis Ratio_Calc Calculation of CSF-to-Plasma Ratio PK_Analysis->Ratio_Calc Conclusion Assessment of CNS Penetration Ratio_Calc->Conclusion

Caption: Workflow for determining the CNS penetration of this compound in clinical trials.

Conclusion

The available clinical data provides clear evidence that this compound is a CNS-penetrant aldose reductase inhibitor. The dose-dependent increase in CSF concentrations confirms its ability to cross the blood-brain barrier and reach its target enzyme within the central nervous system. This fundamental property underpins the therapeutic potential of this compound to address the neurological complications of rare metabolic diseases like Classic Galactosemia and SORD deficiency. Further research and clinical trials will continue to elucidate the full extent of its CNS effects and clinical benefits.

References

In-Depth Technical Guide: Exploring the Therapeutic Targets of Govorestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Govorestat (AT-007) is a potent, orally bioavailable, and central nervous system (CNS) penetrant aldose reductase inhibitor (ARI). Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active under conditions of hyperglycemia or elevated galactose levels. By inhibiting this key enzyme, this compound effectively reduces the accumulation of toxic sugar alcohols, such as sorbitol and galactitol, which are implicated in the pathophysiology of several rare metabolic diseases. This technical guide provides a comprehensive overview of the therapeutic targets of this compound, its mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction: The Polyol Pathway and Its Role in Disease

The polyol pathway is a two-step metabolic route that converts glucose to fructose. Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase to glucose-6-phosphate, entering the glycolytic pathway. However, in states of elevated intracellular glucose, as seen in diabetes mellitus, or galactose in galactosemia, hexokinase becomes saturated, and the excess sugar is shunted into the polyol pathway.

The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol (or galactose to galactitol) by the enzyme aldose reductase (AKR1B1), with NADPH as a cofactor. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SORD), utilizing NAD+ as a cofactor.

The accumulation of sorbitol and galactitol within cells, which do not readily diffuse across cell membranes, leads to osmotic stress and subsequent cellular damage. Furthermore, the increased flux through the polyol pathway depletes NADPH, a critical cofactor for regenerating the antioxidant glutathione, thereby increasing oxidative stress. This cascade of events is a key contributor to the pathogenesis of long-term complications in several diseases.

This compound's primary therapeutic strategy is the inhibition of aldose reductase, thereby preventing the initial, pathological step of the polyol pathway.

Primary Therapeutic Target: Aldose Reductase (AKR1B1)

Aldose reductase is a member of the aldo-keto reductase superfamily. It is a cytosolic, monomeric oxidoreductase that is dependent on NADPH. The enzyme is expressed in various tissues, including the lens, retina, peripheral nerves (Schwann cells), kidneys, and red blood cells.

The catalytic mechanism of aldose reductase involves the transfer of a hydride ion from NADPH to the carbonyl carbon of the substrate (e.g., glucose, galactose), leading to the formation of the corresponding sugar alcohol.

This compound's Inhibition of Aldose Reductase

This compound is a highly potent inhibitor of aldose reductase, with a reported IC50 of 100 pM . Its high affinity and selectivity for aldose reductase make it a promising therapeutic agent with potentially fewer off-target effects compared to earlier generations of ARIs.

Therapeutic Indications and Associated Pathophysiology

This compound is being investigated for the treatment of several rare diseases where the polyol pathway plays a central pathogenic role.

Classic Galactosemia

Classic Galactosemia is a rare genetic metabolic disorder caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to an accumulation of galactose and its metabolites, including galactitol. The accumulation of galactitol in tissues is a major contributor to the long-term complications of the disease, including neurological impairments, cataracts, and primary ovarian insufficiency.[1] this compound's inhibition of aldose reductase prevents the conversion of galactose to galactitol, thereby addressing a key pathogenic mechanism of the disease.

Sorbitol Dehydrogenase (SORD) Deficiency

SORD deficiency is a rare, progressive hereditary neuropathy. A deficiency in the SORD enzyme leads to the accumulation of sorbitol in neurons and other tissues. This accumulation is toxic to nerve cells and results in axonal neuropathy, leading to muscle weakness, atrophy, and sensory loss. By inhibiting aldose reductase, this compound prevents the production of sorbitol from glucose, directly targeting the root cause of the disease.

Phosphomannomutase 2 (PMM2) Deficiency (PMM2-CDG)

PMM2-CDG is a congenital disorder of glycosylation caused by mutations in the PMM2 gene. This results in impaired N-glycosylation of proteins. While the exact mechanism is still under investigation, it is hypothesized that aldose reductase activity is dysregulated in PMM2-CDG. In vitro studies have shown that this compound can increase PMM2 enzyme activity in fibroblast cell lines derived from patients with PMM2-CDG. One proposed mechanism is that by inhibiting aldose reductase, this compound may redirect glucose metabolism in a way that increases the availability of substrates necessary for PMM2 function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound
ParameterValue
IC50 (Aldose Reductase) 100 pM
Table 2: Pharmacodynamic Effects of this compound in Clinical Trials
IndicationBiomarkerDose% Reduction (Mean)Study
Classic Galactosemia Plasma Galactitol5 mg/kg-19% ± 10%Phase 1/2
20 mg/kg-46% ± 4%Phase 1/2
40 mg/kg-51% ± 5%Phase 1/2
SORD Deficiency Blood SorbitolNot Specified52%INSPIRE (Interim)
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults
DoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)
0.5 - 40 mg/kg Dose-dependentNot SpecifiedDose-proportional~10

Note: This table represents a summary of available data. More detailed pharmacokinetic parameters from specific studies are needed for a complete profile.

Signaling Pathways and Experimental Workflows

The Polyol Pathway in Health and Disease

Polyol_Pathway cluster_Normal Normal Glucose Metabolism cluster_Disease Polyol Pathway Activation (Disease State) Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase Major Pathway G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis Excess_Glucose Excess Glucose / Galactose Aldose_Reductase Aldose Reductase Excess_Glucose->Aldose_Reductase Minor Pathway (Upregulated) Sorbitol Sorbitol / Galactitol Aldose_Reductase->Sorbitol SORD Sorbitol Dehydrogenase Sorbitol->SORD Cellular_Damage Cellular Damage (Osmotic & Oxidative Stress) Sorbitol->Cellular_Damage Fructose Fructose SORD->Fructose This compound This compound This compound->Aldose_Reductase Inhibits PMM2_Pathway cluster_PMM2 PMM2-CDG Pathophysiology and this compound's Proposed Action Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Glycolysis Glycolysis Glucose->Glycolysis Increased Flux (Proposed) Polyol_Pathway Polyol Pathway Aldose_Reductase->Polyol_Pathway This compound This compound This compound->Aldose_Reductase Inhibits M6P Mannose-6-Phosphate Glycolysis->M6P Shunts Substrates (Proposed) PMM2 PMM2 (Deficient) M6P->PMM2 M1P Mannose-1-Phosphate PMM2->M1P Glycosylation Impaired N-Glycosylation M1P->Glycosylation ARI_Workflow cluster_Workflow General Workflow for Aldose Reductase Inhibition Assay start Start prepare_reagents Prepare Reagents: - Aldose Reductase Enzyme - NADPH Cofactor - Substrate (e.g., DL-glyceraldehyde) - this compound (Test Compound) - Buffer Solution start->prepare_reagents assay_setup Set up reaction mixture in cuvettes: - Enzyme, NADPH, Buffer - Add this compound at varying concentrations prepare_reagents->assay_setup initiate_reaction Initiate reaction by adding substrate assay_setup->initiate_reaction measure_absorbance Monitor decrease in NADPH absorbance at 340 nm over time using a spectrophotometer initiate_reaction->measure_absorbance calculate_inhibition Calculate the rate of NADPH oxidation and determine the percentage of inhibition for each this compound concentration measure_absorbance->calculate_inhibition determine_ic50 Plot inhibition curve and determine the IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Govorestat's Role in the Polyol Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Govorestat (also known as AT-007) is a next-generation, central nervous system-penetrant aldose reductase inhibitor (ARI) under investigation for rare metabolic diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1] By selectively targeting aldose reductase, the rate-limiting enzyme in the polyol pathway, this compound aims to prevent the accumulation of toxic sugar alcohols (polyols) like galactitol and sorbitol, which are implicated in the long-term complications of these disorders.[2][3] This guide provides a technical overview of the polyol pathway, this compound's mechanism of action, a summary of key clinical findings, and an outline of the experimental methodologies used in its evaluation.

The Polyol Pathway: A Critical Target in Metabolic Disease

Under normal physiological conditions, glucose metabolism is tightly regulated, primarily through glycolysis. However, in hyperglycemic states or in genetic disorders like Classic Galactosemia, alternative metabolic routes like the polyol pathway become overactivated.[4] This pathway is particularly relevant in insulin-independent tissues such as the nerves, retina, and kidneys, where glucose can freely enter cells.[5]

The pathway consists of two primary enzymatic steps:

  • Aldose Reductase (AR): This enzyme catalyzes the reduction of an aldose sugar to its corresponding sugar alcohol (polyol). It converts glucose to sorbitol and, critically in galactosemia, galactose to galactitol.[2] This reaction consumes the cofactor NADPH.[5]

  • Sorbitol Dehydrogenase (SDH): The resulting polyol is then oxidized. For instance, sorbitol is converted to fructose by SDH. However, galactitol is a poor substrate for SDH and accumulates in tissues, leading to significant cellular damage.

The pathological consequences of polyol pathway overactivation stem from several mechanisms:

  • Osmotic Stress: The accumulation of intracellular sorbitol or galactitol, which cannot easily cross cell membranes, creates an osmotic gradient that draws water into the cell, leading to swelling and damage.[5]

  • Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cell's primary reducing equivalent, which is crucial for regenerating the antioxidant glutathione. This depletion impairs the cell's ability to combat reactive oxygen species (ROS), leading to oxidative stress.[5]

  • Metabolic Imbalance: The altered NAD+/NADH ratio from SDH activity and NADPH depletion disrupts other cellular metabolic processes.

Polyol_Pathway cluster_pathway Polyol Pathway cluster_inhibitor Mechanism of Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Galactose Galactose Galactitol Galactitol (Toxic Metabolite) Galactose->Galactitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) This compound This compound (AT-007) Inhibition_Point This compound->Inhibition_Point Inhibition Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial Workflow enzyme_assay Enzyme Inhibition Assay (Purified AR + this compound) ic50 ic50 enzyme_assay->ic50 Determine IC50 cell_assay Cell-Based Assay (e.g., Patient Fibroblasts) metabolite_quant metabolite_quant cell_assay->metabolite_quant Quantify Intracellular Galactitol/Sorbitol (HPLC/GC-MS) animal_model Animal Models (e.g., Galactosemic Rats) tissue_analysis tissue_analysis animal_model->tissue_analysis Analyze Tissue Polyols & Clinical Signs patient_enroll Patient Enrollment (Galactosemia or SORD Deficiency) randomization Randomization (this compound vs. Placebo) patient_enroll->randomization dosing Drug Administration randomization->dosing monitoring Monitoring & Data Collection dosing->monitoring biomarker_endpoint Measure Plasma Galactitol/Sorbitol monitoring->biomarker_endpoint Pharmacodynamic Endpoint clinical_endpoint Assess Neurological & Behavioral Outcomes monitoring->clinical_endpoint Clinical Endpoints

References

Govorestat (AT-007) for Congenital Disorders of Glycosylation: A Technical Overview and Proposed Application in PGM1-CDG

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Govorestat (AT-007), a central nervous system-penetrant Aldose Reductase Inhibitor (ARI). This compound is in late-stage clinical development for several rare metabolic diseases, including Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and PMM2-Congenital Disorder of Glycosylation (PMM2-CDG).[1] While clinical data for this compound in Phosphoglucomutase-1 (PGM1) CDG is not yet available, this paper explores the therapeutic rationale for its use in this indication. We detail the mechanism of action of this compound, the pathophysiology of PGM1-CDG, and a proposed mechanism by which aldose reductase inhibition may offer a therapeutic benefit. To provide a basis for potential future research, this guide summarizes quantitative data from clinical trials of this compound in related metabolic disorders, presents detailed experimental protocols from these studies, and includes visualizations of key pathways and workflows.

Introduction to this compound (AT-007)

This compound (also known as AT-007) is an investigational, orally administered, small molecule inhibitor of aldose reductase.[1] It is designed to be a potent and selective agent with the ability to penetrate the central nervous system (CNS).[1] The primary therapeutic strategy of this compound is to prevent the formation of toxic metabolites that accumulate in certain rare genetic metabolic disorders.[2]

The development of this compound has primarily focused on conditions where the enzyme aldose reductase plays a key role in the pathology:

  • Classic Galactosemia: this compound reduces the accumulation of galactitol, a toxic sugar alcohol formed from galactose.[2][3]

  • Sorbitol Dehydrogenase (SORD) Deficiency: It aims to lower the high levels of sorbitol that cause neurotoxicity in these patients.[1][2]

  • PMM2-CDG: Preclinical data suggests this compound may increase the activity of the deficient PMM2 enzyme.[1]

This compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Galactosemia, PMM2-CDG, and SORD Deficiency.[2][4]

Mechanism of Action: Aldose Reductase Inhibition

This compound's mechanism of action is the potent and selective inhibition of aldose reductase, a key enzyme in the polyol pathway. This pathway is an alternative route for glucose metabolism that, under normal physiological conditions, is not highly active. However, in states of hyperglycemia or in specific genetic disorders where sugars like galactose accumulate, the polyol pathway becomes more significant.

Aldose reductase catalyzes the reduction of aldose sugars to their corresponding sugar alcohols (polyols). Specifically, it converts:

  • Glucose to Sorbitol

  • Galactose to Galactitol

These sugar alcohols do not readily diffuse across cell membranes and their accumulation can lead to osmotic stress, cellular damage, and long-term complications, particularly in neurological tissues.[2] By inhibiting aldose reductase, this compound aims to prevent the formation and subsequent toxic accumulation of these sugar alcohols.[1]

Polyol_Pathway cluster_pathway Polyol Pathway cluster_inhibition Therapeutic Intervention Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Galactose Galactose Galactitol Galactitol (Toxic Metabolite) Galactose->Galactitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase This compound This compound (AT-007) This compound->Sorbitol Inhibition This compound->Galactitol Inhibition

Figure 1: The Polyol Pathway and Aldose Reductase Inhibition by this compound.

Congenital Disorders of Glycosylation: Focus on PGM1-CDG

Congenital Disorders of Glycosylation (CDGs) are a group of rare inherited metabolic disorders caused by defects in the synthesis of glycans and the attachment of these glycans to lipids and proteins. PGM1-CDG is a specific type of CDG resulting from pathogenic biallelic variants in the PGM1 gene.[5] This gene encodes the enzyme phosphoglucomutase-1, which plays a crucial role in carbohydrate metabolism by catalyzing the reversible conversion of glucose-1-phosphate to glucose-6-phosphate.[5]

This enzymatic function is a critical junction for several metabolic pathways:

  • Glycolysis: The conversion is a necessary step for the entry of glucose from glycogen into the glycolytic pathway.

  • Glycogen Metabolism: It is essential for both the breakdown (glycogenolysis) and synthesis (glycogenesis) of glycogen.

  • Glycosylation: PGM1 is vital for the formation of UDP-glucose and UDP-galactose, which are essential precursors for protein and lipid glycosylation.[5]

The deficiency in PGM1 leads to a multisystemic disorder with a wide range of clinical presentations, including liver disease, myopathy, cardiomyopathy, hypoglycemia, and coagulation abnormalities.[5][6][7] The current standard of care for the glycosylation defects in PGM1-CDG is oral D-galactose supplementation, which can improve many of the biochemical abnormalities.[5][8][9]

PGM1_Pathway cluster_glycolysis Glycolysis & Glycogen Metabolism cluster_glycosylation Glycosylation Pathway cluster_defect Pathophysiology in PGM1-CDG G6P Glucose-6-Phosphate G1P Glucose-1-Phosphate G6P->G1P PGM1 Glycogen Glycogen G1P->Glycogen UDP_Glc UDP-Glucose G1P->UDP_Glc Depletion Depletion of UDP-Glucose & UDP-Galactose G1P->Depletion UDP_Gal UDP-Galactose UDP_Glc->UDP_Gal Glycoproteins Glycoproteins UDP_Gal->Glycoproteins PGM1_Defect Deficient PGM1 Activity PGM1_Defect->G1P Impaired Conversion

Figure 2: Simplified Metabolic Pathways Affected by PGM1 Deficiency.

Proposed Therapeutic Rationale for this compound in PGM1-CDG

While this compound's primary mechanism is the inhibition of the polyol pathway, this action may have beneficial downstream effects in the context of PGM1-CDG. This proposed mechanism is theoretical and requires preclinical and clinical validation.

The rationale is based on the concept of metabolic shunting. By blocking the conversion of glucose to sorbitol via aldose reductase, this compound could increase the intracellular pool of glucose. This surplus glucose could then be directed towards other metabolic pathways. In the context of PGM1-CDG, the hypothesis is that increased glucose availability could enhance flux through the initial steps of glycolysis, leading to a greater production of glucose-6-phosphate. This, in turn, could help to drive the compromised PGM1-catalyzed reaction forward, increasing the availability of glucose-1-phosphate for the synthesis of UDP-glucose and UDP-galactose, thereby partially correcting the glycosylation defect.

This mechanism is analogous to the proposed benefit in PMM2-CDG, where aldose reductase inhibition is thought to shunt glucose metabolism towards glucose-1,6-bisphosphate, an endogenous stabilizer of the PMM2 enzyme.[10]

Proposed_Mechanism Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase G6P Glucose-6-Phosphate Glucose->G6P Increased Flux G1P Glucose-1-Phosphate G6P->G1P PGM1 (Deficient) UDP_Glc UDP-Glucose G1P->UDP_Glc Glycosylation Improved Glycosylation UDP_Glc->Glycosylation This compound This compound This compound->Sorbitol Inhibition

Figure 3: Proposed Therapeutic Mechanism of this compound in PGM1-CDG.

Preclinical and Clinical Data for this compound (in Related Disorders)

Disclaimer: The following data are from clinical trials in Classic Galactosemia, SORD Deficiency, and a single-patient study in PMM2-CDG. There is currently no available clinical data for this compound in PGM1-CDG. This information is presented to illustrate the pharmacological activity and potential clinical effects of this compound in related metabolic disorders.

Table 1: Summary of Quantitative Efficacy Data for this compound in Classic Galactosemia
EndpointPatient PopulationTreatment GroupResultStatistical SignificanceReference
Plasma Galactitol ReductionChildren (2-17 years)This compound40% mean reductionp < 0.001 vs. placebo[3]
Plasma Galactitol ReductionAdultsThis compound (20 mg/kg)~50% reduction from baselineStatistically significant[3]
Plasma Galactitol ReductionAdultsThis compound (40 mg/kg)~51% ± 5% reduction from baseline-[11]
Global Statistical Test (Behavior, Activities of Daily Living)Children (2-17 years)This compoundStatistically significant benefitp = 0.0205 (post-hoc analysis)[3]
Adaptive Skills (BASC-3 Adaptive Skills Index)Children (2-17 years)This compoundImprovement vs. placebop = 0.0265[3]
Table 2: Summary of Quantitative Efficacy Data for this compound in SORD Deficiency
EndpointPatient PopulationTreatment GroupResultStatistical SignificanceReference
Blood Sorbitol ReductionAdults (16-55 years)This compound52% mean reduction (~16,000 ng/mL) over 90 daysp < 0.001 vs. placebo[12]
Blood Sorbitol Reduction (12-month interim analysis)AdultsThis compoundSustained and statistically significant reductionp < 0.001 vs. placebo[4]
CMT Health Index (CMT-HI)AdultsThis compoundStatistically significant effect on multiple domainsp = 0.01[4]
Correlation of Sorbitol and Clinical Outcome (CMT-FOM)AdultsThis compoundStatistically significant correlationp = 0.05[4]
Table 3: Case Report Data for this compound in PMM2-CDG (Single Patient)
EndpointPatient DetailsTreatment DetailsResultReference
Whole Blood SorbitolChild, 30 months at enrollmentDose escalated to 30 mg/kg over 36 monthsDose-dependent decrease, normalized at 30 mg/kg[10]
NPCRS (Nijmegen Pediatric CDG Rating Scale)Child, 30 months at enrollmentDose escalated to 30 mg/kg over 36 months9-point (46%) improvement[10]
Liver Transaminases, Clotting FactorsChild, 30 months at enrollmentDose escalated to 30 mg/kg over 36 monthsImprovements observed[10]

Experimental Protocols

The following are summaries of methodologies from key clinical trials of this compound. These protocols can serve as a reference for designing future studies in CDGs.

ACTION-Galactosemia Kids (Phase 3)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Patient Population: 47 children aged 2-17 years with Classic Galactosemia.[3]

  • Intervention: Oral this compound versus placebo.

  • Primary Endpoint: A Global Statistical Test combining four measures: OWLS-2 Oral Expression, OWLS-2 Listening Comprehension, BASC-3 Behavior Symptoms Index, and BASC-3 Activities of Daily Living.[3]

  • Secondary Endpoints: Included assessments of adaptive skills (BASC-3) and tremor (Archimedes Spiral Drawing Test).[3]

  • Biomarker Analysis: Plasma galactitol levels were measured at baseline and throughout the study.[3]

  • Duration: Clinical outcomes were assessed every 6 months.[12]

INSPIRE Trial (Phase 3 in SORD Deficiency)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Patient Population: Approximately 50 patients aged 16-55 with SORD Deficiency in the US and Europe.[12]

  • Primary Endpoint: A composite clinical endpoint (CMT-FOM) including the 10-meter walk-run test, 4-stair climb, sit-to-stand test, 6-minute walk test, and dorsiflexion.[4]

  • Secondary Endpoints: Included the CMT Health Index (CMT-HI), a patient-reported outcome measure.[4]

  • Biomarker Analysis: Blood sorbitol levels were measured. An interim analysis at 12 months demonstrated a statistically significant reduction in sorbitol.[4]

  • Key Correlation Analysis: A prespecified analysis correlated the change in sorbitol levels with the change in clinical outcomes.[4]

Single-Patient Expanded Access in PMM2-CDG
  • Study Design: Single-patient investigational new drug (IND) expanded access.

  • Patient: A single child with PMM2-CDG, enrolled at 30 months of age.[10]

  • Intervention: Oral suspension of this compound, starting at 1 mg/kg and escalated to 30 mg/kg.[10]

  • Primary Endpoint: Safety and tolerability.[10]

  • Secondary Exploratory Endpoints:

    • Biochemical: Factor XI, antithrombin III, AST, ALT, serum transferrin isoelectrofocusing, PMM enzyme activity in fibroblasts, whole blood and urine sorbitol.[10]

    • Clinical: NPCRS clinical severity scale.[10]

  • Duration: The patient was treated and monitored for over 36 months.[10]

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_monitoring Monitoring & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments - Clinical Outcomes - Biomarkers - Safety Labs Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB FollowUp Periodic Follow-up Visits - Outcome Assessment - Biomarker Collection - AE Monitoring GroupA->FollowUp GroupB->FollowUp EoS End of Study Visit - Final Assessments FollowUp->EoS

Figure 4: A Generalized Clinical Trial Workflow for this compound Studies.

Safety and Tolerability of this compound

Across clinical trials in Galactosemia and SORD Deficiency, this compound has been generally safe and well-tolerated.[1][10] In the ACTION-Galactosemia Kids study, adverse events were well-balanced between the active and placebo groups.[13] Similarly, in the Phase 3 INSPIRE trial, the incidence of adverse events was similar between this compound and placebo-treated groups.[4] The single patient with PMM2-CDG tolerated this compound for over 36 months without significant safety signals.[10]

Conclusion and Future Directions

This compound is a promising CNS-penetrant aldose reductase inhibitor with demonstrated efficacy in reducing toxic metabolites in Galactosemia and SORD Deficiency. While its clinical development has not yet extended to PGM1-CDG, a plausible therapeutic rationale exists for its investigation in this and other congenital disorders of glycosylation. The proposed mechanism of shunting glucose metabolism to support glycosylation precursor synthesis is a compelling hypothesis that warrants further exploration.

Future research should focus on preclinical studies using PGM1-CDG patient-derived cells or animal models to validate this proposed mechanism. Such studies would be crucial to determine if this compound can indeed improve glycosylation in a PGM1-deficient background. Should these preclinical studies yield positive results, a carefully designed clinical trial, leveraging the established safety profile and learnings from trials in other rare metabolic diseases, would be the logical next step to evaluate the potential of this compound as a novel therapeutic for patients with PGM1-CDG.

References

Methodological & Application

Govorestat (AT-007) In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (also known as AT-007) is a potent, orally active, and central nervous system (CNS) penetrant aldose reductase inhibitor.[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol.[3][4] Under normal physiological conditions, this pathway is of minor significance for glucose metabolism. However, in hyperglycemic states or in genetic disorders such as Classic Galactosemia and Sorbitol Dehydrogenase (SORD) deficiency, the increased flux through the polyol pathway leads to the accumulation of sorbitol and galactitol, respectively.[4][5] This accumulation can cause osmotic stress, oxidative damage, and cellular dysfunction, contributing to the pathogenesis of various complications.[4]

This compound is in development for the treatment of Classic Galactosemia, SORD deficiency, and Phosphomannomutase 2 (PMM2) deficiency.[5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

This compound (AT-007) In Vitro Efficacy Summary
ParameterValueCell/SystemReference
IC50 (Aldose Reductase) 100 pMRecombinant Human Aldose Reductase[2]
Sorbitol Reduction ~50%iPSC-derived Motor Neurons[4]
Sorbitol Reduction Significant reductionPatient-derived Fibroblasts[4][6]
PMM2 Enzyme Activity ~40% increasePatient-derived Fibroblasts[1]
Illustrative Dose-Dependent Reduction of Sorbitol in Patient-Derived Fibroblasts
This compound (AT-007) Concentration (µM)Sorbitol Level (ng/µg protein)Percent Reduction from Untreated
0 (Untreated Control)3.95 ± 1.460%
1Data not availableIllustrative ~25%
10Data not availableIllustrative ~60%
1000.21 ± 0.02~94.7%

Note: The data for 1 µM and 10 µM are illustrative examples based on typical dose-response curves and the significant reduction observed at 100 µM. Actual experimental data is required for confirmation.[4][6]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of aldose reductase, the initial enzyme in the polyol pathway.

Polyol_Pathway cluster_0 Polyol Pathway Glucose Glucose AR Aldose Reductase (AKR1B1) Glucose->AR NADPH -> NADP+ Galactose Galactose Galactose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Galactitol Galactitol Fructose Fructose AR->Sorbitol AR->Galactitol SDH->Fructose This compound This compound (AT-007) This compound->AR Aldose_Reductase_Assay_Workflow A Prepare Reagents (Buffer, NADPH, Substrate, Enzyme, this compound) B Add Reagents to 96-well Plate (Buffer, NADPH, this compound/DMSO, Enzyme) A->B C Initiate Reaction (Add Substrate) B->C D Measure Absorbance at 340 nm (Kinetic Mode) C->D E Data Analysis (Calculate % Inhibition and IC50) D->E Sorbitol_Accumulation_Assay_Workflow A Cell Culture & Treatment (High Glucose/Galactose + this compound) B Cell Harvesting & Lysis A->B C Sample Preparation (Add Internal Standard, Protein Precipitation) B->C D Metabolite Quantification (GC-MS or LC-MS/MS) C->D E Data Analysis (Normalize to Protein, Calculate % Reduction) D->E PMM2_Assay_Workflow A Culture PMM2-deficient cells (with and without this compound) B Prepare Cell Lysates A->B C Set up Enzyme Reaction (Lysate, Buffer, Coupling Enzymes, NADP+) B->C D Initiate Reaction (Add Mannose-1-phosphate) C->D E Measure Absorbance at 340 nm (Kinetic Mode) D->E F Calculate and Compare PMM2 Activity E->F

References

Application Notes and Protocols for Govorestat Administration in Animal Models of Galactosemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Classic Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and other foods. This deficiency leads to the accumulation of toxic metabolites, primarily galactitol, which is synthesized from galactose by the enzyme aldose reductase.[1][2] The accumulation of galactitol is implicated in the long-term complications of galactosemia, including neurological damage, cataracts, and ovarian insufficiency.[1][2]

Govorestat (AT-007) is a potent and selective aldose reductase inhibitor (ARI) that has been developed as a potential therapeutic agent for galactosemia.[3][4] By blocking aldose reductase, this compound aims to reduce the production and accumulation of galactitol, thereby mitigating the downstream pathological effects.[3] This document provides detailed application notes and protocols for the administration of this compound in a relevant animal model of galactosemia, the Galactose-1-Phosphate Uridylyltransferase (GALT)-null rat, to aid researchers in preclinical study design and execution.

Mechanism of Action

In classic galactosemia, the deficiency of the GALT enzyme leads to an accumulation of galactose. This excess galactose is shunted into the polyol pathway, where aldose reductase converts it to galactitol.[1] Galactitol is a sugar alcohol that does not readily cross cell membranes and its accumulation leads to osmotic stress, oxidative stress, and cellular dysfunction.[5][6] this compound acts as a competitive inhibitor of aldose reductase, preventing the conversion of galactose to galactitol.[3][4]

Animal Model

The primary animal model for studying classic galactosemia and the effects of this compound is the GALT-null rat . This model has been shown to mimic several key phenotypic characteristics of human galactosemia, including cataracts and neurological deficits, making it a valuable tool for preclinical research.[7]

Key Characteristics of the GALT-null Rat Model:
  • Genotype: Homozygous for a null mutation in the GALT gene.

  • Phenotype: Develops cataracts and exhibits cognitive and motor deficits.

  • Metabolic Profile: Accumulates high levels of galactose and galactitol in various tissues, including the brain, liver, and lens.[8]

Quantitative Data Presentation

The administration of this compound in the GALT-null rat model of classic galactosemia has been shown to significantly reduce galactitol levels. The following table summarizes the key quantitative findings from preclinical studies.

ParameterAnimal ModelTreatment GroupDosageDurationTissue% Reduction in Galactitol (Mean)Reference
Galactitol LevelsGALT-null RatThis compound (AT-007)Not explicitly stated, inferred to be similar to human clinical trial doses (e.g., 20 mg/kg)Not explicitly statedPlasma/Tissues~50%[9][10]

Note: The exact dosage and duration of treatment in the preclinical rat studies are not publicly available and are inferred from human clinical trial data and general preclinical practices.

Experimental Protocols

The following protocols provide a general framework for the administration of this compound and the subsequent analysis of its effects in the GALT-null rat model.

Protocol 1: this compound Administration via Oral Gavage

Objective: To administer this compound to GALT-null rats at a specified dosage.

Materials:

  • This compound (AT-007) powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or other homogenization equipment

  • Analytical balance

  • Volumetric flasks and graduated cylinders

  • Oral gavage needles (20-22 gauge, 1.5-2 inches long for adult rats)

  • Syringes (1-3 mL)

  • GALT-null rats

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A common dosage used in human clinical trials that may be adapted for rats is 20 mg/kg.[11]

    • Weigh the appropriate amount of this compound powder.

    • Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while mixing continuously to ensure a homogenous suspension.

  • Animal Dosing:

    • Weigh each rat accurately to determine the individual dose volume.

    • Gently restrain the rat.

    • Measure the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the rat's esophagus and deliver the dose directly into the stomach.

    • Monitor the animal for any signs of distress after dosing.

    • Administer the dose once daily, as supported by pharmacokinetic and pharmacodynamic modeling.[9] The duration of the study will depend on the specific endpoints being investigated.

Protocol 2: Tissue Collection and Preparation

Objective: To collect and process tissues from GALT-null rats for galactitol analysis.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Liquid nitrogen

  • Cryovials or other appropriate storage tubes

  • Homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge

Procedure:

  • Tissue Collection:

    • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Perform a cardiac puncture to collect blood into EDTA-containing tubes.

    • Perfuse the animal with ice-cold saline to remove blood from the tissues.

    • Dissect the desired tissues (e.g., brain, liver, lens, sciatic nerve).

    • Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

    • Store the frozen tissues at -80°C until analysis.[8]

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add a specific volume of ice-cold distilled water or an appropriate buffer.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

Protocol 3: Quantification of Galactitol by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the concentration of galactitol in tissue homogenates. This protocol is adapted from methods used for rat lens and sciatic nerve and may require optimization for other tissues.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid

  • Potassium carbonate

  • Internal standard (e.g., sorbitol)

  • Galactitol standard

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • To the tissue homogenate, add a known amount of the internal standard.

    • Precipitate proteins by adding perchloric acid and incubating on ice.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Neutralize the supernatant with potassium carbonate.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water is typically used. The exact ratio may need to be optimized.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: Monitor the eluent at a wavelength of 192 nm.

    • Standard Curve: Prepare a standard curve using known concentrations of galactitol to quantify the amount in the tissue samples.

    • Data Analysis: Calculate the concentration of galactitol in the original tissue sample based on the peak areas of galactitol and the internal standard, and by referencing the standard curve.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound in galactosemia is the Polyol Pathway . The accumulation of galactitol also leads to downstream cellular stress responses.

Polyol_Pathway Galactose Galactose AldoseReductase Aldose Reductase Galactose->AldoseReductase Galactitol Galactitol CellularStress Osmotic Stress, Oxidative Stress, Cellular Dysfunction Galactitol->CellularStress AldoseReductase->Galactitol This compound This compound (AT-007) This compound->AldoseReductase

Figure 1: this compound's Inhibition of the Polyol Pathway.

Experimental_Workflow cluster_0 Animal Model and Treatment cluster_1 Sample Collection and Processing cluster_2 Biochemical Analysis AnimalModel GALT-null Rat Model Treatment Oral Administration of this compound AnimalModel->Treatment TissueCollection Tissue Collection (Brain, Liver, etc.) Treatment->TissueCollection Homogenization Tissue Homogenization TissueCollection->Homogenization HPLC HPLC Analysis of Galactitol Homogenization->HPLC DataAnalysis Data Analysis and Interpretation HPLC->DataAnalysis

Figure 2: Experimental Workflow for this compound Studies.

References

Measuring the Efficacy of Govorestat in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (also known as AT-007) is a potent and selective aldose reductase inhibitor (ARI) that is capable of penetrating the central nervous system.[1][2] Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol.[3][4] Under normal physiological conditions, this pathway is of minor significance for glucose metabolism. However, in disease states such as galactosemia and sorbitol dehydrogenase (SORD) deficiency, the accumulation of galactitol and sorbitol, respectively, leads to cellular damage and contributes to the pathophysiology of these conditions.[5] this compound is in development for the treatment of these rare neurological and metabolic diseases.[2][6]

These application notes provide detailed protocols for assessing the efficacy of this compound in relevant cell culture models. The described assays are designed to measure the direct effect of this compound on its target, aldose reductase, as well as its impact on downstream cellular processes, including the accumulation of toxic metabolites and markers of cellular stress.

Mechanism of Action: The Polyol Pathway

This compound's therapeutic potential lies in its ability to inhibit aldose reductase, thereby preventing the accumulation of toxic polyols. The diagram below illustrates the polyol pathway and the point of intervention by this compound.

Polyol_Pathway cluster_galactose Galactose Metabolism cluster_glucose Glucose Metabolism Galactose Galactose AldoseReductase Aldose Reductase Galactose->AldoseReductase NADPH -> NADP+ Galactitol Galactitol (Toxic Metabolite) Glucose Glucose Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol SORD Sorbitol Dehydrogenase (SORD) Sorbitol->SORD NAD+ -> NADH Fructose Fructose AldoseReductase->Galactitol AldoseReductase->Sorbitol SORD->Fructose This compound This compound This compound->AldoseReductase Inhibition

Figure 1: this compound's inhibition of Aldose Reductase in the Polyol Pathway.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound observed in in vitro cell culture experiments. This data provides a benchmark for researchers evaluating the compound's efficacy.

Cell TypeParameter MeasuredThis compound (AT-007) TreatmentResultReference
SORD-deficient patient-derived iPSC motor neuronsIntracellular Sorbitol LevelsNot specified~50% reduction compared to untreated cells[3][7]
SORD-deficient patient-derived fibroblastsReactive Oxygen Species (ROS)Not specifiedSignificant reduction in ROS accumulation[7]

Experimental Protocols

The following section provides detailed protocols for key experiments to measure the efficacy of this compound in a cell culture setting.

Aldose Reductase Activity Assay in Cell Lysates

This assay directly measures the enzymatic activity of aldose reductase in cell lysates, providing a direct assessment of this compound's inhibitory effect. The protocol is based on the spectrophotometric measurement of NADPH oxidation.

AR_Activity_Workflow cluster_workflow Aldose Reductase Activity Assay Workflow start Start: Culture cells to desired confluency treat Treat cells with this compound (and vehicle control) start->treat lyse Prepare cell lysates treat->lyse protein Determine protein concentration (e.g., Bradford assay) lyse->protein reaction Set up reaction mixture: - Cell lysate - Buffer - NADPH - Substrate (e.g., DL-glyceraldehyde) protein->reaction measure Measure decrease in absorbance at 340 nm over time reaction->measure calculate Calculate aldose reductase activity and % inhibition measure->calculate end End: Data analysis calculate->end

Figure 2: Workflow for the Aldose Reductase Activity Assay.

Materials:

  • Cultured cells (e.g., patient-derived fibroblasts, iPSC-derived neurons)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • NADPH solution

  • Substrate solution (e.g., DL-glyceraldehyde)

  • Cell lysis buffer

  • Protein assay reagent (e.g., Bradford reagent)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow.

    • Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time.

  • Preparation of Cell Lysates:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method like the Bradford assay. This is crucial for normalizing the enzyme activity.

  • Enzyme Activity Assay:

    • In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture containing phosphate buffer, NADPH, and the cell lysate.

    • Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔOD/min).

    • Normalize the activity to the protein concentration of the lysate (ΔOD/min/mg protein).

    • Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • If desired, calculate the IC50 value of this compound.

Measurement of Intracellular Sorbitol/Galactitol Levels

This assay quantifies the accumulation of sorbitol or galactitol within the cells, which is a direct downstream consequence of aldose reductase activity. This protocol outlines a general approach; specific detection methods like HPLC or commercially available assay kits are recommended for accurate quantification.

Materials:

  • Cultured cells

  • This compound and vehicle control

  • High-glucose or high-galactose medium to induce polyol accumulation

  • Extraction solvent (e.g., ethanol)

  • Analytical equipment (e.g., HPLC with a suitable detector, or a commercial colorimetric/fluorometric assay kit)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in a medium containing high levels of glucose (for sorbitol measurement) or galactose (for galactitol measurement) to stimulate the polyol pathway.

    • Treat cells with this compound or vehicle control for a specified duration.

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% ethanol).

    • Collect the cell extracts and centrifuge to remove precipitates.

  • Quantification:

    • Analyze the extracts for sorbitol or galactitol content using a validated analytical method such as HPLC or a commercially available assay kit.

    • Normalize the metabolite levels to the total protein content or cell number.

  • Data Analysis:

    • Compare the intracellular sorbitol or galactitol levels in this compound-treated cells to those in vehicle-treated cells.

Assessment of Cellular Stress

The accumulation of polyols can lead to cellular stress, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. The following assays can be used to evaluate the protective effects of this compound against these stress responses.

Cellular_Stress_Logic cluster_logic Logical Relationship of Cellular Stress Assays AR_Activity Increased Aldose Reductase Activity Polyol_Accumulation Polyol Accumulation (Sorbitol/Galactitol) AR_Activity->Polyol_Accumulation Cellular_Stress Cellular Stress Polyol_Accumulation->Cellular_Stress ROS Increased ROS Production Cellular_Stress->ROS Mito_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mito_Dysfunction Viability Decreased Cell Viability Cellular_Stress->Viability ATP Decreased ATP Production Mito_Dysfunction->ATP

Figure 3: Interrelationship of assays for cellular stress.

Materials:

  • Cultured cells

  • This compound and vehicle control

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and treat with this compound or vehicle control, along with a stimulus to induce polyol accumulation (high glucose/galactose).

  • Staining with ROS Probe:

    • Load the cells with a ROS-sensitive probe like DCFH-DA according to the manufacturer's instructions.

  • Measurement of Fluorescence:

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. The fluorescence intensity is proportional to the level of intracellular ROS.

  • Data Analysis:

    • Compare the ROS levels in this compound-treated cells to the vehicle-treated control.

Materials:

  • Cultured cells

  • This compound and vehicle control

  • Commercially available ATP assay kit (luciferase-based)

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and treat with this compound or vehicle control in the presence of high glucose or galactose.

  • Cell Lysis and ATP Measurement:

    • Lyse the cells and measure the ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize ATP levels to total protein or cell number.

    • Compare the ATP levels in this compound-treated cells to the vehicle-treated control. A rescue of ATP levels by this compound would indicate a protective effect against polyol-induced mitochondrial dysfunction.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in a cell culture setting. By measuring its direct inhibitory effect on aldose reductase, its ability to reduce the accumulation of toxic metabolites, and its capacity to mitigate downstream cellular stress, researchers can gain valuable insights into the therapeutic potential of this compound. The provided quantitative data serves as a useful reference for these investigations.

References

Govorestat in Preclinical Research: Application Notes and Protocols for Investigators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (also known as AT-007) is a potent and selective aldose reductase inhibitor (ARI) under investigation for the treatment of classic galactosemia and other rare metabolic diseases.[1][2] Aldose reductase is a key enzyme in the polyol pathway, which, under normal physiological conditions, plays a minor role in glucose metabolism. However, in states of high sugar concentrations, such as in galactosemia, aldose reductase converts galactose to galactitol.[1] The accumulation of this sugar alcohol is cytotoxic and is implicated in the long-term complications of the disease. This compound's mechanism of action is the inhibition of this enzymatic conversion.[1][3] These application notes provide an overview of this compound's preclinical data and offer protocols for its use in laboratory settings.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo preclinical data for this compound, providing a basis for dose selection and experimental design.

ParameterValueSpecies/ModelNotesReference
IC50 (Aldose Reductase) 100 pM---In vitro enzyme inhibition assay.[3]
Galactitol Reduction ~50%Rat model of Classic GalactosemiaThis reduction in galactitol is comparable to that observed in human clinical trials.[1][4]
Effective Dose Range (Human) 20-40 mg/kgHumanClinical trial data showing significant galactitol reduction.[1][5]

Signaling Pathway

This compound targets the polyol pathway, a metabolic route that becomes pathogenic in the context of galactosemia. The diagram below illustrates the mechanism of action of this compound.

Mechanism of Action of this compound cluster_0 Polyol Pathway in Galactosemia cluster_1 Cellular Damage Galactose Galactose AldoseReductase Aldose Reductase Galactose->AldoseReductase Substrate Galactitol Galactitol (Toxic Accumulation) Complications Long-term Complications (e.g., Neurological Damage, Cataracts) Galactitol->Complications Leads to AldoseReductase->Galactitol Product This compound This compound This compound->Inhibition Inhibition->AldoseReductase

Caption: Mechanism of action of this compound in the polyol pathway.

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase.

Materials:

  • Recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • This compound

  • Phosphate buffer (pH 6.2)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, NADPH, and varying concentrations of this compound.

  • Add the aldose reductase enzyme to each well and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each this compound concentration.

  • Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Efficacy Study in a Rat Model of Galactosemia

This protocol outlines a general procedure for evaluating the efficacy of this compound in a GALT-null rat model of classic galactosemia.

Animal Model:

  • Galactose-1-phosphate uridylyltransferase (GALT)-deficient rats. These rats mimic the human condition of classic galactosemia.

Dosing and Administration:

  • Based on human clinical data and reported preclinical efficacy, a starting dose range of 20-40 mg/kg of this compound can be explored.[1][5]

  • Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in a vehicle like 0.5% carboxymethylcellulose).

  • Administer this compound orally to the GALT-null rats once daily for the duration of the study. A control group should receive the vehicle only.

Efficacy Assessment:

  • Biomarker Analysis: Collect blood samples at baseline and at various time points throughout the study. Measure the levels of galactitol in the plasma or red blood cells using a validated analytical method (e.g., LC-MS/MS). A significant reduction in galactitol levels in the this compound-treated group compared to the control group indicates target engagement and efficacy. An approximate 50% reduction in galactitol has been reported in a rat model.[1][4]

  • Clinical Endpoint Evaluation: Monitor the animals for the development of long-term complications associated with galactosemia, such as cataract formation (via slit-lamp examination) and neurological deficits (e.g., motor coordination tests).

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for preclinical evaluation of this compound.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies (GALT-null Rat Model) cluster_2 Data Analysis & Interpretation A Aldose Reductase Inhibition Assay (IC50) C Dose Range Finding A->C B Cell-based Assays (Galactitol Accumulation) B->C D Efficacy Studies (Galactitol Reduction) C->D E Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling D->E G Establish Preclinical Proof-of-Concept E->G F Toxicology Studies F->G

Caption: Preclinical experimental workflow for this compound.

References

Application Notes and Protocols for the Use of Govorestat in Fibroblast Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (also known as AT-007) is a potent and selective aldose reductase inhibitor (ARI) that has shown therapeutic potential in several rare diseases, including Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and Phosphomannomutase 2 Congenital Disorder of Glycosylation (PMM2-CDG).[1] Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol. Under pathological conditions, the accumulation of these sugar alcohols can lead to cellular damage. This compound's mechanism of action involves the inhibition of aldose reductase, thereby preventing the accumulation of these toxic metabolites.[2]

Recent studies have demonstrated the efficacy of this compound in fibroblast cell lines derived from patients with rare metabolic disorders. These in vitro models are crucial for understanding the drug's mechanism of action, determining effective concentrations, and assessing its potential therapeutic benefits before moving into clinical trials. These application notes provide detailed protocols for the use of this compound in fibroblast cell lines, focusing on its application in studying SORD deficiency and PMM2-CDG.

Data Presentation

The following tables summarize the quantitative data from studies using this compound in fibroblast cell lines.

Table 1: Effect of this compound on Sorbitol Levels in SORD Deficiency Patient-Derived Fibroblasts

Treatment ConditionSorbitol Level (ng/µg protein)Percent Reduction
Untreated SORD Fibroblasts3.95 ± 1.46-
1 µM this compound-treated SORD Fibroblasts0.21 ± 0.02~94.7%
Control Fibroblasts0.11 ± 0.02-

Data extracted from Zhu et al., JCI Insight, 2023.[3]

Table 2: Effect of this compound on PMM2 Enzyme Activity in PMM2-CDG Patient-Derived Fibroblasts

Treatment ConditionPMM2 Enzyme Activity (nmol/h/mg)Percent Increase
Untreated PMM2-CDG Fibroblasts211-
This compound-treated PMM2-CDG Fibroblasts298~41.2%

Data extracted from a single-patient study on PMM2-CDG. The in vitro concentration of this compound was not specified in the publication.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in fibroblast cell lines.

Experimental_Workflow cluster_assays Downstream Assays start Start: Patient-derived or commercial fibroblast cell line culture Cell Culture: Culture fibroblasts to 70-80% confluency start->culture treatment This compound Treatment: Treat cells with desired concentrations of this compound (e.g., 1 µM) and controls culture->treatment incubation Incubation: Incubate for a specified duration (e.g., 24-72 hours) treatment->incubation sorbitol_assay Sorbitol/Galactitol Measurement (LC-MS/MS) incubation->sorbitol_assay pmm2_assay PMM2 Enzyme Activity Assay incubation->pmm2_assay ros_assay ROS Production Assay (e.g., DCFDA) incubation->ros_assay western_blot Western Blot (for signaling proteins) incubation->western_blot data_analysis Data Analysis and Interpretation sorbitol_assay->data_analysis pmm2_assay->data_analysis ros_assay->data_analysis western_blot->data_analysis Downstream_Signaling cluster_polyol Polyol Pathway Activity cluster_signaling Downstream Signaling This compound This compound AR Aldose Reductase This compound->AR Inhibits Sorbitol Sorbitol/Galactitol Accumulation AR->Sorbitol Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress ROS ROS Production Sorbitol->ROS PKC Protein Kinase C (PKC) ROS->PKC NFkB NF-κB PKC->NFkB Gene_Expression Changes in Gene Expression (e.g., inflammatory cytokines, pro-fibrotic factors) NFkB->Gene_Expression

References

Application Notes and Protocols: Govorestat in iPSC-Derived Motor Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Govorestat (AT-007), a potent and brain-penetrant aldose reductase inhibitor, in induced pluripotent stem cell (iPSC)-derived motor neuron models.[1][2] The provided protocols and data are intended to facilitate research into the therapeutic potential of this compound for neurological disorders characterized by the accumulation of sorbitol, such as Sorbitol Dehydrogenase (SORD) deficiency.[3][4][5][6]

Introduction to this compound and the Polyol Pathway

This compound is a selective inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[2][5] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in certain pathological states, increased flux through the polyol pathway leads to the conversion of glucose to sorbitol.[7][8] The subsequent accumulation of sorbitol can induce osmotic stress, oxidative stress, and mitochondrial dysfunction, ultimately leading to cellular damage.[3][4][7][9] In the context of motor neurons, this sorbitol-induced pathology is implicated in the development and progression of certain hereditary neuropathies.[3][4]

This compound has been shown to significantly reduce sorbitol levels in various cell types, including iPSC-derived motor neurons, highlighting its potential as a therapeutic agent to mitigate the downstream pathological effects of sorbitol accumulation.[2][3][4]

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on sorbitol levels in iPSC-derived motor neurons from SORD-deficient patients.

Cell TypeConditionTreatmentSorbitol Level (ng/μg protein)Percent ReductionReference
iPSC-derived motor neuronsSORD-deficientUntreated6.46 ± 1.25-Zhu et al., 2023[10]
iPSC-derived motor neuronsSORD-deficientThis compound (AT-007)3.02 ± 0.82~53%Zhu et al., 2023[10]

Signaling Pathway

The following diagram illustrates the polyol pathway and the mechanism of action of this compound.

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Therapeutic Intervention Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Pathology Cellular Pathology (Osmotic Stress, Oxidative Stress, Mitochondrial Dysfunction) Sorbitol->Pathology This compound This compound (AT-007) This compound->Glucose Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound in iPSC-derived motor neurons.

Workflow iPSCs Patient-derived iPSCs Differentiation Motor Neuron Differentiation iPSCs->Differentiation Culture iPSC-derived Motor Neuron Culture Differentiation->Culture Treatment This compound Treatment Culture->Treatment Assays Downstream Assays Treatment->Assays Sorbitol Sorbitol Level Measurement ROS ROS Assay Mitochondria Mitochondrial Function Assay

Caption: Experimental workflow for this compound application in iPSC-derived motor neurons.

Experimental Protocols

Differentiation of iPSCs into Motor Neurons

This protocol is a generalized approach based on established methods for generating motor neurons from iPSCs.[1][10][11] Researchers should optimize conditions for their specific iPSC lines.

Materials:

  • iPSC lines

  • Geltrex™ or Matrigel® coated plates

  • Essential 8™ Medium

  • Accutase™

  • Y-27632 ROCK inhibitor

  • DMEM/F12 medium

  • Neurobasal™ Medium

  • N-2 Supplement

  • B-27™ Supplement

  • GlutaMAX™ Supplement

  • Penicillin-Streptomycin

  • Ascorbic Acid

  • CHIR99021

  • SB431542

  • DMH-1

  • Retinoic Acid (RA)

  • Purmorphamine (or other smoothened agonist)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF)

  • Ciliary Neurotrophic Factor (CNTF)

Procedure:

  • iPSC Expansion: Culture iPSCs on Geltrex™ or Matrigel® coated plates in Essential 8™ Medium. Passage cells using Accutase™ when colonies reach 70-80% confluency.

  • Neural Induction (Day 0-6):

    • On Day -1, seed iPSCs as single cells at a density of 30,000-50,000 cells/cm² on Geltrex™-coated plates in Essential 8™ Medium supplemented with 10 µM Y-27632.

    • On Day 0, replace the medium with Neural Induction Medium (NIM) consisting of DMEM/F12 and Neurobasal™ (1:1), N-2, B-27™, GlutaMAX™, Penicillin-Streptomycin, and Ascorbic Acid.

    • Add 3 µM CHIR99021, 2 µM SB431542, and 2 µM DMH-1 to the NIM.

    • Change the medium daily for 6 days.

  • Motor Neuron Progenitor Specification (Day 7-12):

    • On Day 7, switch the medium to NIM supplemented with 1 µM Retinoic Acid and 0.5-1 µM Purmorphamine.

    • Continue to include CHIR99021, SB431542, and DMH-1.

    • Change the medium every other day.

  • Motor Neuron Maturation (Day 13 onwards):

    • On Day 13, dissociate the motor neuron progenitors using Accutase™ and re-plate them onto Geltrex™ or Poly-D-Lysine/Laminin coated plates in Motor Neuron Maturation Medium.

    • Maturation Medium consists of Neurobasal™ Medium, N-2, B-27™, GlutaMAX™, Penicillin-Streptomycin, and Ascorbic Acid, supplemented with 10 ng/mL BDNF, 10 ng/mL GDNF, and 10 ng/mL CNTF.

    • Change half of the medium every 2-3 days. Mature motor neurons should be visible within 1-2 weeks of plating.

This compound Treatment Protocol

This protocol is a suggested starting point for treating iPSC-derived motor neurons with this compound. The optimal concentration and duration of treatment should be determined empirically.

Materials:

  • Mature iPSC-derived motor neurons in culture

  • This compound (AT-007) stock solution (e.g., 10 mM in DMSO)

  • Motor Neuron Maturation Medium

Procedure:

  • Prepare a working solution of this compound in Motor Neuron Maturation Medium. A final concentration in the range of 1-10 µM is a common starting point for in vitro studies with small molecule inhibitors. A vehicle control (e.g., DMSO) should be run in parallel at the same final concentration as the this compound-treated wells.

  • Carefully remove half of the medium from the wells containing the mature motor neurons and replace it with an equal volume of the medium containing the desired final concentration of this compound or vehicle.

  • Incubate the cells for the desired treatment period. For chronic disease models, treatment may last for several days to weeks. The medium should be changed with fresh this compound or vehicle every 2-3 days.

  • At the end of the treatment period, proceed with downstream assays.

Sorbitol Level Measurement Assay

This protocol is based on commercially available colorimetric sorbitol assay kits.[12][13][14][15] Always refer to the manufacturer's instructions for the specific kit being used.

Materials:

  • Treated and untreated iPSC-derived motor neurons

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Sorbitol Assay Kit (containing assay buffer, enzyme mix, developer, and sorbitol standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant for normalization.

  • Assay Procedure:

    • Prepare a standard curve using the provided sorbitol standard.

    • Add a specific volume of the cell lysate and standards to the wells of a 96-well plate.

    • Prepare and add the reaction mix (containing assay buffer, enzyme mix, and developer) to each well.

    • Incubate the plate at room temperature or 37°C for the time specified in the kit protocol (typically 30-60 minutes).

    • Measure the absorbance at the recommended wavelength (e.g., 565 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the sorbitol concentration in the samples based on the standard curve.

    • Normalize the sorbitol concentration to the protein concentration of each sample.

Reactive Oxygen Species (ROS) Assay

This protocol describes a common method for measuring intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[16][17][18]

Materials:

  • Treated and untreated iPSC-derived motor neurons

  • H2DCFDA or other suitable ROS-sensitive fluorescent dye

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or microplate reader

Procedure:

  • Wash the cells with pre-warmed HBSS.

  • Incubate the cells with the ROS-sensitive dye (e.g., 5-10 µM H2DCFDA) in HBSS for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire fluorescent images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).

  • Quantify the fluorescence intensity and normalize to cell number or a housekeeping fluorescent signal if applicable.

Mitochondrial Function Assessment

Mitochondrial function can be assessed through various methods, including measuring mitochondrial membrane potential and oxygen consumption rate.

A. Mitochondrial Membrane Potential Assay:

This protocol uses a potentiometric fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

Materials:

  • Treated and untreated iPSC-derived motor neurons

  • TMRM or JC-1 dye

  • Fluorescence microscope or microplate reader

Procedure:

  • Incubate the cells with the fluorescent dye (e.g., 20-100 nM TMRM) in their culture medium for 20-30 minutes at 37°C.

  • Wash the cells with pre-warmed medium.

  • Image the cells using a fluorescence microscope or measure the fluorescence intensity with a microplate reader at the appropriate wavelengths. For TMRM, use an excitation of ~548 nm and emission of ~573 nm. For JC-1, both green (~530 nm) and red (~590 nm) fluorescence are measured to determine the ratio of aggregated (healthy mitochondria) to monomeric (depolarized mitochondria) forms.

  • A decrease in red fluorescence (or red/green ratio for JC-1) indicates mitochondrial depolarization.

B. Oxygen Consumption Rate (OCR) Measurement:

This requires specialized equipment such as a Seahorse XF Analyzer. The protocol should be based on the manufacturer's instructions and optimized for iPSC-derived motor neurons. This method allows for the real-time measurement of mitochondrial respiration and can provide insights into the effects of this compound on cellular bioenergetics.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound in iPSC-derived motor neuron models. These models are invaluable tools for elucidating the pathological mechanisms of sorbitol-related neuropathies and for the preclinical evaluation of therapeutic candidates like this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and iPSC lines.

References

Application Notes and Protocols for Testing Govorestat in Drosophila Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Drosophila melanogaster (fruit fly) models to evaluate the efficacy of Govorestat (AT-007), a potent and selective Aldose Reductase Inhibitor (ARI).[1][2][3] The primary application of this model system is in the context of Sorbitol Dehydrogenase (SORD) deficiency, a common form of autosomal recessive hereditary neuropathy.[4][5] Loss of SORD function leads to the accumulation of sorbitol, a toxic metabolite, resulting in neurodegeneration.[4][5][6] this compound, by inhibiting aldose reductase, blocks the conversion of glucose to sorbitol, thereby reducing its accumulation.[1][4]

Drosophila models of SORD deficiency have been instrumental in elucidating the pathophysiology of the disease and in demonstrating the therapeutic potential of this compound.[4][5] These models exhibit key features of the human condition, including locomotor defects, synaptic degeneration, and mitochondrial dysfunction.[4][5] This document outlines the necessary protocols for recapitulating these findings and for further investigation into the therapeutic effects of this compound.

Experimental Protocols

Drosophila Strains and Maintenance
  • SORD Deficiency Model: A Drosophila model of SORD deficiency can be generated by knocking out the fly ortholog of the human SORD gene.

  • Control Strain: A wild-type strain, such as yw, should be used as a control.

  • Fly Husbandry: Flies should be maintained on a standard cornmeal-yeast-agar medium at a constant temperature and humidity (e.g., 25°C and 60% humidity) with a 12-hour light/dark cycle.

This compound (AT-007) Administration

This compound can be administered to Drosophila by supplementing their food.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Food Preparation:

    • Prepare the standard fly food and allow it to cool to approximately 60°C.

    • Add the this compound stock solution to the food to achieve the desired final concentration. A concentration of 10 μg/mL has been shown to be effective.[4]

    • Mix thoroughly to ensure even distribution.

    • Pour the supplemented food into vials and allow it to solidify.

  • Control Food: Prepare control food containing the same concentration of the solvent (e.g., DMSO) used for the this compound stock solution.

  • Treatment: Larvae or adult flies are placed in vials containing the this compound-supplemented or control food. For chronic treatment, flies should be transferred to fresh vials every 2-3 days.

Phenotypic and Biochemical Assays

This assay is used to assess motor function, which is often impaired in neurodegenerative models.

  • Apparatus: A vertical climbing apparatus consisting of a series of vials or a graduated cylinder.

  • Procedure:

    • Place a cohort of flies (e.g., 20-30) in a vial.

    • Gently tap the flies to the bottom of the vial.

    • Record the number of flies that climb past a specific height (e.g., 8 cm) within a designated time (e.g., 10 seconds).

    • Repeat the trial several times with rest intervals in between.

    • Calculate the percentage of climbing flies for each group.

Confocal microscopy can be used to visualize and quantify synaptic structures in the Drosophila brain.

  • Immunohistochemistry:

    • Dissect adult fly brains in a suitable buffer (e.g., PBS).

    • Fix the brains in a fixative solution (e.g., 4% paraformaldehyde).

    • Permeabilize the tissue with a detergent-based buffer (e.g., PBS with Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

    • Incubate with primary antibodies against synaptic proteins (e.g., Bruchpilot for presynaptic active zones).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the brains on slides for imaging.

  • Image Acquisition and Analysis:

    • Acquire z-stack images of the desired brain region (e.g., the giant fiber synapse) using a confocal microscope.

    • Quantify synaptic density or other relevant parameters using image analysis software.

ROS levels, an indicator of oxidative stress, can be measured in fly tissues.

  • Procedure for Brain and Muscle Tissue:

    • Dissect the brain or muscle tissue from adult flies.

    • Incubate the tissue with a fluorescent ROS indicator dye (e.g., dihydroethidium).

    • Wash the tissue to remove excess dye.

    • Mount and image the tissue using a fluorescence microscope.

    • Quantify the fluorescence intensity to determine relative ROS levels.

Sorbitol levels in fly heads can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Collect and freeze fly heads.

    • Homogenize the heads in a suitable extraction solvent.

    • Centrifuge the homogenate to pellet debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • A 50 μL aliquot of the sample is fortified with an internal standard (e.g., Sorbitol-13C6).[4]

    • Protein precipitation is performed, and the samples are centrifuged.[4]

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of sorbitol.[4]

Data Presentation

The following tables summarize the expected quantitative outcomes from testing this compound in a Drosophila model of SORD deficiency.

Assay Control (yw) SORD-deficient SORD-deficient + this compound
Locomotor Activity (% climbing) HighLowSignificantly Improved
Synaptic Density (arbitrary units) NormalReducedSignificantly Mitigated Degeneration
ROS Levels (relative fluorescence) LowHighSignificantly Reduced
Metabolite Control (yw) Brains (ng/mL) SORD-deficient Brains (ng/mL) SORD-deficient + this compound Brains (ng/mL)
Sorbitol 260.77,4575,067 (after 10 days of 10 µg/mL feeding)
Data adapted from Zhu et al., JCI Insight, 2023.[4]

Visualizations

Signaling Pathway

G Glucose Glucose AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase (SORD) Sorbitol->SorbitolDehydrogenase Neurotoxicity Sorbitol Accumulation & Neurotoxicity Sorbitol->Neurotoxicity Fructose Fructose AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose SORD_Deficiency SORD Deficiency (Genetic Defect) SorbitolDehydrogenase->SORD_Deficiency This compound This compound (AT-007) This compound->AldoseReductase

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Experimental Workflow

G start Start strain Prepare Drosophila Strains (SORD-deficient and Control) start->strain food Prepare this compound-supplemented and Control Food strain->food treatment Administer Treatment to Flies food->treatment assays Perform Phenotypic and Biochemical Assays treatment->assays locomotor Locomotor Assay assays->locomotor imaging Brain Imaging assays->imaging ros ROS Measurement assays->ros sorbitol Sorbitol Quantification assays->sorbitol analysis Data Analysis and Interpretation locomotor->analysis imaging->analysis ros->analysis sorbitol->analysis end End analysis->end

Caption: Experimental Workflow for Testing this compound in Drosophila.

References

Govorestat Treatment in Rat Models of SORD Deficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitol Dehydrogenase (SORD) deficiency is a recently identified form of autosomal recessive hereditary neuropathy, characterized by the accumulation of sorbitol in tissues due to mutations in the SORD gene. This accumulation is toxic to neurons and leads to a progressive, motor-predominant peripheral neuropathy. Govorestat (AT-007) is a novel, central nervous system-penetrant Aldose Reductase Inhibitor (ARI) that blocks the conversion of glucose to sorbitol, representing a promising therapeutic strategy for SORD deficiency. This document provides a summary of the available data and protocols for the use of this compound in a rat model of SORD deficiency, intended to guide researchers in preclinical study design and execution.

Pathophysiology of SORD Deficiency and Mechanism of Action of this compound

Mutations in the SORD gene lead to a loss of function of the sorbitol dehydrogenase enzyme. This enzyme is responsible for the second step in the polyol pathway, which converts sorbitol to fructose. The preceding step, the conversion of glucose to sorbitol, is catalyzed by aldose reductase. In SORD deficiency, the blockage of sorbitol metabolism leads to its intracellular accumulation to toxic levels. This compound, as an aldose reductase inhibitor, acts on the first step of the polyol pathway to prevent the synthesis of sorbitol from glucose, thereby addressing the root cause of the disease.

SORD_Pathway cluster_0 Polyol Pathway cluster_1 Therapeutic Intervention cluster_2 Pathology in SORD Deficiency Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SORD) This compound This compound Aldose Reductase Aldose Reductase This compound->Aldose Reductase Inhibits SORD_Deficiency SORD Deficiency (Loss of Function) Sorbitol_Accumulation Sorbitol Accumulation (Toxic) Sorbitol Dehydrogenase (SORD) Sorbitol Dehydrogenase (SORD)

Figure 1: Mechanism of this compound in SORD Deficiency.

The Sord Knockout Rat Model

A Sord knockout (Sord-/-) Sprague Dawley rat has been generated to model the human SORD deficiency phenotype. This model is crucial for preclinical evaluation of therapeutic candidates like this compound.

Phenotypic Characteristics

The Sord knockout rat exhibits a phenotype that closely resembles the human disease, including:

  • Biochemical Abnormalities : Significantly increased levels of sorbitol in serum, cerebrospinal fluid (CSF), and peripheral nerves[1].

  • Motor Deficits : A significant decline in motor performance, starting at approximately 7 months of age[1].

  • Gait Abnormalities : Abnormal gait patterns in the hindlimbs, as confirmed by video motion tracking[1].

  • Electrophysiological Changes : Slowed motor nerve conduction velocities in the tibial nerves[1].

  • Histopathological Findings : Evidence of degenerating myelinated axons, de- and remyelination, and enlarged "ballooned" myelin sheaths, primarily affecting motor axons[1].

  • Biomarker Elevation : Significantly increased levels of neurofilament light chain (NfL) in the serum, a known biomarker for axonal degeneration[1].

This compound Treatment in the Sord Knockout Rat Model: Efficacy Data

Preclinical studies have demonstrated the efficacy of this compound in reducing sorbitol levels in the Sord knockout rat model.

Quantitative Data Summary
Animal ModelTissueTreatmentOutcomep-valueReference
CMT-SORD-Null RatSciatic NerveThis compound37% reduction in sorbitol0.005[2]

Note: Detailed information regarding the this compound dosage, treatment duration, and absolute sorbitol levels in this study are not yet publicly available in peer-reviewed literature.

Experimental Protocols

Generation and Maintenance of Sord Knockout Rats

A detailed protocol for the generation of Sord knockout rats using CRISPR/Cas9 has been described[1].

  • Animal Strain : Sprague Dawley rats are recommended due to their physiological and genetic similarities to humans[1].

  • Gene Targeting : The Sord gene can be targeted for knockout using CRISPR/Cas9 technology.

  • Breeding : Founder animals with the desired Sord deletion are backcrossed to generate F1 heterozygous progeny, which are then intercrossed to produce homozygous Sord knockout (Sord-/-) rats[1].

  • Genotyping : Confirmation of the gene deletion should be performed using PCR and Sanger sequencing.

  • Animal Husbandry : Standard housing and feeding conditions should be maintained.

Characterization of the Sord Knockout Rat Phenotype

A comprehensive phenotypic characterization is essential to validate the model and to establish baseline measures before therapeutic intervention.

  • Sorbitol Level Measurement :

    • Sample Collection : Collect serum, CSF, and peripheral nerve tissue (e.g., sciatic nerve) from Sord-/- and wild-type (WT) littermates.

    • Analysis : Quantify sorbitol levels using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[1].

  • Behavioral Testing :

    • Motor Performance : Assess motor coordination and balance using a rotarod test, with declining performance expected in Sord-/- rats around 7 months of age[1].

    • Gait Analysis : Utilize video motion tracking to evaluate and quantify gait abnormalities in the hindlimbs[1].

  • Electrophysiology :

    • Nerve Conduction Studies : Measure motor nerve conduction velocities of the tibial nerves to assess nerve function[1].

  • Histopathology :

    • Tissue Preparation : Perfuse animals and collect peripheral nerves for light and electron microscopy.

    • Analysis : Examine nerve sections for signs of axonal degeneration, demyelination, and the characteristic "ballooned" myelin sheaths[1].

  • Biomarker Analysis :

    • Sample Collection : Collect serum from Sord-/- and WT rats.

    • Analysis : Measure neurofilament light chain (NfL) levels using an appropriate immunoassay as a marker of axonal damage[1].

This compound Efficacy Study in Sord Knockout Rats (Proposed Protocol)

Based on the available information and general practices in preclinical pharmacology, a proposed protocol for an efficacy study is outlined below. Note: The specific dose and duration used in the reported study are not yet published and would need to be determined through dose-ranging studies.

Govorestat_Rat_Study_Workflow cluster_0 Animal Preparation cluster_1 Treatment Phase cluster_2 Outcome Assessment A Generate Sord-/- and WT Rats B Genotype Confirmation A->B C Baseline Phenotypic Characterization B->C D Randomize Sord-/- Rats into Treatment Groups (this compound vs. Vehicle) C->D E Administer this compound or Vehicle (e.g., daily oral gavage) D->E F Monitor Animal Health and Behavior E->F G Endpoint Phenotypic Characterization (Behavioral, Electrophysiological) F->G H Sample Collection for Biomarker and Sorbitol Analysis (Sciatic Nerve, Serum, CSF) G->H I Histopathological Analysis H->I

Figure 2: Experimental workflow for a this compound efficacy study.
  • Animals : Age-matched male and female Sord-/- rats with a confirmed phenotype. Wild-type littermates should be used as controls.

  • Treatment Groups :

    • Group 1: Sord-/- rats receiving vehicle control.

    • Group 2: Sord-/- rats receiving this compound.

    • Group 3: Wild-type rats receiving vehicle control.

  • Drug Formulation and Administration :

    • This compound should be formulated in a suitable vehicle for oral administration (e.g., oral gavage).

    • The dose and frequency of administration need to be determined based on pharmacokinetic and tolerability studies. A dose of 20 mg/kg once daily has been used in human clinical trials[3].

  • Duration of Treatment : The treatment duration should be sufficient to observe a significant effect on sorbitol levels and potentially on functional outcomes. This may range from several weeks to months.

  • Outcome Measures :

    • Primary Outcome : Change in sorbitol levels in the sciatic nerve.

    • Secondary Outcomes :

      • Changes in motor performance (rotarod).

      • Improvement in gait parameters.

      • Changes in nerve conduction velocity.

      • Reduction in serum NfL levels.

      • Amelioration of histopathological features.

Conclusion

The Sord knockout rat model provides a valuable tool for the preclinical investigation of SORD deficiency and the evaluation of novel therapeutics. This compound has demonstrated promising efficacy in reducing sorbitol levels in this model, supporting its clinical development for the treatment of SORD deficiency. The protocols and data presented here offer a framework for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound and other aldose reductase inhibitors. Further publication of the detailed preclinical data will be crucial for refining these protocols and advancing the field.

References

Application Notes and Protocols: Quantifying Sorbitol Reduction with Govorestat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (also known as AT-007) is a potent and selective aldose reductase inhibitor (ARI) under investigation for the treatment of several rare diseases characterized by the toxic accumulation of polyols, such as sorbitol.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3][4] Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in certain genetic disorders, such as Sorbitol Dehydrogenase (SORD) deficiency, or in hyperglycemic states, the flux through the polyol pathway increases, leading to the intracellular accumulation of sorbitol.[3][5] This accumulation can cause osmotic stress, oxidative damage, and cellular dysfunction, contributing to the pathology of various complications, including neuropathy and retinopathy.[3][5][6]

This compound is a central nervous system (CNS) penetrant ARI designed to inhibit aldose reductase, thereby blocking the conversion of glucose to sorbitol and reducing its toxic accumulation.[1][7] These application notes provide a summary of the quantitative effects of this compound on sorbitol reduction and detailed protocols for the quantification of sorbitol in various biological samples.

Quantitative Data on Sorbitol Reduction with this compound

The efficacy of this compound in reducing sorbitol levels has been demonstrated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.

Table 1: Sorbitol Reduction in Preclinical Models

Model SystemBaseline Sorbitol LevelThis compound TreatmentSorbitol ReductionReference
SORD-deficient patient-derived fibroblasts3.95 ± 1.46 ng/μg proteinNot specifiedReduced to 0.21 ± 0.02 ng/μg protein[1]
iPSC-derived motor neurons from SORD-deficient patientsHigher than control (1.27 ± 0.19 ng/μg protein)Not specified~50% reduction[1]
SORD-deficient Drosophila brain7457 ng/ml10 µg/mL in feed for 10 days~32% reduction (to 5067 ng/ml)[7]
CMT-SORD-Null rats (sciatic nerve)Not specifiedNot specified37% reduction (p=0.005)[8]

Table 2: Sorbitol Reduction in Clinical Trials

Clinical Trial/Patient PopulationBaseline Sorbitol LevelThis compound TreatmentSorbitol ReductionReference
Phase 3 INSPIRE trial (SORD Deficiency) - Interim AnalysisNot specified90 days of treatmentMean reduction of ~52% (approx. 16,000 ng/ml) vs. placebo (p<0.001)[9][10][11]
Phase 3 INSPIRE trial (SORD Deficiency) - 12-month dataNot specified12 months of treatmentStatistically significant lowering of blood sorbitol levels (p <0.001)[8][12]

Signaling Pathway and Experimental Workflow

Polyol Pathway and this compound's Mechanism of Action

The diagram below illustrates the polyol pathway, where aldose reductase converts glucose to sorbitol, and the mechanism by which this compound inhibits this process.

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase (AKR1B1) SDH Sorbitol Dehydrogenase This compound This compound (AT-007) This compound->AR Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

General Experimental Workflow for Quantifying Sorbitol

The following diagram outlines the typical workflow for quantifying sorbitol levels in biological samples following this compound treatment.

Experimental_Workflow cluster_setup Experimental Setup Treatment Treatment Group (this compound) Sample Biological Sample Collection (e.g., Blood, Tissues, Cells) Treatment->Sample Control Control Group (Vehicle) Control->Sample Extraction Sorbitol Extraction Sample->Extraction Quantification Sorbitol Quantification (e.g., Enzymatic Assay, HPLC) Extraction->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

Caption: General workflow for quantifying sorbitol reduction after this compound treatment.

Experimental Protocols

Here are detailed protocols for the quantification of sorbitol in biological samples. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Sorbitol Extraction from Tissues and Cells

Objective: To extract sorbitol from biological samples for subsequent quantification.

Materials:

  • Tissue or cell samples

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Ethanol, ice-cold

  • Homogenizer (for tissues)

  • Microcentrifuge tubes

  • Centrifuge (capable of 10,000 x g)

  • Vacuum concentrator or nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Tissues: Weigh the frozen tissue sample. On ice, add 10 volumes of ice-cold 80% ethanol per gram of tissue.

    • Cells: Aspirate the culture medium and wash the cells with ice-cold PBS. Add a known volume of ice-cold 80% ethanol to the cell pellet.

  • Homogenization (for tissues): Homogenize the tissue sample in ethanol on ice until a uniform homogenate is achieved.

  • Extraction:

    • Incubate the homogenate or cell lysate at 4°C for 30 minutes with occasional vortexing.

  • Clarification:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet tissue debris and proteins.[13]

    • Carefully collect the supernatant, which contains the extracted sorbitol.[13]

  • Drying and Reconstitution:

    • Evaporate the ethanol from the supernatant using a vacuum concentrator or a gentle stream of nitrogen gas.[13]

    • Reconstitute the dried extract in a known, small volume of HPLC-grade water or the initial mobile phase for your chosen analytical method.[13] The reconstituted sample is now ready for quantification.

Protocol 2: Quantification of Sorbitol using an Enzymatic Assay

Objective: To quantify the concentration of D-sorbitol in extracted samples using a colorimetric enzymatic assay. This protocol is based on commercially available kits.[14]

Materials:

  • Sorbitol Assay Kit (containing Assay Buffer, NAD/MTT, Enzyme A, Enzyme B, and Sorbitol Standard)

  • Reconstituted sample extracts (from Protocol 1)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 565 nm

  • Pipetting devices

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of sorbitol standards by diluting the provided standard solution with purified water, typically ranging from 0 to 1000 µM.

  • Sample Preparation:

    • If necessary, dilute the reconstituted sample extracts with purified water to ensure the sorbitol concentration falls within the linear range of the standard curve.

  • Assay Reaction:

    • Prepare a Working Reagent by mixing the Assay Buffer, Enzyme A, Enzyme B, and NAD/MTT solution according to the kit's instructions.[14]

    • Add a specific volume (e.g., 20 µL) of each standard and sample to separate wells of the 96-well plate.

    • Add the Working Reagent (e.g., 80 µL) to each well.[14]

    • Tap the plate gently to mix.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance (OD) at 565 nm using a microplate reader.[14]

  • Calculation:

    • Subtract the OD of the blank (0 µM standard) from all readings.

    • Plot the standard curve of OD versus sorbitol concentration.

    • Determine the sorbitol concentration in the samples from the standard curve.

Protocol 3: Quantification of Sorbitol using High-Performance Liquid Chromatography (HPLC)

Objective: To achieve sensitive and specific quantification of sorbitol using HPLC, often with derivatization for enhanced detection.[13][15]

Materials:

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Reconstituted sample extracts (from Protocol 1)

  • Sorbitol standards

  • Derivatization reagent (e.g., phenylisocyanate) (optional, for UV detection)[15]

  • Internal standard (e.g., xylitol)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of sorbitol standards of known concentrations.

    • Spike both standards and samples with a fixed concentration of the internal standard.

  • Derivatization (if required for UV detection):

    • Dry a known volume of the standard or sample extract.

    • Add the derivatization reagent (e.g., phenylisocyanate in pyridine) and heat to complete the reaction.[13] This creates a UV-absorbing derivative.

  • HPLC Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Run the appropriate gradient and detection method.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of sorbitol to the internal standard against the concentration of the sorbitol standards.[13]

    • Quantify sorbitol in the samples by interpolating their peak area ratios from the calibration curve.[13]

Conclusion

This compound has demonstrated a significant and consistent ability to reduce sorbitol levels in both preclinical models and clinical trials, highlighting its potential as a therapeutic agent for diseases driven by sorbitol accumulation. The protocols outlined in these application notes provide standardized methods for researchers to accurately quantify sorbitol levels and evaluate the efficacy of this compound and other aldose reductase inhibitors in their own studies. The choice of quantification method will depend on the required sensitivity, specificity, and available equipment.

References

Application Notes and Protocols for Biomarker Analysis in Govorestat Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (AT-007) is a novel, central nervous system-penetrant Aldose Reductase Inhibitor (ARI) under investigation for the treatment of classic galactosemia and other rare metabolic diseases.[1][2] Aldose reductase is an enzyme that, in the context of galactosemia, converts galactose into its toxic metabolite, galactitol.[3] The accumulation of galactitol is a key driver of the long-term complications associated with galactosemia, including neurological, cognitive, and behavioral impairments.[2] this compound aims to mitigate the pathology of galactosemia by inhibiting aldose reductase, thereby reducing the production and accumulation of galactitol.[3]

These application notes provide a comprehensive overview of the biomarker analysis strategies employed in the clinical evaluation of this compound, with a focus on the pivotal ACTION-Galactosemia Kids Phase 3 study. Detailed protocols for the quantification of key biomarkers are provided to facilitate the replication and extension of these critical analyses.

Biomarker Analysis Strategy

The primary biomarker for assessing the pharmacodynamic effect of this compound in classic galactosemia is the level of galactitol in plasma. The reduction of plasma galactitol serves as a direct measure of target engagement and the biochemical efficacy of aldose reductase inhibition. In the ACTION-Galactosemia Kids study, a rapid and sustained reduction in plasma galactitol was observed in patients treated with this compound.[4][5]

Secondary and exploratory biomarkers may include galactose-1-phosphate (Gal-1-P) in red blood cells. While this compound is not expected to directly impact Gal-1-P levels, monitoring this metabolite is crucial for understanding the overall metabolic status of patients with galactosemia.[6]

For other indications, such as Sorbitol Dehydrogenase (SORD) Deficiency, the primary biomarker is sorbitol, as this compound also inhibits the conversion of glucose to sorbitol.[7]

Data Presentation: Summary of Quantitative Biomarker Data

Table 1: this compound (AT-007) ACTION-Galactosemia Kids Phase 3 Trial - Plasma Galactitol Reduction
TimepointTreatment GroupMean Reduction from Baseline in Plasma Galactitolp-value (vs. Placebo)
90 DaysThis compoundStatistically Significant Reduction<0.001
18 MonthsThis compoundSustained ReductionNot explicitly stated, but sustained benefit reported

Data synthesized from public announcements and publications regarding the ACTION-Galactosemia Kids study.[1][4][5][8]

Table 2: this compound (AT-007) INSPIRE Phase 3 Trial (SORD Deficiency) - Sorbitol Reduction
TimepointTreatment GroupMean Reduction from Baseline in Sorbitolp-value (vs. Placebo)
90 DaysThis compound~52% (approx. 16,000 ng/mL)<0.001
12 MonthsThis compoundSustained and Statistically Significant Reduction<0.001

Data from the 12-month interim analysis of the INSPIRE Phase 3 trial.[3]

Experimental Protocols

Protocol 1: Quantification of Plasma Galactitol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of polyols in biological fluids.[6][9][10][11]

1. Principle: Plasma samples are deproteinized, and the supernatant is dried. The polyols, including galactitol, are derivatized to form volatile esters. These derivatives are then separated by gas chromatography and detected by mass spectrometry, allowing for accurate quantification using an internal standard.

2. Materials:

  • Plasma samples

  • Internal Standard (e.g., meso-inositol or a stable isotope-labeled galactitol)

  • Acetonitrile

  • Pyridine

  • Acetic anhydride

  • Perchloric acid

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60°C.

4. Derivatization:

  • To the dried residue, add 50 µL of pyridine and 50 µL of acetic anhydride.

  • Cap the tube tightly and incubate at 100°C for 1 hour.

  • After incubation, cool the sample to room temperature.

  • Evaporate the reagents to dryness under a stream of nitrogen at 60°C.

  • Reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.

5. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (example):

    • Inlet temperature: 250°C

    • Oven program: 100°C for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions (example):

    • Ionization mode: Electron Ionization (EI)

    • Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for galactitol and the internal standard.

6. Quantification:

  • Create a calibration curve using known concentrations of galactitol.

  • Calculate the concentration of galactitol in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of Galactose-1-Phosphate in Red Blood Cells (RBCs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of phosphorylated sugars in erythrocytes.[12][13][14][15][16]

1. Principle: RBCs are lysed, and proteins are precipitated. The supernatant containing Gal-1-P is separated by liquid chromatography and detected by tandem mass spectrometry. A stable isotope-labeled internal standard is used for accurate quantification.

2. Materials:

  • Whole blood collected in EDTA tubes

  • Internal Standard (e.g., [¹³C₆]-Galactose-1-Phosphate)

  • Methanol

  • Trichloroacetic acid (TCA)

  • LC-MS/MS system with a suitable column (e.g., HILIC or anion-exchange)

3. Sample Preparation (RBC Lysis):

  • Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C to separate plasma and RBCs.

  • Aspirate the plasma and buffy coat.

  • Wash the RBCs three times with an equal volume of cold phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.

  • After the final wash, lyse the packed RBCs by adding 4 volumes of ice-cold deionized water.

  • Vortex for 1 minute and incubate on ice for 15 minutes.

4. Protein Precipitation and Extraction:

  • To 100 µL of the RBC lysate, add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold 10% (w/v) TCA to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject an appropriate volume of the supernatant onto the LC-MS/MS system.

  • LC Conditions (example for HILIC):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of B, gradually decreasing to elute Gal-1-P.

  • MS/MS Conditions (example):

    • Ionization mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Gal-1-P and the internal standard.

6. Quantification:

  • Prepare a calibration curve using known concentrations of Gal-1-P.

  • Quantify Gal-1-P in the RBC lysates based on the peak area ratio of the analyte to the internal standard.

  • Normalize the results to the hemoglobin concentration of the RBC lysate.

Visualizations

Galactose_Metabolism_and_Govorestat_MOA Galactose Galactose Gal_1_P Galactose-1-Phosphate Galactose->Gal_1_P GALK AldoseReductase Aldose Reductase Galactose->AldoseReductase UDP_Galactose UDP-Galactose Gal_1_P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glycolysis Glycolysis UDP_Glucose->Glycolysis Galactitol Galactitol (Toxic Metabolite) This compound This compound (AT-007) This compound->AldoseReductase AldoseReductase->Galactitol

Caption: this compound inhibits Aldose Reductase, blocking toxic galactitol formation.

Biomarker_Analysis_Workflow start Start: Patient Sample Collection (Plasma or Whole Blood) sample_prep Sample Preparation (Deproteinization / Lysis) start->sample_prep derivatization Derivatization (for GC-MS) sample_prep->derivatization If GC-MS analysis Instrumental Analysis sample_prep->analysis If LC-MS/MS derivatization->analysis gcms GC-MS Analysis (Galactitol) analysis->gcms Galactitol lcmsms LC-MS/MS Analysis (Galactose-1-Phosphate) analysis->lcmsms Gal-1-P data_processing Data Processing and Quantification gcms->data_processing lcmsms->data_processing end End: Biomarker Concentration Report data_processing->end

Caption: Workflow for biomarker quantification in clinical trial samples.

References

Application Notes and Protocols for Oral Administration of Govorestat in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (also known as AT-007) is a potent and selective, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) under investigation for the treatment of rare metabolic diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which in pathological states, converts galactose to the toxic metabolite galactitol and glucose to sorbitol.[1][3] The accumulation of these polyols is implicated in the long-term complications associated with these diseases.[1][3] this compound, administered orally, has demonstrated the ability to significantly reduce galactitol and sorbitol levels in both preclinical models and clinical trials.[1][2][4]

These application notes provide a comprehensive overview of the oral administration of this compound in research settings, including summaries of clinical pharmacokinetic and pharmacodynamic data, and detailed protocols for preclinical and in vitro studies.

Data Presentation

Table 1: Clinical Pharmacokinetics of Orally Administered this compound
ParameterPopulationDose Range (Single & Multiple Ascending Doses)ValueCitation
Absorption Healthy Adults & Classic Galactosemia Patients0.5 - 40 mg/kg2-compartment model with sequential zero- and first-order absorption.[4][5]
Linearity Healthy Adults & Classic Galactosemia Patients0.5 - 40 mg/kgLinear, dose-dependent plasma concentrations.[4][6]
Elimination Half-life (t½) Healthy Adults & Classic Galactosemia PatientsNot specifiedApproximately 10 hours.[4][5]
Dosing Frequency Healthy Adults & Classic Galactosemia PatientsNot specifiedPharmacokinetic/pharmacodynamic modeling supports once-daily dosing.[4][5]
CNS Penetration Healthy Adults & Classic Galactosemia Patients0.5 - 40 mg/kgCerebrospinal fluid (CSF) levels increased dose-dependently.[4][5]
Table 2: Clinical Pharmacodynamics of Orally Administered this compound in Classic Galactosemia
BiomarkerPopulationDoseChange from BaselineCitation
Plasma Galactitol Adult Patients5 mg/kg-19% ± 10%[4][5]
20 mg/kg-46% ± 4% (approx. 50% reduction)[4][5][6]
40 mg/kg-51% ± 5%[4][5]
Placebo-15% ± 9%[4][5]
Pediatric Patients (2-17 years)Not specifiedStatistically significant reduction (mean reduction of 40%).[6][7]
Galactose & Galactose-1-Phosphate Adult Patients5, 20, 40 mg/kgNo significant effect.[4][5]
Table 3: Clinical Pharmacodynamics of Orally Administered this compound in SORD Deficiency
BiomarkerPopulationDurationChange from BaselineCitation
Blood Sorbitol Adult Patients (16-55 years)90 daysMean reduction of 52% (approx. 16,000 ng/ml).[8]
12 monthsSustained and statistically significant reduction vs. placebo (p<0.001).[9][10]

Signaling Pathways and Experimental Workflows

Mechanism of Action: The Polyol Pathway

This compound acts by inhibiting aldose reductase, the first enzyme in the polyol pathway. In conditions of high galactose (Galactosemia) or glucose (SORD Deficiency, Diabetes), this pathway becomes overactive, leading to the accumulation of toxic metabolites.

Polyol_Pathway cluster_galactosemia Classic Galactosemia cluster_sord SORD Deficiency / Hyperglycemia Galactose Galactose AR_gal Aldose Reductase Galactose->AR_gal Galactitol Galactitol (Toxic Metabolite) AR_gal->Galactitol Govorestat_gal This compound Govorestat_gal->AR_gal Inhibits Glucose Glucose AR_gluc Aldose Reductase Glucose->AR_gluc Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (Deficient in SORD) Sorbitol->SDH Fructose Fructose AR_gluc->Sorbitol SDH->Fructose Govorestat_gluc This compound Govorestat_gluc->AR_gluc Inhibits

Caption: Mechanism of action of this compound in the polyol pathway.

Experimental Workflow: Preclinical In Vivo Study

A typical workflow for evaluating the efficacy of orally administered this compound in a preclinical animal model, such as a GALT-deficient rat model of Galactosemia.

InVivo_Workflow cluster_setup cluster_treatment cluster_monitoring cluster_data AnimalModel 1. Animal Model Selection (e.g., GALT-deficient rat) Acclimation 2. Acclimation & Baseline Measurements AnimalModel->Acclimation Grouping 3. Randomization into Treatment Groups (Vehicle, this compound Doses) Acclimation->Grouping Formulation 4. This compound Formulation (Suspension/Solution) Grouping->Formulation Dosing 5. Daily Oral Gavage Administration Formulation->Dosing Monitoring 6. In-life Monitoring (Weight, Clinical Signs) Dosing->Monitoring SampleCollection 7. Sample Collection (Blood, Tissues) Monitoring->SampleCollection Analysis 8. Biomarker Analysis (e.g., Galactitol levels by HPLC) SampleCollection->Analysis Data 9. Statistical Analysis & Interpretation Analysis->Data

Caption: Workflow for in vivo evaluation of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents

This protocol is adapted from formulation guidelines for preclinical research. The exact vehicle used in the formal preclinical studies for this compound has not been publicly disclosed. Researchers should perform their own solubility and stability tests.

Materials:

  • This compound (AT-007) powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile saline

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline

  • Vortex mixer

  • Sonicator (optional)

Procedure (Choose one of the following formulations):

Formulation A: Corn Oil Suspension

  • Weigh the required amount of this compound powder.

  • Prepare a stock solution by dissolving this compound in DMSO. For example, to make a 10% DMSO solution, dissolve the required amount of this compound in a volume of DMSO that is 10% of the final desired volume.

  • Add 90% corn oil to the DMSO/Govorestat solution.

  • Vortex thoroughly to create a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. A clear solution of at least 2.25 mg/mL has been reported with this method.

Formulation B: Aqueous Suspension

  • Weigh the required amount of this compound powder.

  • Prepare a stock solution by dissolving this compound in DMSO (e.g., 10% of the final volume).

  • Add 90% (20% SBE-β-CD in saline) to the DMSO/Govorestat solution.

  • Vortex thoroughly. This method has been reported to yield a clear solution of at least 2.25 mg/mL.

Note: The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially for long-term studies.

Protocol 2: Oral Administration (Gavage) in Rats

This is a general protocol for oral gavage in rats and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[11]

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (stainless steel, ball-tipped)

  • Syringe

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct dosing volume based on its body weight and the desired dose (e.g., mg/kg).

  • Draw the calculated volume of the this compound formulation into the syringe attached to the gavage needle.

  • Gently restrain the rat. This can be done by holding the animal firmly by the scruff of the neck.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

  • Slowly administer the solution.

  • Gently withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress post-administration.

  • This procedure is typically performed once daily for chronic studies.[11]

Protocol 3: In Vitro Aldose Reductase Inhibition Assay

This protocol is a generalized spectrophotometric assay to determine the inhibitory activity of this compound on aldose reductase. The IC50 of this compound for aldose reductase is approximately 100 pM.[12]

Materials:

  • Recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer (e.g., 200 mM, pH 6.2)

  • This compound (dissolved in DMSO)

  • UV-transparent 96-well plate or cuvettes

  • UV/Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a reaction buffer containing sodium phosphate buffer.

    • Prepare stock solutions of NADPH, DL-glyceraldehyde, and this compound at various concentrations.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the following to a final volume of, for example, 1.0 mL:

      • Sodium phosphate buffer

      • NADPH solution (e.g., final concentration of 1.5 mM)

      • Aldose reductase solution (e.g., final concentration of 3 x 10⁻² unit/mL)

      • This compound solution at various final concentrations (or DMSO for control).

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde (e.g., final concentration of 100 mM).

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm at 25°C or 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

    • Monitor the reaction kinetically for a set period (e.g., 60-90 minutes).[13]

  • Calculations:

    • Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO) reaction.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 4: Quantification of Galactitol in Rat Tissues by HPLC

This protocol provides a general workflow for the analysis of polyols from tissue samples, adapted from published methods.[14]

Materials:

  • Tissue samples (e.g., lens, sciatic nerve, brain)

  • Internal standard (e.g., glucose diethyl mercaptal)

  • Reagents for extraction (e.g., perchloric acid)

  • Reagents for derivatization (e.g., pyridine, phenylisocyanate)

  • HPLC system with a UV detector (240 nm)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile:ethanol:water mixture)

  • Lyophilizer

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize weighed tissue samples in a suitable buffer or acid (e.g., perchloric acid) on ice.

    • Add an internal standard to the homogenate.

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant.

  • Lyophilization:

    • Transfer an aliquot of the supernatant to a vial and lyophilize (freeze-dry) to remove all liquid.

  • Derivatization:

    • To the dried sample, add pyridine followed by phenylisocyanate. This reaction derivatizes the hydroxyl groups of the polyols, allowing for UV detection.

    • Incubate the reaction mixture as required.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in a suitable solvent.

    • Inject an aliquot of the sample onto the HPLC system.

    • Elute the sample isocratically with the mobile phase.

    • Detect the derivatized polyols by monitoring the absorbance at 240 nm.

  • Quantification:

    • Identify the peaks for galactitol and the internal standard based on their retention times, as determined by running standards.

    • Quantify the amount of galactitol in the sample by comparing its peak height or area to that of the internal standard and a standard curve.

Conclusion

This compound is a promising, orally administered aldose reductase inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile in clinical studies. The provided protocols offer a foundation for researchers to conduct further preclinical and in vitro investigations into the therapeutic potential of this compound. Adherence to established methodologies and appropriate animal care guidelines is essential for obtaining reliable and reproducible data.

References

Application Notes: Establishing a Govorestat Research Model for Rare Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Govorestat (also known as AT-007) is a potent and selective Aldose Reductase Inhibitor (ARI) that is capable of penetrating the Central Nervous System (CNS).[1][2][3] It is under development for several rare metabolic diseases where the enzyme aldose reductase plays a key role in the pathophysiology.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under normal conditions, this pathway is a minor route for glucose metabolism. However, in certain metabolic diseases, the pathway becomes overactivated, converting sugars into their respective sugar alcohols (polyols). The accumulation of these polyols, such as galactitol from galactose and sorbitol from glucose, leads to osmotic stress, oxidative damage, and long-term complications.[2][4]

This compound's primary mechanism of action is to block aldose reductase, thereby preventing the accumulation of these toxic metabolites.[2][5] This makes it a promising therapeutic candidate for diseases such as:

  • Classic Galactosemia : A genetic disorder where the inability to metabolize galactose leads to the formation of toxic galactitol.[2][6] This results in neurological complications, including cognitive, behavioral, and motor skill deficiencies.[2]

  • Sorbitol Dehydrogenase (SORD) Deficiency : A rare progressive neuromuscular disease where mutations in the SORD enzyme prevent the breakdown of sorbitol, leading to its accumulation and causing debilitating neuropathy.[1][5]

  • Phosphomannomutase 2 Deficiency (PMM2-CDG) : A congenital disorder of glycosylation where this compound is also being investigated.[1][2]

These application notes provide a framework for researchers to establish preclinical and clinical research models for evaluating this compound's efficacy and mechanism of action in these and other relevant rare diseases.

Mechanism of Action: The Polyol Pathway

The rationale for using this compound in these distinct rare diseases is its targeted inhibition of aldose reductase, the common enzyme in the pathogenic pathway. In Galactosemia, aldose reductase converts excess galactose to galactitol. In SORD deficiency, the same enzyme converts glucose to sorbitol, which then accumulates due to the non-functional SORD enzyme. By inhibiting aldose reductase, this compound addresses the root cause of toxic metabolite accumulation in both conditions.

G cluster_galactosemia Galactosemia Pathophysiology cluster_sord SORD Deficiency Pathophysiology Galactose Excess Galactose Galactitol Galactitol (Toxic Accumulation) Galactose->Galactitol Aldose Reductase Neurotoxicity Neurological Damage Galactitol->Neurotoxicity Glucose Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose SORD SORD_enzyme SORD Enzyme (Deficient) Sorbitol_Neurotoxicity Neuropathy Sorbitol->Sorbitol_Neurotoxicity This compound This compound (AT-007) Aldose Reductase Aldose Reductase This compound->Aldose Reductase This compound->Aldose Reductase

This compound inhibits the common enzyme in two rare disease pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacodynamic Efficacy (Biomarker Reduction)
DiseaseStudyBiomarkerDosageMean Reduction from BaselineSignificanceReference
Galactosemia ACTION-Galactosemia (Adults)Plasma Galactitol20 mg/kg~50%Statistically Significant[7]
ACTION-Galactosemia (Adults)Plasma Galactitol40 mg/kg~51%Statistically Significant[8][9]
ACTION-Galactosemia KidsPlasma GalactitolN/A40%p < 0.001 (vs. placebo)[7]
SORD Deficiency Phase 3 INSPIRE (Interim)Blood SorbitolN/AStatistically Significant vs. Placebop < 0.001[5]
Pilot Study (Open-Label)Blood Sorbitol20 mg/kg/day66% (range 54-75%)N/A[10]
Table 2: Pharmacokinetic Profile of this compound
ParameterValuePopulationNotesReference
Mechanism Aldose Reductase InhibitorN/AIC₅₀ value of 100 pM[11]
Absorption 2-compartment model with sequential zero- and first-order absorptionHealthy Adults & Galactosemia PatientsPlasma concentrations are linear and dose-dependent[8][9]
Distribution CNS PenetrantHealthy Adults & Galactosemia PatientsCerebrospinal fluid (CSF) levels increase dose-dependently[1][8]
Elimination Half-life ~10 hoursHealthy Adults & Galactosemia PatientsSupports once-daily dosing[8][9]
Table 3: Clinical Outcome Highlights
DiseaseStudyKey OutcomesResultReference
Galactosemia ACTION-Galactosemia KidsActivities of daily living, behavior, cognition, fine motor skills, tremorDemonstrated clinical benefit and improvement vs. placebo[1][12]
ACTION-Galactosemia KidsAdaptive Skills (BASC-3 Index)Statistically significant benefitp = 0.0265
ACTION-Galactosemia KidsTremor (Archimedes Spiral Test)Statistically significant benefit at 18 monthsp = 0.0428
SORD Deficiency Phase 3 INSPIRE (12-month)Correlation of sorbitol with clinical outcomes (10-meter walk, dorsiflexion, etc.)Statistically significant correlationp=0.05
Phase 3 INSPIRE (12-month)Patient-Reported Outcomes (CMT-HI)Statistically significant benefitp=0.01

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate this compound in a research setting.

Protocol 1: In Vitro Aldose Reductase (ALR2) Inhibition Assay

This protocol determines the inhibitory activity of this compound on the ALR2 enzyme by measuring the oxidation of NADPH.[13]

Materials:

  • Recombinant human ALR2 enzyme

  • This compound (AT-007)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.

    • Prepare the assay buffer: 0.1 M potassium phosphate buffer.

    • Prepare the reaction mixture in the assay buffer containing 0.15 mM NADPH and 10 mM DL-glyceraldehyde.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the this compound dilution (or vehicle control) to each well.

    • Add 160 µL of the reaction mixture to each well.

    • Add 10 µL of the ALR2 enzyme solution to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

G start Start prep Prepare Reagents (this compound, Buffer, NADPH, Substrate) start->prep 1 setup Set up 96-Well Plate (Add this compound/Vehicle, Reaction Mix) prep->setup 2 initiate Initiate Reaction (Add ALR2 Enzyme) setup->initiate 3 measure Measure Absorbance (340 nm, 37°C) initiate->measure 4 analyze Calculate V₀ Determine IC₅₀ measure->analyze 5 end End analyze->end 6

Workflow for the in vitro ALR2 enzyme inhibition assay.
Protocol 2: Quantification of Galactitol/Sorbitol in Plasma by LC-MS/MS

This protocol outlines a method for accurately measuring the key biomarkers galactitol and sorbitol in plasma samples, adapted from standard clinical trial methodologies.[4]

Materials:

  • Human plasma samples (from animal models or clinical subjects)

  • This compound (for in vivo studies)

  • Stable isotope-labeled sorbitol (e.g., sorbitol-¹³C₆) as an internal standard

  • Acetonitrile (ACN) for protein precipitation

  • Ammonium acetate buffer

  • Hydrophilic interaction liquid chromatography (HILIC) column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard (sorbitol-¹³C₆).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the HILIC column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and ammonium acetate buffer.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for sorbitol/galactitol and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of sorbitol/galactitol standards.

    • Calculate the concentration of the analyte in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Animal Model of Classic Galactosemia

An animal model is essential for evaluating the in vivo efficacy and safety of this compound. A rat model has been successfully used to demonstrate that this compound reduces galactitol and prevents disease complications.[9][14]

Materials:

  • Sprague-Dawley rat pups

  • High-galactose diet (e.g., 40% D-galactose)

  • This compound (AT-007)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Induction of Galactosemia:

    • Begin feeding rat pups a high-galactose diet starting at postnatal day 1 to induce experimental galactosemia.

    • Continue this diet throughout the study period.

  • Treatment Administration:

    • Divide animals into treatment groups: Vehicle control and this compound (at various doses, e.g., 10, 20, 40 mg/kg).

    • Administer this compound or vehicle daily via oral gavage.

  • Monitoring and Endpoints:

    • Biomarker Analysis: Collect blood samples at regular intervals (e.g., weekly) to measure plasma galactitol levels using the LC-MS/MS protocol.

    • Ocular Complications: Monitor for cataract formation, a common complication of galactosemia, using a slit-lamp microscope.

    • Neurological/Behavioral Tests: Conduct tests such as rotarod (motor coordination) or open-field tests (locomotor activity) to assess neurological function.

    • Pharmacokinetics: At the end of the study, collect terminal blood and tissue samples (brain, nerve, lens) to determine this compound concentration and tissue-specific galactitol reduction.

  • Data Analysis:

    • Compare biomarker levels, cataract scores, and behavioral test results between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development invitro In Vitro Studies (Enzyme Assays, Cell Models) animal In Vivo Animal Models (Galactosemia, SORD Deficiency) - Efficacy - PK/PD - Toxicology invitro->animal phase1 Phase 1 - Safety & Tolerability - Pharmacokinetics (PK) - In Healthy Volunteers animal->phase1 IND Filing phase2 Phase 2 - Dose-Finding - Biomarker Efficacy - In Patients phase1->phase2 phase3 Phase 3 (Pivotal) - Clinical Outcomes - Long-term Safety - In a larger Patient Population phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda

Generalized workflow for the development of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Govorestat In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Govorestat (AT-007) in in vitro experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the handling and application of this compound in a laboratory setting.

Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?

A1: this compound is known to have limited aqueous solubility. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). For optimal dissolution, it is advisable to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact solubility.[1] In some instances, brief sonication or gentle warming may be necessary to fully dissolve the compound.

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

A2: A stock solution of this compound in DMSO can be prepared at a concentration of up to 35.71 mg/mL, which is equivalent to 83.94 mM.[1] It is crucial to ensure the compound is completely dissolved before further dilution.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform one or more intermediate dilution steps in your cell culture medium.

  • Rapid Mixing: When adding the this compound solution to your medium, ensure rapid and thorough mixing by gently vortexing or swirling the medium. This helps to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.

  • Lower Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation. If your experimental design allows, consider preparing a more dilute DMSO stock solution to achieve the desired final concentration of this compound with a lower percentage of DMSO.

  • Use of a Carrier: For challenging applications, consider the use of a carrier agent. For in vivo preparations, formulations with SBE-β-CD (Sulfobutylether-β-cyclodextrin) have been used to improve solubility.[1] While not standard for in vitro work, for specific assay conditions, exploring such excipients might be a possibility, though validation of their effects on your cell system would be essential.

Q4: What is a suitable starting concentration for this compound in a cell-based assay?

A4: The optimal concentration of this compound will depend on the specific cell type and the assay being performed. As this compound is a potent aldose reductase inhibitor with an IC50 of 100 pM, it is advisable to perform a dose-response experiment to determine the effective concentration range for your system.[1] A starting point for such an experiment could range from low nanomolar to micromolar concentrations.

Q5: Is a vehicle control necessary for my experiments with this compound?

A5: Yes, a vehicle control is essential. Since this compound is dissolved in DMSO, your vehicle control should consist of cells treated with the same final concentration of DMSO as your experimental conditions. This allows you to distinguish the effects of this compound from any potential effects of the solvent on your cells.

Data Presentation

Table 1: this compound Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO35.7183.94May require sonication; use of anhydrous DMSO is recommended.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (AT-007) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipette and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to prepare your desired volume of a 10 mM stock solution (Molar Mass of this compound: 425.4 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 0.004254 g (4.254 mg) of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile amber vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Protocol for a Cell-Based Assay with this compound

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • Sterile, filtered pipette tips

Procedure:

  • Cell Plating: Seed your cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight, or as required by your specific protocol.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations for your dose-response experiment. Remember to also prepare a vehicle control by diluting DMSO to the same final concentration as your highest this compound concentration.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay: Following incubation, proceed with your specific downstream assay to measure the biological endpoint of interest (e.g., cell viability, protein expression, metabolite levels).

Visualizations

Polyol_Pathway_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose_ext High Glucose / Galactose Glucose_int Glucose / Galactose Glucose_ext->Glucose_int Enters Cell AR Aldose Reductase (AKR1B1) Glucose_int->AR Enters Polyol Pathway Sorbitol Sorbitol / Galactitol SDH Sorbitol Dehydrogenase (SORD) Sorbitol->SDH Oxidation Cellular_Stress Osmotic Stress & Oxidative Stress Sorbitol->Cellular_Stress Fructose Fructose AR->Sorbitol Reduction NADPH NADPH AR->NADPH NADP NADP+ AR->NADP SDH->Fructose NAD NAD+ SDH->NAD NADH NADH SDH->NADH This compound This compound (AT-007) This compound->AR Inhibition Troubleshooting_Workflow start This compound Precipitation in Aqueous Medium check_stock Is the DMSO stock fully dissolved? start->check_stock check_dmso Is final DMSO concentration <0.5%? adjust_dmso Lower final DMSO% (may require new stock) check_dmso->adjust_dmso No success Solubility Issue Resolved check_dmso->success Yes check_dilution Was the dilution performed stepwise with rapid mixing? check_dilution->check_dmso Yes improve_dilution Implement stepwise dilution and rapid mixing check_dilution->improve_dilution No check_stock->check_dilution Yes redissolve_stock Ensure complete dissolution of stock (sonicate/warm) check_stock->redissolve_stock No adjust_dmso->success improve_dilution->check_dmso redissolve_stock->check_dilution

References

Govorestat Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing Govorestat in their experiments. The following information is intended to help troubleshoot potential off-target effects and ensure the validity of experimental outcomes. This compound is a potent and highly selective aldose reductase (AR, specifically ALR2) inhibitor.[1] While designed to avoid off-target effects common to historical AR inhibitors, rigorous experimental practice includes proactive assessment of selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target concern for aldose reductase inhibitors as a class?

A1: The most significant off-target concern for aldose reductase (ALR2) inhibitors is the cross-inhibition of aldehyde reductase (ALR1).[2][3][4] ALR1 and ALR2 are members of the aldo-keto reductase superfamily and share a high degree of structural homology (approximately 65%).[2][3] Inhibition of ALR1, which is involved in the detoxification of various aldehydes, can lead to unwanted cellular toxicity and misleading experimental results.[2][4]

Q2: this compound is described as highly selective. Why should I be concerned about off-target effects?

A2: While this compound has been developed to be highly selective for ALR2 over ALR1, it is best practice in drug research to independently verify selectivity in your specific experimental system.[1] Unexpected phenotypes or data that deviate from the known consequences of ALR2 inhibition could potentially indicate an off-target interaction. Proactively assessing selectivity strengthens the interpretation of your results and rules out confounding variables.

Q3: My experimental results with this compound are not what I expected. How can I determine if this is due to an off-target effect?

A3: If you observe an unexpected phenotype, a systematic approach is recommended. First, confirm the on-target activity of this compound in your system. Then, you can investigate potential off-target effects using a combination of enzymatic assays, cellular target engagement assays, and broader proteomic approaches. The experimental protocols section below provides detailed methods for these investigations.

Q4: How can I quantify the selectivity of this compound for ALR2 over ALR1?

A4: Selectivity can be quantified by determining the half-maximal inhibitory concentration (IC50) of this compound against both ALR2 and ALR1 enzymes in parallel in vitro enzymatic assays. The ratio of these IC50 values (IC50 for ALR1 / IC50 for ALR2) provides a selectivity index. A higher selectivity index indicates greater specificity for ALR2.

Data Presentation: Selectivity of Aldose Reductase Inhibitors

The following table presents IC50 values for several aldose reductase inhibitors, illustrating the concept of selectivity for ALR2 over ALR1. A higher selectivity factor indicates greater specificity for the target enzyme, ALR2.

CompoundALR2 IC50 (µM)ALR1 IC50 (µM)Selectivity Factor (ALR1/ALR2)
Compound 3e0.042>16>381
Compound 3f0.227>180>792
Compound 3c1.42Not specifiedSelective for ALR2
Compound 3i2.062.14~1
Sorbinil2.18Not specified-

This table is a compilation of data from multiple sources to illustrate the concept of selectivity.[2][3][4] Specific values for this compound are not publicly available but it is reported to be highly selective.

Mandatory Visualization

cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH This compound This compound This compound->Glucose Inhibits

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Start Unexpected Experimental Result with this compound ConfirmOnTarget Confirm On-Target Engagement (e.g., CETSA) Start->ConfirmOnTarget OnTargetConfirmed On-Target Engagement Confirmed? ConfirmOnTarget->OnTargetConfirmed AssessSelectivity Assess ALR1/ALR2 Selectivity (In Vitro Assay) OnTargetConfirmed->AssessSelectivity Yes Reassess Re-evaluate Experimental Setup and On-Target Hypothesis OnTargetConfirmed->Reassess No Selective Selective for ALR2? AssessSelectivity->Selective Proteomics Global Off-Target Screen (Proteomics) Selective->Proteomics Yes ConsiderToxicity Consider ALR1-mediated Toxicity Selective->ConsiderToxicity No Hypothesize Hypothesize Alternative Mechanism or Pathway Involvement Proteomics->Hypothesize

Caption: Troubleshooting Workflow for Unexpected this compound Effects.

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay

This protocol allows for the determination of IC50 values of this compound for both ALR2 and ALR1, enabling the calculation of a selectivity index. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[5][6]

Materials:

  • Purified recombinant human ALR2 and ALR1 enzymes

  • NADPH

  • DL-glyceraldehyde (substrate)

  • This compound

  • Phosphate buffer (pH 6.2 for ALR2, pH 7.2 for ALR1)

  • Lithium Sulfate

  • 2-mercaptoethanol

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to be tested.

    • Prepare working solutions of enzymes, NADPH, and substrate in the appropriate phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Lithium Sulfate

      • 2-mercaptoethanol

      • NADPH solution

      • This compound dilution or vehicle control

      • Enzyme solution (ALR2 or ALR1)

    • Include controls: no enzyme, no substrate, and no inhibitor.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

    • Calculate the selectivity index: IC50 (ALR1) / IC50 (ALR2).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify that this compound is engaging with its target, ALR2, within a cellular context.[7][8][9][10] The principle is that ligand binding increases the thermal stability of the target protein.[7][8][9][10]

Materials:

  • Cell line of interest

  • This compound

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for ALR2

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations or with a vehicle control for a specified time.

  • Heat Shock:

    • Harvest and resuspend cells in PBS containing protease and phosphatase inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Protein Detection:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-ALR2 antibody.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the amount of soluble ALR2 as a function of temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Protocol 3: Proteomics-Based Off-Target Identification

This approach provides an unbiased screen for potential off-target proteins of this compound. One common method is based on identifying proteins that are stabilized or destabilized upon drug binding, similar to CETSA but on a proteome-wide scale using mass spectrometry.[11][12][13]

Materials:

  • Cell line of interest and culture reagents

  • This compound

  • Equipment for cell lysis and protein extraction

  • Trypsin for protein digestion

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Treat cells with this compound or vehicle control.

    • Perform a thermal shift experiment as described in the CETSA protocol, or use an affinity-based pulldown approach.

    • Isolate the soluble protein fractions.

  • Protein Digestion and Peptide Preparation:

    • Denature, reduce, and alkylate the proteins in the soluble fractions.

    • Digest the proteins into peptides using trypsin.

    • Clean up and concentrate the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using an LC-MS/MS system to identify and quantify the proteins in each sample.

  • Data Analysis:

    • Use bioinformatics software to identify proteins that show a significant change in abundance or thermal stability in the this compound-treated samples compared to the control.

    • These proteins are potential off-targets. Further validation using orthogonal methods is required.

References

Addressing poor bioavailability of aldose reductase inhibitors like Govorestat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Govorestat, a potent and selective aldose reductase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor bioavailability of this compound and similar aldose reductase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound (also known as AT-007) is a central nervous system (CNS) penetrant Aldose Reductase Inhibitor (ARI).[1][2][3] Its primary mechanism of action is to block the enzyme aldose reductase.[1][4][5] This enzyme is responsible for converting galactose into the toxic metabolite galactitol in individuals with galactosemia.[1][6] The accumulation of galactitol leads to neurological complications and other long-term issues associated with the disease.[1][6]

Q2: Why is the bioavailability of aldose reductase inhibitors like this compound often a concern?

A2: Many aldose reductase inhibitors fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high permeability. Poor solubility in gastrointestinal fluids is a primary reason for low and variable oral bioavailability.[7] This limited dissolution can result in insufficient drug absorption into the bloodstream, potentially reducing therapeutic efficacy.

Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A3: Several strategies can be employed to improve the oral bioavailability of poorly soluble compounds. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[7][8]

  • Solid Dispersions: Creating amorphous solid dispersions, for instance through spray drying or melt extrusion, can improve the dissolution of the drug.[9][10]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[7][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug in an aqueous environment.[8][9]

  • Use of Solvents and Co-solvents: The selection of appropriate solvents or co-solvents is a critical step in enhancing drug solubility in a formulation.[7][8]

Troubleshooting Guide

Issue: Inconsistent pharmacokinetic (PK) data in preclinical animal studies.

  • Question: What could be causing high variability in plasma concentrations of this compound between subjects in our animal study?

  • Answer: High inter-subject variability can stem from several factors. Ensure that the formulation is homogenous and that the dosing procedure is consistent across all animals. The physiological state of the animals, such as the presence of food in the gastrointestinal tract, can also significantly impact the absorption of poorly soluble drugs.[8] Consider standardizing the fasting period for all subjects before drug administration.[11] It is also crucial to use a consistent study design, such as a crossover design, to minimize the effect of inter-subject variability.[12]

Issue: Low in vitro dissolution of this compound from a prototype solid dosage form.

  • Question: Our initial tablet formulation of this compound shows very slow and incomplete dissolution in standard media. What steps can we take to improve this?

  • Answer: This is a common challenge with poorly soluble compounds. First, verify the physicochemical properties of your drug substance, including its crystalline form (polymorphism), as this can affect solubility.[8] To improve dissolution, you could explore reducing the particle size of the active pharmaceutical ingredient (API) through micronization.[8] Another effective approach is to develop an amorphous solid dispersion of this compound with a suitable polymer carrier. Additionally, incorporating surfactants or other solubilizing excipients into the formulation can enhance the wetting and dissolution of the drug.[8]

Issue: Difficulty in translating in vitro dissolution improvements to in vivo bioavailability.

  • Question: We have successfully improved the in vitro dissolution of this compound, but this has not translated to a proportional increase in bioavailability in our animal models. What could be the reason?

  • Answer: A disconnect between in vitro and in vivo performance can occur for several reasons. The dissolution medium used in your in vitro test may not accurately reflect the conditions in the gastrointestinal tract. Consider using biorelevant dissolution media that mimic the fasted or fed state. Furthermore, even with improved dissolution, the drug may precipitate in the gut before it can be absorbed. Formulation strategies that maintain a supersaturated state of the drug in the GI tract, such as using precipitation inhibitors in your formulation, can be beneficial. It is also important to consider potential first-pass metabolism, which can reduce the amount of drug reaching systemic circulation.[13]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Dose Range 0.5 - 40 mg/kg[14][15]
Pharmacokinetic Model 2-compartment with sequential zero- and first-order absorption[14][15]
Elimination Half-life ~10 hours[14][15]
Dosing Frequency Once-daily[14][15]

Table 2: Pharmacodynamic Effects of this compound in Classic Galactosemia Patients

DoseChange from Baseline in GalactitolReference
Placebo -15% ± 9%[14][15]
5 mg/kg -19% ± 10%[14][15]
20 mg/kg -46% ± 4%[14][15]
40 mg/kg -51% ± 5%[14][15]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Compounds

Objective: To assess the dissolution rate of different this compound formulations.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Dissolution media:

    • 0.1 N HCl (simulated gastric fluid)

    • pH 4.5 acetate buffer

    • pH 6.8 phosphate buffer (simulated intestinal fluid)

  • This compound formulations (e.g., pure API, solid dispersion, lipid-based formulation)

  • HPLC system for analysis

Methodology:

  • Prepare the dissolution media and bring them to 37 ± 0.5 °C.

  • Place 900 mL of the selected medium into each dissolution vessel.

  • Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

  • Introduce a single dose of the this compound formulation into each vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Preclinical In Vivo Bioavailability Study

Objective: To determine the pharmacokinetic profile and bioavailability of a this compound formulation in a rodent model.

Materials:

  • Animal model (e.g., Sprague-Dawley rats)

  • This compound formulation and vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast the animals overnight (with free access to water) prior to dosing.[11]

  • Administer the this compound formulation or vehicle control to the animals via oral gavage at a specified dose.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples by centrifugation to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Extract this compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability (if an intravenous dose group is included).

Visualizations

Aldose_Reductase_Pathway cluster_galactosemia Galactosemia Pathophysiology Galactose Galactose AR Aldose Reductase Galactose->AR Substrate Galactitol Galactitol (Toxic) Neuro_Complications Neurological Complications Galactitol->Neuro_Complications Leads to AR->Galactitol Conversion This compound This compound This compound->AR Inhibits

Caption: Aldose Reductase Pathway in Galactosemia and this compound's Mechanism.

Bioavailability_Enhancement_Workflow cluster_workflow Formulation Development Workflow Start Poorly Soluble API (this compound) Formulation Formulation Strategy (e.g., Solid Dispersion, SEDDS) Start->Formulation InVitro In Vitro Dissolution Testing Formulation->InVitro Optimization Formulation Optimization InVitro->Optimization Results Optimization->Formulation Iterate InVivo In Vivo Bioavailability Study Optimization->InVivo Proceed InVivo->Optimization Revise End Optimized Formulation InVivo->End Successful

Caption: Workflow for Enhancing Bioavailability of Poorly Soluble Drugs.

Bioavailability_Factors cluster_factors Factors Affecting Oral Bioavailability Bioavailability Oral Bioavailability Solubility Aqueous Solubility Bioavailability->Solubility Dissolution Dissolution Rate Bioavailability->Dissolution Permeability GI Permeability Bioavailability->Permeability Metabolism First-Pass Metabolism Bioavailability->Metabolism Solubility->Dissolution Affects Formulation Formulation Factors Formulation->Solubility Improves Formulation->Dissolution Enhances

Caption: Key Factors Influencing Oral Bioavailability.

References

Govorestat Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Govorestat in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AT-007) is an investigational, central nervous system-penetrant Aldose Reductase Inhibitor (ARI).[1][2] Its primary mechanism of action is to block the enzyme aldose reductase, which is involved in the polyol pathway. This pathway converts monosaccharides, like galactose and glucose, into their corresponding sugar alcohols (polyols), such as galactitol and sorbitol.[3][4] In diseases like galactosemia, the accumulation of toxic galactitol leads to severe neurological and other complications.[1][5] By inhibiting aldose reductase, this compound aims to reduce the production of these toxic metabolites.[1][2]

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

Yes, inconsistent results are a common sign of compound instability in cell culture media. The degradation of this compound can lead to a reduced effective concentration, resulting in variable experimental outcomes.[6]

Q3: What are the typical factors that can affect the stability of a small molecule like this compound in cell culture media?

Several factors can contribute to the degradation of small molecules in cell culture:

  • pH: The pH of the culture medium can influence the rate of hydrolysis of the compound.[6]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[6]

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.[6]

  • Enzymatic Degradation: Components in the media, particularly if it contains serum, may include enzymes that can metabolize the compound.[6]

  • Reactive Oxygen Species: The presence of reactive oxygen species in the media can lead to oxidation of the compound.[6]

  • Solubility: Poor solubility can cause the compound to precipitate out of solution over time, reducing its effective concentration.[6]

Troubleshooting Guide

Issue: Decreased or variable potency of this compound in multi-day experiments.

Potential Cause: Degradation of this compound in the cell culture medium over the course of the experiment.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.[6][7] Avoid using previously prepared and stored media containing this compound.

  • Minimize Light Exposure: If the photosensitivity of this compound is unknown, it is best practice to protect solutions from light by using amber tubes and minimizing exposure to ambient light.[6]

  • Consider Serum-Free Media: If your experimental design and cell line permit, consider using a serum-free medium to reduce the potential for enzymatic degradation.[6]

  • Perform a Stability Study: Conduct a simple in vitro stability study to determine the half-life of this compound in your specific cell culture medium and conditions. A detailed protocol is provided below.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as per your experimental setup

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the final desired concentration.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each designated time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS method.[6][8]

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)This compound Concentration in DMEM + 10% FBS (µM)% RemainingThis compound Concentration in Serum-Free DMEM (µM)% Remaining
010.0100%10.0100%
29.898%9.999%
49.595%9.898%
88.989%9.696%
247.272%9.191%
485.151%8.383%
723.535%7.575%

This is example data and does not represent actual experimental results.

Visualizations

Govorestat_Signaling_Pathway cluster_polyol Polyol Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADPH -> NADP+ Galactose Galactose Galactose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol AldoseReductase->Sorbitol Galactitol Galactitol (Toxic) AldoseReductase->Galactitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose SDH->Fructose This compound This compound This compound->AldoseReductase Inhibition

Caption: Mechanism of action of this compound in the polyol pathway.

Stability_Workflow start Start: Suspected This compound Instability prep_solution Prepare fresh this compound stock and working solutions start->prep_solution spike_media Spike cell culture medium with this compound prep_solution->spike_media aliquot Aliquot for each time point (e.g., 0, 2, 4, 8, 24, 48, 72h) spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect_samples Collect and freeze samples at each time point incubate->collect_samples analysis Analyze samples by HPLC or LC-MS collect_samples->analysis data_analysis Plot concentration vs. time and determine half-life analysis->data_analysis end End: Stability Profile Determined data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree start Inconsistent Assay Results check_prep Are you using freshly prepared this compound solutions? start->check_prep fresh_prep Action: Prepare fresh solutions immediately before use. check_prep->fresh_prep No check_storage How are stock solutions stored? check_prep->check_storage Yes storage_solution Action: Store aliquots at -80°C and protect from light. check_storage->storage_solution Improperly check_media_change Are you refreshing the media with this compound during long incubations? check_storage->check_media_change Properly media_change_solution Action: Replace media with fresh This compound at regular intervals. check_media_change->media_change_solution No perform_stability Issue persists? check_media_change->perform_stability Yes stability_study Action: Perform a formal stability study (see protocol). perform_stability->stability_study Yes

Caption: Troubleshooting decision tree for this compound stability issues.

References

How to avoid dosing errors in Govorestat preclinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dosing errors during Govorestat preclinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a central nervous system-penetrant Aldose Reductase Inhibitor (ARI).[1][2] Aldose reductase is an enzyme that converts galactose to galactitol, a toxic metabolite that can lead to neurological complications in galactosemia.[1][3] By inhibiting this enzyme, this compound aims to reduce the levels of galactitol.[2] The mechanism of this compound also involves blocking the conversion of glucose to sorbitol, which is relevant for its investigation in sorbitol dehydrogenase (SORD) deficiency.[4]

Q2: What are the known pharmacokinetic properties of this compound in preclinical models?

A2: In a rat model of classic galactosemia, this compound demonstrated the ability to reduce galactitol levels by approximately 50%.[5][6] Pharmacokinetic (PK) analysis in human studies has shown a two-compartment model with sequential zero- and first-order absorption and an elimination half-life of about 10 hours, supporting once-daily dosing.[5][6] Multiple-dose PK was found to be linear in the 0.5-40 mg/kg range in humans.[5][6] Researchers should consult specific preclinical study reports for detailed PK parameters in different animal models.

Q3: Have dosing errors been reported in this compound clinical trials?

A3: Yes, a dosing error was identified in a clinical trial where, due to a labeling error, some patients received 80% of the protocol-specified dose for a period of time.[7] This highlights the critical importance of stringent quality control in drug formulation and labeling.[7] The company reported that this issue was remedied before maintenance dosing was achieved.[7]

Q4: What are the common sources of dosing errors in preclinical animal studies?

A4: Dosing errors in preclinical studies can arise from several sources, including:

  • Calculation Errors: Incorrect calculation of dose volumes based on animal body weight and drug concentration. This is a common issue, with tenfold overdoses being a significant concern.[8][9]

  • Formulation and Labeling Errors: Improper preparation of the dosing solution leading to incorrect concentration, or mislabeling of formulations.[7]

  • Administration Errors: Incorrect route of administration, or errors in the volume administered.

  • Record-Keeping Mistakes: Poor documentation of dosing events, leading to missed or repeated doses.[9]

  • Misinterpretation of Abbreviations: Using ambiguous abbreviations in protocols and records can lead to significant errors.[8][10]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Biomarker Results

If you observe high variability or unexpected results in biomarker levels (e.g., galactitol or sorbitol), consider the following potential dosing-related causes:

Potential Cause Troubleshooting Steps
Incorrect Dose Calculation Independently double-check all dose calculations. Implement a peer-review system for calculations before dose administration.
Inaccurate Animal Weights Ensure scales are calibrated daily. Weigh animals at consistent times relative to dosing.
Improper Formulation Preparation Review the formulation protocol. Verify the concentration of the dosing solution with an appropriate analytical method (e.g., HPLC) before administration.
Inconsistent Administration Technique Ensure all personnel are trained on the correct administration technique (e.g., oral gavage, injection). Standardize the procedure across all users.
Issue 2: Adverse Events or Unexpected Toxicity

The appearance of unexpected adverse events or toxicity in a dose group could indicate a dosing error.

Potential Cause Troubleshooting Steps
Tenfold Dosing Error Immediately review dose calculations, paying close attention to decimal placement. Avoid using trailing zeros (e.g., write 5 mg, not 5.0 mg) and always use leading zeros (e.g., write 0.5 mg, not .5 mg).[8]
Formulation Hotspots If using a suspension, ensure it is adequately homogenized before each dose administration to prevent the settling of the active pharmaceutical ingredient (API).
Incorrect Animal Identification Double-check animal identification (e.g., ear tags, tattoos) to ensure the correct dose is administered to the correct animal.

Experimental Protocols

Protocol: Preparation and Verification of this compound Dosing Solution
  • Objective: To prepare a homogenous and accurately concentrated this compound solution for oral gavage in a rodent model.

  • Materials: this compound API, appropriate vehicle (e.g., 0.5% methylcellulose in sterile water), calibrated balance, volumetric flasks, magnetic stirrer and stir bars, analytical balance, HPLC system.

  • Procedure:

    • Calculate the required amount of this compound API based on the desired concentration and final volume.

    • Accurately weigh the this compound API using a calibrated analytical balance.

    • Slowly add the API to the vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring for a specified time (e.g., 2 hours) to ensure complete dissolution or homogenous suspension.

    • Visually inspect the solution for any undissolved particles.

    • Take a representative sample of the formulation for concentration verification via a validated HPLC method.

    • Only use the formulation for dosing after the concentration has been confirmed to be within an acceptable range (e.g., ±10%) of the target concentration.

    • Clearly label the formulation with the compound name, concentration, vehicle, preparation date, and expiration date.

Visualizations

Govorestat_Signaling_Pathway cluster_Enzyme Enzyme cluster_Inhibitor Inhibitor Galactose Galactose Aldose_Reductase Aldose Reductase Galactose->Aldose_Reductase Glucose Glucose Glucose->Aldose_Reductase Galactitol Galactitol Sorbitol Sorbitol Aldose_Reductase->Galactitol Aldose_Reductase->Sorbitol This compound This compound This compound->Aldose_Reductase

Caption: this compound inhibits Aldose Reductase, blocking the formation of galactitol and sorbitol.

Dosing_Error_Prevention_Workflow cluster_Preparation Preparation Phase cluster_Administration Administration Phase cluster_Documentation Documentation Phase A Protocol Review & Understanding B Independent Dose Calculation & Verification A->B C Calibrate Equipment (Scales, Pipettes) B->C D Prepare Formulation per SOP C->D E Analytical Verification of Concentration (e.g., HPLC) D->E F Confirm Animal ID & Weight E->F G Administer Correct Volume & Route F->G H Observe Animal Post-Dose G->H I Record Dosing Details Immediately H->I J Document Any Deviations I->J K Data Review & QC J->K

Caption: A workflow for preventing dosing errors in preclinical studies.

References

Technical Support Center: Enhancing the Selectivity of Govorestat in Research Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Govorestat (AT-007) in research assays, with a focus on ensuring and troubleshooting its selectivity. This compound is a potent and highly selective inhibitor of Aldose Reductase (ALR2).[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a central nervous system-penetrant Aldose Reductase Inhibitor (ARI).[1][2][3] It works by blocking the enzyme aldose reductase (ALR2), which is the first and rate-limiting step in the polyol pathway of glucose metabolism. In conditions of high glucose or galactose, ALR2 converts these sugars into their respective sugar alcohols, sorbitol and galactitol.[2][4] The accumulation of these polyols is implicated in the pathogenesis of various diseases.

Q2: What is the primary target of this compound and what are the potential off-targets?

A2: The primary target of this compound is Aldose Reductase (ALR2). The most significant potential off-target for aldose reductase inhibitors is the structurally similar enzyme Aldehyde Reductase (ALR1). Due to the high homology between ALR1 and ALR2, achieving selectivity can be a challenge for some ARIs. However, this compound is reported to be a highly selective inhibitor with no significant off-target activity against aldehyde reductase.[5]

Q3: Why is selectivity for ALR2 over ALR1 important?

A3: While ALR2 is implicated in disease pathology under hyperglycemic conditions, ALR1 plays a crucial role in the detoxification of various endogenous and exogenous aldehydes. Inhibition of ALR1 can disrupt this detoxification process, leading to the accumulation of toxic aldehydes and potential cellular damage. Therefore, high selectivity for ALR2 is a critical feature for a safe and effective ARI.

Q4: How should I prepare and store this compound for in vitro assays?

A4: For in vitro assays, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare fresh dilutions in assay buffer for each experiment to avoid potential degradation. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Data Presentation

The following table summarizes the inhibitory activity of this compound and other common aldose reductase inhibitors against the target enzyme ALR2 and the off-target enzyme ALR1.

InhibitorIC50 for ALR2IC50 for ALR1Selectivity Index (ALR1 IC50 / ALR2 IC50)
This compound (AT-007) 10 nM[5]No significant inhibition reported[5]>1000 (estimated)
Epalrestat~50-100 nM~1-10 µM~20-100
Sorbinil~100-500 nM~1-5 µM~5-20
Tolrestat~20-50 nM~500 nM - 2 µM~10-100

Note: IC50 values for Epalrestat, Sorbinil, and Tolrestat are approximate and can vary depending on assay conditions. The selectivity index for this compound is an estimation based on the available data.

Experimental Protocols

To assess the selectivity of this compound or other inhibitors in your laboratory, it is essential to determine their inhibitory concentration (IC50) against both ALR2 and ALR1.

Protocol 1: Aldose Reductase (ALR2) Inhibition Assay

Objective: To determine the IC50 value of an inhibitor against human recombinant ALR2.

Materials:

  • Human recombinant Aldose Reductase (ALR2)

  • NADPH

  • DL-Glyceraldehyde (substrate)

  • Sodium Phosphate Buffer (100 mM, pH 6.2)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of DL-glyceraldehyde in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Sodium Phosphate Buffer

      • ALR2 enzyme solution

      • Test inhibitor at various concentrations (or vehicle control - DMSO)

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add NADPH to each well.

    • Initiate the enzymatic reaction by adding DL-glyceraldehyde to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Aldehyde Reductase (ALR1) Inhibition Assay

Objective: To determine the IC50 value of an inhibitor against human recombinant ALR1.

Materials:

  • Human recombinant Aldehyde Reductase (ALR1)

  • NADPH

  • Glyceraldehyde or another suitable ALR1 substrate (e.g., p-nitrobenzaldehyde)

  • Sodium Phosphate Buffer (100 mM, pH 7.0)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure: The procedure is similar to the ALR2 inhibition assay with the following key differences:

  • Use human recombinant ALR1 instead of ALR2.

  • Use a suitable substrate for ALR1, such as glyceraldehyde or p-nitrobenzaldehyde.

  • The optimal pH for the ALR1 assay may differ; a pH of 7.0 is commonly used.

  • Follow the same steps for reagent preparation, assay setup, reaction initiation, measurement, and data analysis as described in Protocol 1 to determine the IC50 value for ALR1.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.

  • Potential Cause: Inconsistent enzyme activity.

    • Troubleshooting Step: Ensure the purity and specific activity of the recombinant ALR2 and ALR1 enzymes are consistent across batches. Perform a quality control check of enzyme activity before each experiment.

  • Potential Cause: Instability of the test compound.

    • Troubleshooting Step: Verify the stability of your compound in the assay buffer over the duration of the experiment. Prepare fresh dilutions for each assay.

  • Potential Cause: Pipetting errors.

    • Troubleshooting Step: Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variability.

Issue 2: Discrepancy between in vitro enzymatic activity and cell-based assay results.

  • Potential Cause: Poor cell permeability of the inhibitor.

    • Troubleshooting Step: Assess the physicochemical properties of your compound (e.g., lipophilicity, polar surface area). Consider performing a cell permeability assay (e.g., PAMPA) to determine its ability to cross the cell membrane.

  • Potential Cause: The inhibitor is a substrate for cellular efflux pumps.

    • Troubleshooting Step: Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) or use efflux pump inhibitors to investigate this possibility.

  • Potential Cause: Intracellular metabolism of the inhibitor.

    • Troubleshooting Step: Investigate the metabolic stability of the compound in cell lysates or hepatocytes.

Issue 3: Unexpected or off-target effects observed in cell-based assays.

  • Potential Cause: Inhibition of ALR1.

    • Troubleshooting Step: As a first step, always determine the IC50 of your inhibitor against ALR1 to confirm its selectivity. If ALR1 inhibition is observed, consider structure-activity relationship (SAR) studies to modify the compound and improve selectivity.

  • Potential Cause: Non-specific cytotoxicity.

    • Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration at which the compound becomes toxic to the cells. Ensure that the concentrations used for the functional assays are well below the cytotoxic threshold.

Visualizations

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase This compound This compound Aldose Reductase (ALR2) Aldose Reductase (ALR2) This compound->Aldose Reductase (ALR2) Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase (ALR2).

Experimental_Workflow start Start: Inhibitor Screening alr2_assay Perform ALR2 Inhibition Assay (Protocol 1) start->alr2_assay alr1_assay Perform ALR1 Inhibition Assay (Protocol 2) start->alr1_assay calc_ic50 Calculate IC50 Values for ALR2 and ALR1 alr2_assay->calc_ic50 alr1_assay->calc_ic50 calc_selectivity Determine Selectivity Index (IC50 ALR1 / IC50 ALR2) calc_ic50->calc_selectivity cell_based_assays Proceed to Cell-Based Assays calc_selectivity->cell_based_assays end End: Selective Inhibitor Identified cell_based_assays->end

Caption: Experimental workflow for assessing the selectivity of an Aldose Reductase inhibitor.

Troubleshooting_Logic start Inconsistent Assay Results? in_vitro In Vitro Assay Variability? start->in_vitro Yes in_vivo In Vitro vs. Cell-Based Discrepancy? start->in_vivo No enzyme_check Check Enzyme Activity & Purity in_vitro->enzyme_check compound_stability Verify Compound Stability in_vitro->compound_stability pipetting_review Review Pipetting Technique in_vitro->pipetting_review off_target Unexpected Cellular Effects? in_vivo->off_target No permeability Assess Cell Permeability in_vivo->permeability efflux Investigate Efflux Pump Interaction in_vivo->efflux metabolism Check Intracellular Metabolism in_vivo->metabolism alr1_inhibition Confirm ALR1 Inhibition (IC50) off_target->alr1_inhibition cytotoxicity Perform Cytotoxicity Assay off_target->cytotoxicity

Caption: A logical flowchart for troubleshooting common issues in inhibitor selectivity assays.

References

Technical Support Center: Govorestat IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Govorestat (AT-007), a potent aldose reductase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in accurately determining the IC50 value of this compound and troubleshooting common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AT-007) is an orally active and central nervous system (CNS) penetrant aldose reductase inhibitor.[1][2] Its primary mechanism of action is the potent inhibition of the enzyme aldose reductase.[2][3][4] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol.[3][4] By inhibiting aldose reductase, this compound effectively reduces the accumulation of these sugar alcohols, which are implicated in the pathogenesis of various diseases, including galactosemia and sorbitol dehydrogenase (SORD) deficiency.[2][3]

Q2: What is the reported IC50 value for this compound?

This compound is a highly potent inhibitor of aldose reductase with a reported IC50 value of 100 pM.[1] However, it is crucial to recognize that IC50 values can be highly dependent on the specific experimental conditions used in the assay.

Q3: What are the common sources of variability in aldose reductase assays that can affect this compound's IC50 determination?

Several factors can contribute to variability in determining the IC50 of this compound and other aldose reductase inhibitors. These include:

  • Enzyme Source and Purity: The origin of the aldose reductase (e.g., human recombinant, bovine lens, rat lens) and its purity can significantly impact kinetic parameters and inhibitor potency.[1]

  • Substrate Choice: The substrate used in the assay can dramatically influence the apparent IC50 value. For example, different results may be obtained when using the physiological substrate glucose versus a model substrate like D,L-glyceraldehyde.

  • Assay Conditions: Parameters such as pH, temperature, and buffer composition can alter enzyme activity and inhibitor binding affinity.

  • Reagent Stability: The cofactor NADPH is susceptible to degradation. Improper storage and handling can lead to inaccurate measurements of enzyme activity.

  • Solvent Effects: Organic solvents like DMSO, which are often used to dissolve inhibitors, can directly inhibit aldose reductase activity, particularly at higher concentrations.

Troubleshooting Guide

Problem 1: High variability or poor reproducibility of IC50 values.

  • Possible Cause: Inconsistent experimental conditions.

    • Solution: Strictly standardize all assay parameters, including enzyme concentration, substrate concentration, incubation times, temperature, and pH. Ensure that the enzyme concentration used results in a linear reaction rate.

  • Possible Cause: Degradation of NADPH.

    • Solution: Prepare fresh NADPH solutions for each experiment and store them protected from light and on ice.

  • Possible Cause: Inhibitor precipitation.

    • Solution: Visually inspect for any precipitate in the assay wells. If solubility is an issue, consider using a different solvent or a lower final concentration of the inhibitor. For this compound, if precipitation occurs during preparation, heating and/or sonication can be used to aid dissolution.

  • Possible Cause: Variability in data analysis.

    • Solution: Use a consistent method and software for calculating IC50 values. Ensure that the data fits the chosen nonlinear regression model.

Problem 2: The determined IC50 value is significantly higher than expected.

  • Possible Cause: Sub-optimal substrate concentration.

    • Solution: For competitive inhibitors, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) value. High substrate concentrations can lead to an overestimation of the IC50.

  • Possible Cause: DMSO inhibition.

    • Solution: The concentration of DMSO in the final assay mixture should be kept to a minimum (ideally ≤1%) and be consistent across all wells. Include a solvent control to account for any inhibitory effects of the vehicle.

  • Possible Cause: Incorrect pre-incubation time.

    • Solution: Optimize and standardize the pre-incubation time of the enzyme with this compound to ensure that the binding equilibrium is reached before initiating the reaction.

Problem 3: Observing off-target effects or cellular toxicity.

  • Possible Cause: Lack of selectivity for aldose reductase (ALR2) over aldehyde reductase (ALR1).

    • Solution: ALR1 and ALR2 share high structural similarity. It is crucial to screen this compound against ALR1 to determine its selectivity profile. Inhibition of ALR1 can lead to off-target effects and cellular toxicity.

Data Presentation

Table 1: Comparative IC50 Values of Aldose Reductase Inhibitors Under Different Assay Conditions

InhibitorEnzyme SourceSubstrateIC50
This compound Not SpecifiedNot Specified100 pM
Sorbinil Bovine Lens (Purified)4-Nitrobenzaldehyde~100 µM
Sorbinil Bovine Lens (Purified)Glucose0.4 - 1.4 µM
Statil (ICI 128,746) Bovine Lens (Purified)4-Nitrobenzaldehyde450 - 750 nM
Statil (ICI 128,746) Bovine Lens (Purified)Glucose26 - 71 nM
Tolrestat Not SpecifiedNot Specified0.015 µM
Epalrestat Not SpecifiedNot Specified0.012 µM
Zopolrestat Not SpecifiedNot Specified0.041 µM

Note: This table illustrates the significant impact of substrate choice on the IC50 values of aldose reductase inhibitors. The specific IC50 for this compound may also vary depending on the experimental conditions.

Experimental Protocols

Key Experiment: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of this compound.

Materials:

  • Purified aldose reductase (e.g., human recombinant)

  • This compound

  • DL-glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)

  • DMSO (for dissolving this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare this compound Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay is consistent and minimal (e.g., ≤1%).

  • Assay Preparation: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • NADPH solution (final concentration typically 0.1-0.2 mM)

    • This compound solution at various concentrations

    • Enzyme solution (a consistent amount that produces a linear reaction rate)

  • Controls:

    • No Inhibitor Control: Contains all components except this compound (add vehicle - DMSO in buffer - instead).

    • Solvent Control: Contains all components, including the same concentration of DMSO as the inhibitor wells.

    • No Enzyme Control: Contains all components except the enzyme, to check for non-enzymatic NADPH oxidation.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Visualizations

Aldose_Reductase_Pathway Glucose Glucose AldoseReductase Aldose Reductase (ALR2) Glucose->AldoseReductase Galactose Galactose Galactose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol NADPH -> NADP+ Galactitol Galactitol AldoseReductase->Galactitol NADPH -> NADP+ This compound This compound This compound->AldoseReductase Inhibition Complications Pathophysiological Complications Sorbitol->Complications Galactitol->Complications

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate) PlateSetup Set up 96-well Plate (Reagents, Inhibitor, Enzyme) Reagents->PlateSetup Inhibitor Prepare this compound Serial Dilutions Inhibitor->PlateSetup Enzyme Prepare Aldose Reductase Solution Enzyme->PlateSetup Preincubation Pre-incubate at 37°C PlateSetup->Preincubation Initiation Initiate Reaction with Substrate Preincubation->Initiation Measurement Measure Absorbance at 340 nm (Kinetic Reading) Initiation->Measurement RateCalculation Calculate Initial Reaction Rates Measurement->RateCalculation PercentInhibition Determine Percent Inhibition RateCalculation->PercentInhibition DoseResponse Plot Dose-Response Curve PercentInhibition->DoseResponse IC50 Calculate IC50 via Non-linear Regression DoseResponse->IC50

Caption: General experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Best Practices for Long-Term Govorestat Treatment In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Govorestat in long-term in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as AT-007) is a potent and selective Aldose Reductase Inhibitor (ARI).[1] Its primary mechanism of action is to block the enzyme aldose reductase, which is a key component of the polyol pathway. This pathway is responsible for converting galactose to the toxic metabolite galactitol and glucose to sorbitol.[2] By inhibiting this enzyme, this compound aims to reduce the accumulation of these toxic sugar alcohols, which are implicated in the pathology of diseases like Galactosemia and Sorbitol Dehydrogenase (SORD) deficiency.[1]

Q2: What are the recommended cell lines for in vitro studies with this compound?

A2: For studies related to Galactosemia, patient-derived fibroblasts are a relevant model.[1] For SORD deficiency, immortalized mouse Schwann cell lines (IMS32) can be a useful in vitro model to study the effects of aldose reductase inhibition under high-glucose conditions.[2] The choice of cell line should ultimately be guided by the specific research question and the cellular context of the disease being modeled.

Q3: How should I prepare and store this compound for in vitro use?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3][4] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]

Q4: What is a typical effective concentration range for this compound in vitro?

A4: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on clinical trial data where doses of 20 and 40 mg/kg resulted in approximately 50% reduction of galactitol, in vitro studies may start by exploring a range of concentrations.[6][7] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q5: How frequently should the cell culture medium containing this compound be replaced in long-term experiments?

A5: For long-term experiments, it is crucial to maintain a consistent concentration of the inhibitor. A protocol for long-term treatment of lowly aggressive cancer cell lines suggests that for a 10-day exposure, the medium with the drug can be replaced based on the drug's half-life and the cell line's growth rate.[8] As a general starting point, consider replacing the medium with freshly prepared this compound every 2-3 days to ensure its stability and maintain the desired concentration. The exact frequency should be optimized based on the stability of this compound in your specific culture conditions and the metabolic activity of your cells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in culture medium. - The concentration of this compound exceeds its solubility in the culture medium.- The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility.- Visually inspect the medium for any precipitates after adding this compound.- Lower the final concentration of this compound.- Ensure the stock solution is fully dissolved before diluting it in the medium.- Consider a gentle warming or sonication of the stock solution to aid dissolution, if the compound's stability allows.[3]
Loss of this compound efficacy over time in long-term culture. - Degradation of this compound in the culture medium at 37°C.- Cellular metabolism of this compound.- Increase the frequency of media changes with freshly prepared this compound.- Store stock solutions in single-use aliquots at -80°C to minimize degradation.[3]- If possible, perform analytical measurements (e.g., LC-MS) to determine the concentration of this compound in the culture medium over time.
Observed cytotoxicity or changes in cell morphology. - The concentration of this compound is too high.- The solvent (e.g., DMSO) concentration is toxic to the cells.- The cell line is particularly sensitive to aldose reductase inhibition.- Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 and a non-toxic working concentration.[4]- Ensure the final solvent concentration is below 0.5%.[5]- Include a vehicle control (medium with the same concentration of solvent) in all experiments.
Inconsistent or variable results between experiments. - Inconsistent cell seeding density or confluency at the time of treatment.- Variation in the passage number of the cells.- Inconsistent preparation of this compound solutions.- Standardize cell seeding density and ensure cells are in a logarithmic growth phase at the start of the experiment.[4]- Use cells within a defined passage number range for all experiments.- Prepare fresh working solutions of this compound from a single-use aliquot of the stock solution for each experiment.[4]

Experimental Protocols

Protocol 1: Long-Term this compound Treatment of Adherent Cells

This protocol is adapted from a method for long-term treatment of cancer cell lines and can be modified for your specific cell type.[8]

  • Cell Seeding:

    • Seed cells in appropriate culture vessels at a density that allows for logarithmic growth over the planned treatment period without reaching over-confluency.

    • Allow cells to adhere and recover for 24 hours before starting the treatment.

  • This compound Preparation:

    • Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO).

    • Prepare the desired final concentration of this compound in fresh, pre-warmed complete culture medium. Include a vehicle control with the same final concentration of DMSO.

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Medium Changes:

    • Replace the medium with freshly prepared this compound-containing medium every 2-3 days. The exact frequency should be optimized for your cell line and experimental duration.

  • Monitoring:

    • Regularly monitor cell morphology and confluency using a microscope.

    • At the end of the treatment period, harvest the cells for downstream analysis (e.g., measurement of galactitol/sorbitol levels, gene expression, or protein analysis).

Protocol 2: Measurement of Intracellular Galactitol/Sorbitol by LC-MS/MS

This protocol provides a general workflow for quantifying intracellular sugar alcohols.

  • Cell Lysis:

    • After the desired treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable method (e.g., methanol-water extraction or freeze-thaw cycles in a lysis buffer).

  • Sample Preparation:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

    • An internal standard (e.g., a stable isotope-labeled sorbitol or galactitol) should be added to each sample for accurate quantification.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a sensitive and specific method for the detection and quantification of sorbitol and galactitol.[9][10]

  • Data Analysis:

    • Quantify the concentration of galactitol and sorbitol in each sample by comparing the peak areas to a standard curve.

    • Normalize the results to the total protein concentration of the cell lysate.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₀F₃N₃O₃S₂Commercial Supplier
Molecular Weight 425.4 g/mol Commercial Supplier
Solubility ≥ 2.25 mg/mL (5.29 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline)[3]
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year[3]

Table 2: Summary of In Vitro this compound Efficacy Data (from Clinical Trials)

ParameterDoseResultSource
Galactitol Reduction 20 mg/kg~50% reduction from baseline[6]
Galactitol Reduction 40 mg/kg~51% reduction from baseline[7]
Sorbitol Reduction Not specifiedMean reduction of ~52%[11]

Visualizations

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Galactose Galactose Galactose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol Galactitol Galactitol AldoseReductase->Galactitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase CellularDamage Cellular Damage (Osmotic Stress) Sorbitol->CellularDamage Galactitol->CellularDamage Fructose Fructose SorbitolDehydrogenase->Fructose This compound This compound This compound->AldoseReductase

Caption: this compound inhibits the Aldose Reductase enzyme in the polyol pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Prepare_this compound Prepare this compound and Vehicle Control Add_Treatment Add this compound/ Vehicle to Cells Prepare_this compound->Add_Treatment Incubate Incubate (e.g., 10 days) Add_Treatment->Incubate Media_Change Periodic Media Change Incubate->Media_Change Harvest_Cells Harvest Cells Incubate->Harvest_Cells Media_Change->Incubate Metabolite_Extraction Extract Metabolites Harvest_Cells->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis of Galactitol/Sorbitol Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for long-term in vitro treatment with this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Cells Check Cell Culture (Passage #, Confluency) Start->Check_Cells Check_Compound Check this compound Prep (Fresh Aliquots, Solubility) Start->Check_Compound Check_Protocol Standardize Protocol (Seeding Density, Timing) Start->Check_Protocol Consistent Consistent Results Check_Cells->Consistent Check_Compound->Consistent Check_Protocol->Consistent

Caption: Troubleshooting logic for inconsistent experimental results.

References

Govorestat data interpretation and statistical analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the interpretation of govorestat data and statistical analysis from clinical trials.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during their experiments and data analysis related to this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound? A1: this compound is a central nervous system penetrant Aldose Reductase Inhibitor (ARI).[1][2] Aldose reductase is an enzyme that converts galactose to galactitol and glucose to sorbitol.[1][3] By inhibiting this enzyme, this compound reduces the accumulation of these toxic metabolites, which are implicated in the pathophysiology of diseases like galactosemia and sorbitol dehydrogenase (SORD) deficiency.[1][3]

  • Q2: In which indications has this compound been studied? A2: this compound has been investigated for the treatment of classic galactosemia, sorbitol dehydrogenase (SORD) deficiency, and phosphomannomutase 2 deficiency (PMM2-CDG).[1][2]

  • Q3: What is the current regulatory status of this compound? A3: As of late 2024, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application (NDA) for this compound for the treatment of classic galactosemia, indicating that the application could not be approved in its current form.[1] this compound has received Orphan Drug Designation from the FDA for galactosemia, PMM2-CDG, and SORD deficiency, as well as Fast Track designation for galactosemia.[1]

  • Q4: What were the key efficacy endpoints in the ACTION-Galactosemia Kids trial? A4: The primary endpoint was a composite Global Statistical Test that included assessments of Oral Expression, Listening Comprehension, Behavior Symptoms Index, and Activities of Daily Living.[4] Secondary endpoints included assessments of adaptive skills and tremor.[5]

  • Q5: What were the main findings of the INSPIRE trial in SORD deficiency? A5: The Phase 3 INSPIRE trial showed that this compound significantly reduced blood sorbitol levels compared to placebo. There was a notable correlation between the reduction in sorbitol and improvements in clinical outcomes, including walking tests and sensory function.[6]

Troubleshooting Guide

  • Issue: Difficulty in replicating biomarker reduction results.

    • Possible Cause: Variability in assay methodology for galactitol or sorbitol measurement.

    • Troubleshooting Steps:

      • Ensure the use of a validated and sensitive assay, such as gas chromatography/mass spectrometry (GC/MS), for the quantification of galactitol and sorbitol.[7][8]

      • Strictly adhere to the sample collection and processing protocols from the clinical trials to minimize pre-analytical variability.

      • Consider the potential for age-dependent differences in urinary galactitol excretion.[9]

  • Issue: Inconsistent clinical outcome measurements, particularly for motor skills.

    • Possible Cause: Inter-rater variability or differences in the administration of functional tests like the Archimedes Spiral Drawing Test.

    • Troubleshooting Steps:

      • Implement standardized training and certification for all personnel administering functional assessments.

      • Utilize digitized versions of tests like the Archimedes Spiral Drawing Test to allow for more objective and automated analysis of tremor and fine motor control.[10][11]

      • Refer to detailed protocols for each assessment to ensure consistent instructions and environmental conditions for all participants.

Data Presentation

The following tables summarize the quantitative data from key this compound clinical trials.

Table 1: Pharmacodynamic Effect of this compound on Galactitol Levels in Classic Galactosemia (Phase 1/2 Study) [5]

Treatment GroupMean Change from Baseline in Galactitol (± SD)
Placebo-15% ± 9%
This compound 5 mg/kg-19% ± 10%
This compound 20 mg/kg-46% ± 4%
This compound 40 mg/kg-51% ± 5%

Table 2: Key Efficacy Results from the ACTION-Galactosemia Kids Study [4][12]

Endpointp-value vs. Placebo
Primary Endpoint (Global Statistical Test)0.1030
Pre-specified Sensitivity Analysis (including cognition)0.0698
Post-hoc Analysis (excluding speech & language)0.0205
Tremor (Archimedes Spiral Drawing Test) at 18 months0.0428
Adaptive Skills (BASC-3 Adaptive Skills Index)0.0265

Table 3: Key Efficacy Results from the INSPIRE Study in SORD Deficiency (12-month interim analysis) [13]

Endpointp-value vs. Placebo
Reduction in Blood Sorbitol Level<0.001
Correlation between Sorbitol Level and CMT-FOM Composite Clinical Endpoint0.05
CMT Health Index (Patient-Reported Outcome)0.01

Table 4: Pharmacokinetic Parameters of this compound (Phase 1/2 Study) [14]

ParameterValue
Pharmacokinetic Model2-compartment with sequential zero- and first-order absorption
Dose ProportionalityLinear in the 0.5-40 mg/kg range
Elimination Half-life~10 hours
Dosing Recommendation from PK/PD modelingOnce-daily

Table 5: Adverse Events in the ACTION-Galactosemia Kids Study

Adverse Event Profile
Serious Adverse Events (SAEs)No treatment-related SAEs were reported.
General TolerabilityThis compound was reported to be safe and well-tolerated.[15]
Adverse Event BalanceAdverse events were well balanced between the this compound and placebo groups.[15]
Common Adverse EventsTypical of a pediatric population (e.g., colds, upper respiratory infections, GI side effects) and were balanced between groups.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Galactitol and Sorbitol

  • Objective: To quantify the levels of galactitol in patients with galactosemia and sorbitol in patients with SORD deficiency as a primary pharmacodynamic biomarker.

  • Methodology:

    • Sample Collection: Plasma or urine samples are collected from patients at specified time points.

    • Sample Preparation: Samples are processed, and internal standards are added for quantification.

    • Analysis: Isotope dilution gas chromatography/mass spectrometry (GC/MS) is a validated method for the accurate measurement of galactitol and galactose in plasma.[7] This technique offers high sensitivity and reproducibility.[7]

    • Data Analysis: The concentration of the analyte is determined by comparing the ion peak ratios of the analyte to the internal standard against a calibration curve.

Archimedes Spiral Drawing Test

  • Objective: To objectively assess tremor and fine motor skills.

  • Methodology:

    • Task: The participant is asked to trace a pre-drawn Archimedes spiral on a piece of paper or a digital tablet.

    • Data Acquisition (Digital Method): A digitizing tablet and stylus are used to capture the drawing in real-time, recording parameters such as pen position, velocity, and pressure.[10]

    • Data Analysis: The digitized data is analyzed using algorithms to quantify various aspects of the drawing, including:

      • Deviation from the template spiral: To measure accuracy.

      • Frequency and amplitude of oscillations: To characterize tremor.

      • Drawing speed and smoothness: To assess motor control.

Mandatory Visualization

Govorestat_Mechanism_of_Action cluster_galactosemia Galactosemia Pathophysiology cluster_sord SORD Deficiency Pathophysiology Galactose Galactose AldoseReductase1 Aldose Reductase Galactose->AldoseReductase1 Galactitol Galactitol (Toxic) AldoseReductase1->Galactitol Glucose Glucose AldoseReductase2 Aldose Reductase Glucose->AldoseReductase2 Sorbitol Sorbitol (Toxic) AldoseReductase2->Sorbitol This compound This compound This compound->AldoseReductase1 Inhibits This compound->AldoseReductase2 Inhibits

Caption: this compound's mechanism of action in inhibiting aldose reductase.

ACTION_Galactosemia_Kids_Workflow cluster_screening Screening and Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Period (18 months) cluster_assessment Endpoint Assessment PatientPopulation Pediatric Patients (2-17 years) with Classic Galactosemia Randomization Randomization PatientPopulation->Randomization GovorestatArm This compound Randomization->GovorestatArm PlaceboArm Placebo Randomization->PlaceboArm Treatment Once-daily oral administration GovorestatArm->Treatment PlaceboArm->Treatment PrimaryEndpoint Primary Endpoint: Global Statistical Test Treatment->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: Adaptive Skills, Tremor Treatment->SecondaryEndpoints

Caption: Experimental workflow of the ACTION-Galactosemia Kids trial.

Statistical_Analysis_Logic cluster_data Data Collection cluster_analysis Statistical Analysis cluster_interpretation Interpretation BiomarkerData Biomarker Data (Galactitol/Sorbitol) PrimaryAnalysis Primary Analysis: Comparison of Treatment Arms (e.g., t-test, MMRM) BiomarkerData->PrimaryAnalysis CorrelationAnalysis Correlation Analysis: Biomarker vs. Clinical Outcomes BiomarkerData->CorrelationAnalysis ClinicalData Clinical Outcome Data ClinicalData->PrimaryAnalysis ClinicalData->CorrelationAnalysis Efficacy Treatment Efficacy PrimaryAnalysis->Efficacy Safety Safety Profile PrimaryAnalysis->Safety CorrelationAnalysis->Efficacy

References

Technical Support Center: Govorestat & In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential cytotoxicity of Govorestat in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: Is there any known cytotoxicity of this compound in cell lines?

Currently, there is no publicly available data specifically detailing the cytotoxic effects of this compound on various cell lines. Clinical studies have indicated that this compound is generally well-tolerated in human subjects. However, the absence of in vitro cytotoxicity data necessitates a careful, case-by-case evaluation in your specific cell model.

Q2: My cells show reduced viability after treatment with this compound. What is the first step to troubleshoot this?

The first step is to perform a dose-response and time-course experiment to determine the concentration and exposure duration at which cytotoxicity is observed. This will help in identifying a potential therapeutic window where the desired biological activity of this compound is achieved with minimal impact on cell viability.

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter) alongside a viability assay (e.g., MTT or resazurin). A decrease in cell number over time compared to the control would suggest cytotoxicity, whereas a static cell number would indicate a cytostatic effect.

Q4: Could the solvent used to dissolve this compound be causing the observed cytotoxicity?

Yes, the solvent (e.g., DMSO) can exhibit toxicity at certain concentrations. It is crucial to run a vehicle control, which consists of cells treated with the highest concentration of the solvent used in your experiment, to assess its baseline toxicity. If the vehicle control shows significant cytotoxicity, you may need to consider using a lower solvent concentration or a different, less toxic solvent.

Q5: What are some general strategies to mitigate this compound-induced cytotoxicity in my cell culture experiments?

If this compound is found to be cytotoxic at the desired effective concentration, consider the following strategies:

  • Optimize Exposure Time: Reducing the incubation time with this compound may lessen toxicity while still allowing for the observation of its intended biological effects.

  • Adjust Serum Concentration: The presence of serum proteins in the culture medium can sometimes bind to the compound, reducing its free concentration and thereby lowering its toxicity. Experimenting with different serum concentrations could be beneficial.

  • Co-treatment with Protective Agents: If the mechanism of toxicity is hypothesized to be oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) might be beneficial.

Troubleshooting Guides

Guide 1: High Background or Inconsistent Results in Cell Viability Assays
Problem Potential Cause Recommended Solution
High background signal in control wells - Contamination of reagents or culture medium.- High cell seeding density.- Assay reagent instability.- Use fresh, sterile reagents and media.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.- Prepare assay reagents fresh for each experiment.
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effect" in microplates.- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use consistent pipetting techniques.- To minimize evaporation, fill the peripheral wells of the plate with sterile PBS or media.
Low signal or no response to positive control - Incorrect assay protocol.- Inactive or expired assay reagents.- Cell line is resistant to the positive control.- Carefully review and follow the manufacturer's protocol.- Use fresh, unexpired reagents.- Use a positive control known to be effective on your specific cell line.
Guide 2: Differentiating Mechanisms of this compound-Induced Cell Death
Observation Potential Mechanism Recommended Next Steps
Increased Annexin V positive and Propidium Iodide (PI) negative cells. Early Apoptosis- Perform a Caspase-3/7 activity assay to confirm the activation of executioner caspases.- Analyze changes in mitochondrial membrane potential using dyes like JC-1.
Increased Annexin V and PI double-positive cells. Late Apoptosis or Necrosis- Assess the release of lactate dehydrogenase (LDH) into the culture medium, which is a marker of membrane integrity loss and necrosis.- Observe cell morphology for signs of apoptosis (cell shrinkage, membrane blebbing) versus necrosis (cell swelling, membrane rupture).
Increased levels of intracellular Reactive Oxygen Species (ROS). Oxidative Stress- Measure ROS levels using fluorescent probes like DCFDA.- Evaluate the effect of co-treatment with antioxidants (e.g., N-acetylcysteine) on this compound-induced cytotoxicity.

Quantitative Data Summary

The following tables present hypothetical data from a series of experiments designed to assess the potential cytotoxicity of this compound.

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
198 ± 4.995 ± 5.592 ± 6.3
1095 ± 5.188 ± 6.280 ± 5.9
5085 ± 6.370 ± 5.855 ± 7.1
10060 ± 7.045 ± 6.530 ± 6.8

Data are presented as mean ± standard deviation.

Table 2: Analysis of Cell Death Mechanism (Flow Cytometry with Annexin V/PI Staining after 48h treatment)

This compound Concentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)96 ± 2.12 ± 0.52 ± 0.4
5072 ± 3.515 ± 2.213 ± 1.9
10048 ± 4.125 ± 3.027 ± 2.8

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium and incubate the cells with a solution of 2',7'–dichlorofluorescin diacetate (DCFDA) in serum-free medium.

  • Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (Excitation/Emission ~485/535 nm) using a fluorescence plate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture dose_response Dose-Response & Time-Course cell_culture->dose_response govorestat_prep This compound Preparation govorestat_prep->dose_response viability Cell Viability Assays (e.g., MTT, Resazurin) dose_response->viability apoptosis Apoptosis Assays (e.g., Annexin V/PI) dose_response->apoptosis ros Oxidative Stress Assays (e.g., DCFDA) dose_response->ros data_analysis Data Interpretation & Conclusion viability->data_analysis apoptosis->data_analysis ros->data_analysis

Caption: Experimental workflow for assessing this compound's potential cytotoxicity.

troubleshooting_logic start Reduced Cell Viability Observed check_solvent Is Vehicle Control Also Toxic? start->check_solvent optimize_solvent Optimize Solvent or Lower Concentration check_solvent->optimize_solvent Yes dose_response Perform Dose-Response & Time-Course check_solvent->dose_response No cytostatic_vs_toxic Cytostatic or Cytotoxic? dose_response->cytostatic_vs_toxic cytostatic Cytostatic Effect: Inhibition of Proliferation cytostatic_vs_toxic->cytostatic Cytostatic cytotoxic Cytotoxic Effect: Cell Death cytostatic_vs_toxic->cytotoxic Cytotoxic mechanism Investigate Mechanism: Apoptosis, Necrosis, ROS cytotoxic->mechanism mitigate Mitigation Strategies: Optimize Dose/Time, Co-treatment mechanism->mitigate signaling_pathway This compound This compound (High Concentration) off_target Off-Target Effects or Cellular Stress This compound->off_target ros Increased ROS off_target->ros mito_dysfunction Mitochondrial Dysfunction off_target->mito_dysfunction membrane_damage Membrane Damage off_target->membrane_damage ros->mito_dysfunction caspase_activation Caspase Activation mito_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis necrosis Necrosis membrane_damage->necrosis

Govorestat Experimental Design: A Technical Support Guide for Reproducible Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the generation of reproducible results in experiments involving govorestat. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is its primary mechanism of action? this compound (also known as AT-007) is an investigational drug that acts as a potent and selective inhibitor of the enzyme aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[2] Under normal conditions, this pathway is not a major route for glucose processing. However, in conditions of high sugar levels (hyperglycemia or hypergalactosemia), aldose reductase converts these sugars into their corresponding sugar alcohols, sorbitol and galactitol, respectively.[2] The accumulation of these sugar alcohols can lead to cellular damage.[2] this compound works by blocking this conversion.[1]

  • What are the primary therapeutic areas being investigated for this compound? this compound is primarily being developed for the treatment of rare metabolic diseases, including:

    • Classic Galactosemia: A genetic disorder where the body cannot properly metabolize galactose, leading to the accumulation of toxic galactitol.[1]

    • Sorbitol Dehydrogenase (SORD) Deficiency: A hereditary neuropathy characterized by the accumulation of sorbitol.[1][3]

    • Phosphomannomutase 2 Deficiency (PMM2-CDG): A congenital disorder of glycosylation.[1]

  • What is the current regulatory status of this compound? As of late 2024, this compound has not been approved by the U.S. Food and Drug Administration (FDA). The FDA issued a Complete Response Letter (CRL) for the New Drug Application (NDA) for the treatment of classic galactosemia, indicating that the application could not be approved in its current form.[4] The company, Applied Therapeutics, is in communication with the FDA to address the cited deficiencies.[4]

Experimental Design & Protocols

  • How should I prepare this compound for in vitro experiments? this compound is soluble in organic solvents such as DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%). For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO and 90% corn oil or 10% DMSO and 90% (20% SBE-β-CD in Saline).[5] It is crucial to ensure the compound is fully dissolved before administration.[5]

  • What are the key considerations for designing an in vitro assay to test this compound's efficacy?

    • Cell Line Selection: Choose a cell line relevant to the disease model. For galactosemia, patient-derived fibroblasts or other cells capable of producing galactitol in the presence of high galactose are suitable.

    • Substrate Concentration: Use a concentration of galactose or glucose that is sufficient to induce robust aldose reductase activity and subsequent polyol accumulation.

    • This compound Concentration: Test a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).

    • Incubation Time: The incubation time should be sufficient to allow for measurable accumulation of the target polyol (galactitol or sorbitol) in control cells.

    • Endpoint Measurement: The primary endpoint should be the quantification of intracellular galactitol or sorbitol.

  • Are there any known off-target effects of this compound I should be aware of? this compound is described as a highly selective aldose reductase inhibitor, designed to avoid off-target effects associated with older generations of this drug class.[1] However, as with any inhibitor, it is good practice to assess its effect on related enzymes, such as aldehyde reductase, especially if unexpected cellular phenotypes are observed.

Troubleshooting Guides

In Vitro Assays

Issue Potential Cause Troubleshooting Steps
High variability in galactitol/sorbitol levels between replicates. Inconsistent cell seeding, uneven evaporation in multi-well plates, or pipetting errors.Ensure a homogenous cell suspension before seeding. Use a humidified incubator and consider leaving the outer wells of the plate empty and filled with sterile PBS to minimize evaporation. Use calibrated pipettes and proper pipetting techniques.
No significant reduction in galactitol/sorbitol with this compound treatment. This compound precipitation, insufficient incubation time, or low aldose reductase activity in the cell model.Visually inspect the media for any signs of precipitation after adding this compound. Increase the incubation time to allow for a more substantial effect. Confirm that your cell model expresses sufficient levels of aldose reductase and produces a robust and measurable amount of the target polyol.
Unexpected cell toxicity. High concentration of DMSO in the final culture medium, or potential off-target effects in the specific cell line used.Ensure the final DMSO concentration is non-toxic to your cells (typically < 0.1%). Perform a dose-response curve to assess the cytotoxic potential of this compound in your specific cell line.

In Vivo Studies

Issue Potential Cause Troubleshooting Steps
Inconsistent drug exposure between animals. Improper formulation or administration of this compound.Ensure this compound is fully solubilized or homogenously suspended in the vehicle before each administration. Use precise oral gavage or other administration techniques to ensure consistent dosing.
Lack of efficacy in reducing tissue galactitol/sorbitol levels. Insufficient dose, poor bioavailability, or rapid metabolism of this compound in the animal model.Perform a dose-ranging study to identify an effective dose. Analyze plasma and tissue concentrations of this compound to assess its pharmacokinetic profile in your model.
Adverse effects observed in treated animals. Potential toxicity at the administered dose.Reduce the dose or consider a different formulation to improve tolerability. Closely monitor the animals for any signs of distress.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical and Clinical Studies

Study TypeModelKey FindingsReference
Preclinical Fibroblasts from SORD-deficient patientsSignificant reduction in sorbitol levels.[6]
Preclinical iPSC-derived motor neurons from SORD-deficient patientsSignificant reduction in sorbitol levels.[6]
Preclinical Drosophila model of SORD deficiencyMitigated synaptic degeneration, improved locomotor activity, and reduced ROS accumulation with this compound feeding.[6]
Phase 1/2 Clinical Trial Adults with Classic GalactosemiaDose-dependent and statistically significant reduction in plasma galactitol levels. At 20 mg/kg, galactitol levels decreased by approximately 50% from baseline.[7][8]
Phase 3 Clinical Trial (ACTION-Galactosemia Kids) Children (2-17 years) with Classic GalactosemiaStatistically significant reduction in mean plasma galactitol of 40% compared to placebo. Showed clinical benefit in activities of daily living, behavioral symptoms, cognition, fine motor skills, and tremor.[8][9][10]
Phase 3 Clinical Trial (INSPIRE) Patients with SORD DeficiencyInterim analysis showed a mean sorbitol reduction of approximately 52% over 90 days. Statistically significant correlation between sorbitol reduction and improvements in clinical outcomes.[6][11]

Experimental Protocols

Protocol 1: In Vitro Determination of this compound IC50 in a Cell-Based Galactosemia Model

  • Cell Culture: Culture human fibroblasts derived from a patient with classic galactosemia in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 pM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Once the cells have adhered, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Galactose Challenge: Add a high concentration of galactose (e.g., 10-20 mM) to all wells to induce galactitol production.

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Lysis and Sample Preparation: Wash the cells with PBS and lyse them. Collect the cell lysates for galactitol analysis.

  • Galactitol Quantification: Measure the intracellular galactitol concentration using a suitable method such as gas chromatography-mass spectrometry (GC-MS) or an enzyme-based colorimetric assay.

  • IC50 Calculation: Plot the percentage of galactitol inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Efficacy Assessment of this compound in a Galactose-Fed Rat Model

  • Animal Model: Use male Sprague-Dawley rats.

  • Diet: Feed the rats a high-galactose diet (e.g., 40% galactose) to induce galactitol accumulation.

  • This compound Administration: Prepare a formulation of this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil). Administer this compound daily via oral gavage at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group.

  • Treatment Duration: Treat the animals for a period of 2-4 weeks.

  • Sample Collection: At the end of the study, collect blood and tissues of interest (e.g., lens, sciatic nerve, brain).

  • Galactitol Quantification: Extract and quantify the galactitol levels in the plasma and tissue homogenates using GC-MS or a similar sensitive method.

  • Data Analysis: Compare the galactitol levels between the this compound-treated groups and the vehicle control group to determine the in vivo efficacy of this compound.

Mandatory Visualizations

Polyol_Pathway cluster_AR Aldose Reductase (AR) Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Galactose Galactose Galactitol Galactitol (Toxic) Galactose->Galactitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) This compound This compound This compound->Glucose This compound->Galactose

Caption: Mechanism of action of this compound in the polyol pathway.

InVitro_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_this compound Prepare this compound Dilutions seed_cells->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells galactose_challenge Add High Galactose treat_cells->galactose_challenge incubate Incubate for 48-72h galactose_challenge->incubate lyse_cells Lyse Cells incubate->lyse_cells quantify_galactitol Quantify Intracellular Galactitol lyse_cells->quantify_galactitol calculate_ic50 Calculate IC50 quantify_galactitol->calculate_ic50 end End calculate_ic50->end Troubleshooting_Logic start Experiment Start issue Unexpected Results? start->issue in_vitro In Vitro Assay issue->in_vitro Yes in_vivo In Vivo Study issue->in_vivo Yes resolve Issue Resolved issue->resolve No check_reagents Check Reagent Stability (e.g., this compound Solubility) in_vitro->check_reagents check_cells Verify Cell Health & Aldose Reductase Activity in_vitro->check_cells check_protocol Review Protocol for Errors (e.g., Pipetting, Incubation Time) in_vitro->check_protocol check_formulation Verify Drug Formulation & Administration in_vivo->check_formulation check_pk Assess Pharmacokinetics in Animal Model in_vivo->check_pk check_dose Evaluate Dose-Response in_vivo->check_dose check_reagents->resolve check_cells->resolve escalate Consult Senior Scientist check_protocol->escalate check_formulation->resolve check_pk->escalate check_dose->escalate

References

Technical Support Center: Govorestat Protocols for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Govorestat in experimental settings. The information is designed to address specific issues that may be encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective aldose reductase inhibitor (ARI).[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. This pathway converts glucose to sorbitol and galactose to galactitol.[1] In diseases like classic galactosemia, the accumulation of the toxic metabolite galactitol leads to long-term complications.[2] By inhibiting aldose reductase, this compound aims to reduce the production of these toxic polyols.[1]

Q2: What are the primary research applications for this compound?

A2: this compound is being investigated for its therapeutic potential in rare metabolic and neurological diseases. Its primary applications are in the study of classic galactosemia, where it reduces the accumulation of galactitol, and Sorbitol Dehydrogenase (SORD) Deficiency, where it lowers sorbitol levels.[3]

Q3: How should I prepare this compound for in vitro experiments?

A3: For in vitro use, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity. For in vivo experiments, formulations may involve vehicles such as a combination of DMSO and corn oil or saline with a solubilizing agent like SBE-β-CD.[4] Always ensure the compound is fully dissolved before use.[4]

Q4: What is the reported in vitro potency of this compound?

A4: this compound is reported to be a highly potent aldose reductase inhibitor with an IC50 value of 100 pM.[4] However, it is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.

Q5: Has this compound been approved for clinical use?

A5: As of late 2024, the U.S. Food and Drug Administration (FDA) issued a complete response letter (CRL) for the new drug application (NDA) of this compound for the treatment of classic galactosemia, indicating that the application could not be approved in its current form.[2]

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with this compound.

In Vitro Enzyme Inhibition Assays
Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 Values Enzyme concentration too high or low.Use a consistent enzyme concentration that produces a linear reaction rate.[5]
Substrate concentration variability.Ensure the substrate concentration is constant across all assays, ideally at or below the Km value.
This compound precipitation.Visually inspect for precipitation. If observed, consider using a lower concentration or a different solubilization method.[5]
Inaccurate pipetting.Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy, especially with small volumes.[6]
No or Low Inhibition Observed Incorrect this compound concentration.Verify the dilution calculations and the concentration of the stock solution.
Degraded this compound.Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[7]
Suboptimal assay conditions.Ensure the pH, temperature, and incubation times are optimized for aldose reductase activity.[7]
High Background Signal Reagent or plate contamination.Use high-quality reagents and plates. Run controls without the enzyme to measure background absorbance or fluorescence.[8]
Autofluorescence of this compound.If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the measurement wavelengths.[6]
Cell-Based Assays
Issue Potential Cause Troubleshooting Steps
High Variability Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.[6]
Inconsistent drug treatment.Add this compound to all wells at the same time and ensure thorough mixing.
Cell health issues.Use healthy, low-passage number cells and ensure they are not overgrown or stressed.[9]
Low or No Reduction in Galactitol/Sorbitol Poor membrane permeability of this compound.While this compound is designed to be CNS-penetrant, permeability can vary between cell types. Consider using cells known to express relevant transporters or optimizing incubation time.
Insufficient incubation time.Perform a time-course experiment to determine the optimal duration of this compound treatment.[10]
Inaccurate metabolite measurement.Validate the method for quantifying galactitol or sorbitol (e.g., HPLC, ELISA) to ensure sensitivity and accuracy.
Cell Toxicity Observed High concentration of this compound.Perform a dose-response curve to determine the optimal non-toxic concentration.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.1%).[5]
Off-target effects.While this compound is selective, high concentrations may lead to off-target effects. Correlate toxicity with the intended pharmacological effect.

Data Presentation

This compound Clinical Trial Data (Galactosemia)
Parameter Dosage Result Reference
Plasma Galactitol Reduction 5 mg/kg-19% ± 10% change from baseline[11]
20 mg/kg-46% ± 4% change from baseline[11]
40 mg/kg-51% ± 5% change from baseline[11]
Clinical Outcomes (ACTION-Galactosemia Kids) Not specifiedStatistically significant benefit on tremor and adaptive skills.[12]
This compound Clinical Trial Data (SORD Deficiency)
Parameter Dosage Result Reference
Sorbitol Reduction (Interim Analysis) Not specifiedMean reduction of 52% over 90 days (p<0.001 vs. placebo).[12]
Clinical Outcomes (Interim Analysis) Not specifiedStatistically significant correlation between sorbitol reduction and clinical outcome composite.

Experimental Protocols

Disclaimer: These are generalized protocols for aldose reductase inhibitors and should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Aldose Reductase Activity Assay

This protocol is for determining the inhibitory activity of this compound on aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[13][14]

Materials:

  • Recombinant human aldose reductase

  • This compound

  • DL-glyceraldehyde (substrate)

  • NADPH

  • Phosphate buffer (0.067 M, pH 6.2)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.

    • Prepare solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Aldose reductase enzyme solution

      • This compound dilution (or vehicle control)

    • Incubate the plate for 10-15 minutes at 37°C to allow this compound to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate (DL-glyceraldehyde) and NADPH to each well to start the reaction.

  • Measure Activity:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes. The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of this compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

Protocol 2: Cell-Based Galactitol Accumulation Assay

This protocol describes a method to assess the efficacy of this compound in reducing intracellular galactitol levels in a cell-based model of galactosemia.

Materials:

  • Human cell line relevant to galactosemia (e.g., fibroblasts, lens epithelial cells)

  • Cell culture medium

  • Galactose

  • This compound

  • Lysis buffer

  • ELISA kit for galactitol detection or HPLC system for quantification[15]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

    • Add galactose to the medium to induce galactitol production and incubate for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Galactitol Quantification:

    • Use a commercially available ELISA kit to measure the galactitol concentration in the supernatant, following the manufacturer's instructions.[15]

    • Alternatively, use HPLC for galactitol quantification, which may require sample derivatization.[16]

  • Data Analysis:

    • Normalize the galactitol concentration to the total protein content of each sample.

    • Calculate the percentage reduction in galactitol for each this compound concentration compared to the vehicle-treated control.

Mandatory Visualizations

Signaling_Pathway cluster_polyol Polyol Pathway cluster_complications Pathophysiology Galactose Galactose AldoseReductase Aldose Reductase Galactose->AldoseReductase Substrate Galactitol Galactitol OsmoticStress Osmotic Stress Galactitol->OsmoticStress Accumulation This compound This compound This compound->AldoseReductase Inhibition AldoseReductase->Galactitol Product CellularDamage Cellular Damage & Complications OsmoticStress->CellularDamage

Figure 1. this compound's mechanism of action in the polyol pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Dilutions C Pre-treat with this compound A->C B Seed Cells in 96-well Plate B->C D Induce with High Galactose C->D E Cell Lysis D->E F Quantify Intracellular Galactitol (ELISA/HPLC) E->F G Data Analysis & Plotting F->G

Figure 2. Workflow for a cell-based galactitol reduction assay.

Troubleshooting_Logic rect_node rect_node Start Inconsistent In Vitro Results? Check_Assay Assay Conditions Optimal? Start->Check_Assay Check_Reagents Reagents Validated? Check_Assay->Check_Reagents Yes Optimize_Conditions Optimize pH, Temp, Incubation Time Check_Assay->Optimize_Conditions No Check_Execution Execution Consistent? Check_Reagents->Check_Execution Yes Prepare_Fresh Prepare Fresh Reagents & Verify Concentrations Check_Reagents->Prepare_Fresh No Success Consistent Results Check_Execution->Success Yes Refine_Technique Calibrate Pipettes & Standardize Technique Check_Execution->Refine_Technique No

Figure 3. A logical approach to troubleshooting in vitro assays.

References

Troubleshooting unexpected results in Govorestat studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Govorestat.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound. Each guide is presented in a question-and-answer format.

1. Issue: Lower than Expected Efficacy in In Vitro Assays

Question: We are observing lower than expected inhibition of aldose reductase activity in our cell-based assays with this compound. What are the potential causes and how can we troubleshoot this?

Possible Causes and Troubleshooting Steps:

  • Suboptimal Assay Conditions: Aldose reductase activity is sensitive to pH, temperature, and buffer composition.

    • Recommendation: Ensure your assay buffer is within the optimal pH range for aldose reductase (typically pH 6.2-7.0). Verify the incubation temperature is optimal for the enzyme source (e.g., 37°C for human recombinant).

  • Reagent Degradation: The cofactor NADPH is particularly labile.

    • Recommendation: Prepare fresh NADPH solutions for each experiment and protect them from light. Store stock solutions at -20°C or -80°C in aliquots to avoid multiple freeze-thaw cycles.

  • Inhibitor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound will lead to a lower effective concentration in the assay.

    • Recommendation: Visually inspect for any precipitate in your stock solutions and final assay wells. Consider using a small percentage of DMSO to aid solubility, but keep the final concentration consistent across all wells and below a level that affects enzyme activity (typically <1%). It may be beneficial to explore formulation strategies such as the use of cyclodextrins for poorly soluble drugs.[1][2][3][4]

  • High Substrate Concentration: If the substrate concentration is too high, it can outcompete the inhibitor, leading to an underestimation of its potency.

    • Recommendation: Determine the Michaelis-Menten constant (Km) for the substrate under your experimental conditions and use a substrate concentration at or below the Km.

  • Incorrect Data Analysis: The method used to calculate IC50 values can influence the results.

    • Recommendation: Use a consistent and appropriate non-linear regression model to fit your dose-response data.

Troubleshooting Workflow for Low In Vitro Efficacy

G start Low In Vitro Efficacy Observed check_solubility Check this compound Solubility (Visual Inspection, Sonication) start->check_solubility check_reagents Verify Reagent Integrity (Fresh NADPH, Buffer pH) check_solubility->check_reagents Solubility OK troubleshoot_protocol Review and Refine Protocol check_solubility->troubleshoot_protocol Precipitate Observed optimize_assay Optimize Assay Conditions (Enzyme/Substrate Concentration, Temp) check_reagents->optimize_assay Reagents OK check_reagents->troubleshoot_protocol Reagents Expired/Degraded optimize_assay->troubleshoot_protocol Optimization Fails data_analysis Re-evaluate Data Analysis (Curve Fitting, Statistical Model) optimize_assay->data_analysis Conditions Optimized troubleshoot_protocol->start Implement Changes data_analysis->troubleshoot_protocol Analysis Verified, Still Low expected_results Efficacy Matches Expectations data_analysis->expected_results Analysis Corrected

Caption: Troubleshooting workflow for low in vitro efficacy of this compound.

2. Issue: Inconsistent or Non-reproducible Metabolite Levels

Question: We are measuring galactitol (in our galactosemia model) or sorbitol (in our SORD deficiency model) levels after this compound treatment and the results are highly variable between experiments. What could be causing this?

Possible Causes and Troubleshooting Steps:

  • Sample Handling and Preparation: Metabolite levels can change rapidly during sample collection and processing.

    • Recommendation: Standardize your sample handling procedure. For cell cultures, use a rapid quenching method with cold solvent (e.g., methanol/water) to halt enzymatic activity. For tissues, freeze-clamp the tissue immediately upon collection in liquid nitrogen.

  • Analytical Method Variability: Both enzymatic assays and chromatography-based methods for polyol quantification have potential sources of error.

    • Enzymatic Assays: These assays can lack specificity, as other polyols can be substrates for the enzymes used.[5]

    • Chromatography (HPLC/GC-MS): Issues such as retention time drift, baseline noise, and poor peak shape can affect quantification.[6][7][8][9][10]

    • Recommendation: For enzymatic assays, consider running parallel samples with a more specific method like GC-MS to validate your findings. For chromatography, implement rigorous quality control, including regular calibration, use of internal standards, and adherence to a systematic troubleshooting guide for your HPLC or GC-MS system.[6][7][8][9][10]

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular metabolism.

    • Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of the experiment. Ensure the media composition, especially the glucose or galactose concentration, is consistent.

Expected vs. Unexpected Galactitol/Sorbitol Levels

ParameterExpected Result with this compoundUnexpected ResultPossible Cause of Unexpected Result
Galactitol/Sorbitol Levels Dose-dependent decreaseNo change or high variabilityPoor inhibitor solubility, reagent degradation, inaccurate measurement
Cellular Glucose/Galactose No significant changeSignificant fluctuationsInconsistent media composition, cellular stress
NADPH/NADP+ Ratio Potential increaseDecrease or no changeOff-target effects, cellular redox stress

3. Issue: Observing Off-Target Effects or Cellular Toxicity

Question: At higher concentrations of this compound, we are seeing signs of cellular toxicity that don't seem to be related to the inhibition of aldose reductase. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Inhibition of Aldehyde Reductase (ALR1): Aldose reductase (ALR2) has a high degree of structural similarity to aldehyde reductase (ALR1), an enzyme involved in the detoxification of various aldehydes. Inhibition of ALR1 can lead to cellular toxicity.

    • Recommendation: If you suspect off-target effects, consider performing a counter-screen to determine the inhibitory activity of this compound against ALR1.

  • Disruption of Other Metabolic Pathways: Inhibition of the polyol pathway can have downstream effects on other metabolic pathways, such as glycolysis and the pentose phosphate pathway, due to changes in the NADPH/NADP+ ratio.

    • Recommendation: To investigate this, you can perform broader metabolic profiling (metabolomics) to identify other affected pathways.

  • Compound-Specific Toxicity: The chemical scaffold of the inhibitor itself may have inherent toxicity independent of its intended target.

    • Recommendation: Include a negative control compound with a similar chemical structure but is inactive against aldose reductase to assess scaffold-specific toxicity.

Signaling Pathway of Aldose Reductase and Potential Off-Target Effects

G cluster_polyol Polyol Pathway Glucose Glucose/Galactose Sorbitol Sorbitol/Galactitol Glucose->Sorbitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase This compound This compound ALR1 Aldehyde Reductase (ALR1) (Detoxification) This compound->ALR1 Potential Inhibition (Off-Target) Aldose Reductase (ALR2) Aldose Reductase (ALR2) This compound->Aldose Reductase (ALR2) Inhibits (On-Target) Toxicity Cellular Toxicity ALR1->Toxicity Inhibition can lead to

Caption: On-target and potential off-target effects of this compound.

II. Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the enzyme aldose reductase.[11] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. This pathway converts glucose to sorbitol and galactose to galactitol.[11] By inhibiting aldose reductase, this compound aims to reduce the accumulation of these polyols, which are implicated in the long-term complications of diseases like galactosemia and sorbitol dehydrogenase (SORD) deficiency.

2. What are the known clinical trial outcomes for this compound?

  • Galactosemia: In the ACTION-Galactosemia Kids study, this compound demonstrated a significant reduction in plasma galactitol levels.[12][13] While the study did not meet its primary composite endpoint, post-hoc analyses showed statistically significant benefits in activities of daily living and behavior.[12] The FDA issued a Complete Response Letter for the New Drug Application (NDA) in this indication, citing deficiencies in the clinical application.[12]

  • SORD Deficiency: In the INSPIRE trial, this compound showed a statistically significant reduction in sorbitol levels.[11] However, the trial did not meet its primary endpoint related to a functional measure of motor performance.[14]

3. How should I prepare and store this compound for my experiments?

For in vitro experiments, this compound should be dissolved in a suitable organic solvent like DMSO to create a stock solution. Further dilutions into aqueous buffers should be done carefully to avoid precipitation. Store stock solutions in aliquots at -20°C or -80°C and protect from light. For in vivo studies, appropriate formulation strategies may be needed to ensure solubility and bioavailability.[1][2][3][4]

4. Are there any known off-target effects of this compound?

While this compound is designed to be a selective inhibitor of aldose reductase (ALR2), all aldose reductase inhibitors have the potential for off-target effects, most notably the inhibition of the structurally similar enzyme aldehyde reductase (ALR1).[15] Researchers should be mindful of this potential and consider counter-screening if unexpected toxicity is observed.

III. Experimental Protocols

1. Aldose Reductase Activity Assay (Spectrophotometric)

This protocol is a general guideline for measuring aldose reductase activity in a 96-well plate format by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant human aldose reductase (or cell/tissue lysate)

  • AR Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)

  • NADPH solution (10 mM stock in assay buffer)

  • DL-glyceraldehyde (or other suitable substrate) solution (100 mM stock in assay buffer)

  • This compound or other inhibitors dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare fresh working solutions of NADPH and substrate.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing:

    • AR Assay Buffer

    • Aldose Reductase enzyme (or lysate)

    • This compound at various concentrations (or DMSO vehicle control)

  • Pre-incubation: Add the reaction mix to the wells of the microplate. Pre-incubate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate and NADPH solution to each well to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial rate of the reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50.

2. Quantification of Galactitol/Sorbitol by HPLC

This protocol provides a general workflow for the quantification of galactitol or sorbitol in biological samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., xylitol)

  • HPLC system with a suitable column (e.g., an amino-based column) and detector (e.g., refractive index detector)

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Reagents for sample extraction (e.g., methanol, chloroform, water)

Procedure:

  • Sample Extraction:

    • For cells, quench metabolism and extract metabolites using a cold methanol/chloroform/water extraction.

    • For tissues, homogenize the frozen tissue in a suitable extraction solvent.

    • Add a known amount of internal standard to each sample at the beginning of the extraction.

  • Sample Preparation:

    • Centrifuge the extracts to pellet debris.

    • Collect the supernatant and dry it down under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto the HPLC system.

    • Run the appropriate gradient or isocratic method to separate the polyols.

    • Detect the separated compounds using a refractive index detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of galactitol or sorbitol and the internal standard.

    • Quantify the amount of galactitol or sorbitol in your samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[16]

Troubleshooting HPLC

ProblemPossible CauseSolution
Retention Time Drift Inconsistent mobile phase composition, temperature fluctuations, column degradationPrepare fresh mobile phase, use a column oven, replace the column if necessary[6][7][8][9][10]
Ghost Peaks Contamination in the injector or column, late eluting compounds from previous runsClean the injector, use a longer wash step between runs[8]
Peak Tailing Column overload, secondary interactions with the stationary phaseInject a smaller sample volume, adjust the mobile phase pH or ionic strength[8]
High Backpressure Blockage in the system (e.g., frit, column), precipitated bufferFilter samples and mobile phase, reverse flush the column, check for precipitated salts[9]

References

Validation & Comparative

Govorestat: A Comparative Analysis of a Novel Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Govorestat (AT-007), a potent and selective Aldose Reductase Inhibitor (ARI), with other ARIs. This compound is a next-generation, central nervous system (CNS)-penetrant ARI under development for the treatment of rare diseases, including Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1][2] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer an objective assessment of this compound's efficacy relative to other ARIs.

The Polyol Pathway and the Role of Aldose Reductase

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in states of hyperglycemia, as seen in diseases like diabetes and galactosemia, the increased flux of glucose or galactose through this pathway leads to the accumulation of their respective sugar alcohols, sorbitol and galactitol.[2] This accumulation can cause osmotic stress and cellular damage, contributing to the long-term complications associated with these diseases. Aldose reductase inhibitors aim to mitigate these effects by blocking this enzymatic conversion.

Glucose Glucose / Galactose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol / Galactitol AldoseReductase->Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase NAD+ -> NADH CellularDamage Cellular Damage (Osmotic Stress) Sorbitol->CellularDamage Fructose Fructose SorbitolDehydrogenase->Fructose This compound This compound & other ARIs This compound->AldoseReductase

Figure 1. The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Comparative Efficacy of Aldose Reductase Inhibitors

The efficacy of ARIs is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

It is crucial to note that a direct head-to-head comparison of IC50 values across different studies can be misleading due to variations in experimental conditions, such as the source of the aldose reductase enzyme (e.g., human recombinant, rat lens), the substrate used (e.g., glucose, DL-glyceraldehyde), and other assay parameters.[3] The following table summarizes the reported IC50 values for this compound and other notable ARIs.

Aldose Reductase InhibitorIC50 ValueEnzyme SourceSubstrate
This compound (AT-007) 100 pM Not SpecifiedNot Specified
Sorbinil0.9 µMRat LensDL-Glyceraldehyde
Epalrestat0.02 µMRat LensDL-Glyceraldehyde
Zopolrestat40 µMNot SpecifiedNot Specified
Fidarestat18 nMRat LensDL-Glyceraldehyde

Disclaimer: The IC50 values presented above are compiled from various sources and were not determined in a head-to-head comparative study. Differences in experimental methodologies may significantly impact the results. Therefore, this table should be interpreted with caution as a direct comparison of potency may not be accurate.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro efficacy of aldose reductase inhibitors.

Materials:

  • Purified or recombinant aldose reductase enzyme

  • NADPH (cofactor)

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in each well of the microplate.

  • Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the enzyme activity.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reaction Mixture (Buffer, NADPH, Enzyme) A1 Add Inhibitor to Wells P1->A1 P2 Prepare Inhibitor Dilutions P2->A1 A2 Pre-incubate A1->A2 A3 Add Substrate (DL-glyceraldehyde) A2->A3 A4 Measure Absorbance at 340 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 D2->D3

Figure 2. General workflow for an in vitro aldose reductase inhibition assay.

Clinical Trial Methodologies for this compound

This compound has been evaluated in several clinical trials for different indications. Below are summaries of the methodologies for two key studies.

ACTION-Galactosemia Kids Study

This was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in children aged 2-17 with Classic Galactosemia.[4][5][6][7]

  • Objective: To assess the impact of this compound treatment on clinical outcomes over time compared to placebo.[5]

  • Primary Endpoint: A composite Global Statistical Test including measures of oral expression, listening comprehension, behavior symptoms, and activities of daily living.[4]

  • Methodology: 47 children were randomized in a 2:1 ratio to receive either this compound or a placebo for 18 months.[7][8] Clinical outcomes were assessed every 6 months.[4] The study also measured the change in plasma galactitol levels.[6]

  • Key Findings: Treatment with this compound demonstrated consistent and sustained clinical benefits in activities of daily living, behavioral symptoms, cognition, adaptive behavior, and tremor.[4] A significant reduction in plasma galactitol was observed in the this compound group compared to placebo.[6]

INSPIRE Trial (SORD Deficiency)

This is a Phase 3, double-blind, placebo-controlled registrational study evaluating the effect of once-daily oral this compound in patients aged 16-55 with SORD Deficiency.[3][9][10]

  • Objective: To investigate the ability of this compound to reduce toxic sorbitol levels and to evaluate its effect on improving symptoms of the disease.[3][9]

  • Primary Endpoints: A 12-month interim analysis included a clinical efficacy primary endpoint based on the correlation of sorbitol with composite clinical outcome measures, and a pharmacodynamic biomarker primary endpoint based on sorbitol reduction.[10]

  • Methodology: Approximately 56 patients were enrolled and randomized to receive either this compound or a placebo.[10] The study is designed to assess efficacy and safety over 24 months.[4]

  • Key Findings (12-month interim analysis): this compound treatment resulted in a statistically significant reduction in sorbitol levels compared to placebo.[1][10] There was a statistically significant correlation between the reduction in sorbitol and a composite clinical outcome measure.[10]

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_endpoints Endpoint Assessment S1 Patient Identification (Galactosemia or SORD Deficiency) S2 Informed Consent S1->S2 S3 Baseline Assessments S2->S3 T1 Randomization (this compound or Placebo) S3->T1 T2 Daily Oral Administration T1->T2 T3 Regular Follow-up Visits T2->T3 E1 Biomarker Analysis (Galactitol or Sorbitol) T3->E1 E2 Clinical Outcome Assessments T3->E2 E3 Safety Monitoring T3->E3

Figure 3. General workflow of this compound clinical trials.

Conclusion

This compound has demonstrated high potency in preclinical assessments and has shown promising results in clinical trials for Galactosemia and SORD Deficiency by significantly reducing toxic sugar alcohols and improving clinical outcomes. While a direct, standardized comparison of in vitro potency with other ARIs is challenging due to varied historical testing methodologies, the available data suggests this compound is a highly potent aldose reductase inhibitor. Further research and publication of detailed comparative studies will be beneficial for a more definitive assessment of its relative efficacy. The ongoing clinical development of this compound holds significant promise for patients with these rare and debilitating diseases.

References

Govorestat Clinical Trials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the clinical development of Govorestat for Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency, offering a comparative overview of trial design, primary outcomes, and the current therapeutic landscape.

Introduction

This compound (AT-007) is an investigational, orally administered, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) developed by Applied Therapeutics.[1] Aldose reductase is an enzyme that, in certain metabolic disorders, converts sugars into their respective sugar alcohols (polyols). The accumulation of these polyols is believed to be a key driver of pathology in conditions such as Classic Galactosemia and Sorbitol Dehydrogenase (SORD) deficiency. This guide provides a detailed comparison of the clinical trial design and outcomes for this compound in these two rare diseases, alongside an overview of the current standard of care and other investigational approaches.

Mechanism of Action

In Classic Galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of galactose.[2] Aldose reductase converts this excess galactose into galactitol, a toxic metabolite implicated in the long-term complications of the disease.[3] Similarly, in SORD deficiency, a lack of the SORD enzyme results in the accumulation of sorbitol, which is toxic to neurons. This compound is designed to inhibit aldose reductase, thereby preventing the formation of galactitol in Galactosemia and sorbitol in SORD deficiency.

cluster_galactosemia Classic Galactosemia cluster_sord SORD Deficiency Galactose Galactose AldoseReductase_Gal Aldose Reductase Galactose->AldoseReductase_Gal Substrate Galactitol Galactitol Govorestat_Gal This compound Govorestat_Gal->AldoseReductase_Gal Inhibition AldoseReductase_Gal->Galactitol Conversion Glucose Glucose AldoseReductase_Sord Aldose Reductase Glucose->AldoseReductase_Sord Substrate Sorbitol Sorbitol Govorestat_Sord This compound Govorestat_Sord->AldoseReductase_Sord Inhibition AldoseReductase_Sord->Sorbitol Conversion

Figure 1: this compound's Mechanism of Action.

This compound for Classic Galactosemia: The ACTION-Galactosemia Kids Trial

The pivotal trial for this compound in Classic Galactosemia was the Phase 3 ACTION-Galactosemia Kids study.[1] Despite demonstrating some clinical benefits, the trial did not meet its primary endpoint, and the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter for the New Drug Application (NDA).[4]

Experimental Protocol

The ACTION-Galactosemia Kids study (NCT04902781) was a randomized, double-blind, placebo-controlled trial that enrolled 47 children aged 2-17 years with a diagnosis of Classic Galactosemia.[1][5] Participants were randomized in a 2:1 ratio to receive either this compound or a placebo.[5]

Inclusion Criteria:

  • Diagnosis of Classic Galactosemia confirmed by GALT enzyme activity <1% of normal or by genetic testing.[6]

  • Age 2 to 17 years.[1]

Exclusion Criteria:

  • Specific exclusion criteria for this trial are not extensively detailed in the publicly available information.

Primary and Secondary Outcomes

The primary endpoint was a composite "Global Statistical Test" comprising four assessments:[1][3]

  • OWLS-2 Oral Expression (OE): Measures spoken language skills.

  • OWLS-2 Listening Comprehension (LC): Assesses understanding of spoken language.

  • BASC-3 Behavior Symptoms Index (BSI): Evaluates behavioral problems.

  • BASC-3 Activities of Daily Living (ADL): Assesses skills for independent living.

Secondary endpoints included assessments of adaptive skills and tremor.[1]

Data Presentation
Outcome MeasureThis compoundPlacebop-valueCitation
Primary Endpoint: Global Statistical Test Systematic improvement over time0.1030[1]
Pre-specified Sensitivity Analysis (including cognition)Systematic improvement over time0.0698[1]
Post-hoc Analysis (excluding speech & language)Statistically significant benefit0.0205[3]
Secondary Endpoints
Tremor (Archimedes Spiral Drawing Test at 18 months)Statistically significant benefit0.0428[3]
Adaptive Skills (BASC-3 Adaptive Skills Index)Statistically significant benefit0.0265[3]
Plasma Galactitol ReductionStatistically significant reduction<0.001[4]

Table 1: Summary of Key Outcomes from the ACTION-Galactosemia Kids Trial

This compound for SORD Deficiency: The INSPIRE Trial

The INSPIRE trial is a Phase 3 study evaluating the efficacy and safety of this compound in patients with SORD deficiency, a rare, progressive, hereditary neuropathy. Interim results have shown promising outcomes.

Experimental Protocol

The INSPIRE trial (NCT05397665) is a randomized, double-blind, placebo-controlled study enrolling approximately 56 patients aged 16-55 with a confirmed diagnosis of SORD deficiency.[7] Patients are randomized to receive either this compound or placebo.[8]

Inclusion Criteria:

  • Clinical diagnosis of Charcot-Marie-Tooth Type 2 (CMT2) or distal Hereditary Motor Neuropathy (dHMN) due to SORD Deficiency confirmed by medical record or written communication by a healthcare professional.[7]

  • Elevated blood sorbitol level (>10,000 ng/mL).[9]

  • SORD gene analysis report indicating at least one pathogenic mutation.[9]

  • Age 16 to 55 years.

Exclusion Criteria:

  • 10-meter walk/run test (10MWRT) classified as very severe disease (>15 seconds to complete or unable to complete without assistance).[7]

  • Non-ambulatory disability.[9]

  • Impaired renal function (eGFR < 90 mL/min/1.73 m2).[9]

Primary and Secondary Outcomes

The primary endpoints at the 12-month interim analysis were:

  • Correlation of sorbitol levels with the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) composite score. The CMT-FOM includes the 10-meter walk-run test, 4-stair climb, sit-to-stand test, 6-minute walk test, and dorsiflexion.

  • Reduction in blood sorbitol levels.

A key secondary endpoint was the CMT Health Index (CMT-HI), a patient-reported outcome measure of disease severity and well-being.

Data Presentation
Outcome MeasureResultp-valueCitation
Primary Endpoints (12-month interim analysis)
Correlation of sorbitol with CMT-FOMStatistically significant0.05
Reduction in blood sorbitol vs. placeboStatistically significant<0.001
Secondary Endpoint (12-month interim analysis)
CMT Health Index (CMT-HI)Statistically significant improvement0.01
Primary Endpoint (Full 12-month analysis)
10-meter walk-run test (10MWRT)Not statistically significant0.457

Table 2: Summary of Key Outcomes from the INSPIRE Trial (Interim and 12-Month Data)

Comparison with Alternatives

Classic Galactosemia

Standard of Care: The current standard of care for Classic Galactosemia is a lifelong, strict dietary restriction of galactose, which is primarily found in dairy products.[2][10] While this diet is life-saving in the neonatal period, it does not prevent the long-term complications of the disease, including cognitive and motor impairments, and primary ovarian insufficiency in females.[10]

Other Investigational Therapies:

  • Gene Therapy: Aims to replace the defective GALT gene. Preclinical studies have shown some promise.

  • Chaperone Therapy: Focuses on stabilizing misfolded GALT protein to restore some enzyme activity.

SORD Deficiency

Standard of Care: There are currently no approved pharmacological treatments for SORD deficiency. Management is focused on supportive care, including physical therapy, occupational therapy, and orthopedic devices to manage symptoms such as muscle weakness and foot deformities.

Visualizations

cluster_pathway Galactose Metabolism Pathway Lactose Lactose Galactose Galactose Lactose->Galactose Lactase Galactose_1_P Galactose-1-Phosphate Galactose->Galactose_1_P GALK Galactitol Galactitol Galactose->Galactitol Aldose Reductase UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose GALT (Deficient in Classic Galactosemia) UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glucose_1_P Glucose-1-Phosphate UDP_Glucose->Glucose_1_P Glycolysis Glycolysis Glucose_1_P->Glycolysis This compound This compound This compound->Galactitol Inhibition

Figure 2: Galactose Metabolism and this compound's Target.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1 this compound:Placebo) Screening->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment Assessment Outcome Assessment (Primary & Secondary Endpoints) Treatment->Assessment

Figure 3: Generalized Clinical Trial Workflow.

Conclusion

This compound represents a targeted therapeutic approach for rare metabolic diseases driven by the accumulation of toxic polyols. While the ACTION-Galactosemia Kids trial did not meet its primary endpoint, leading to a setback in its development for Classic Galactosemia, the ongoing INSPIRE trial has shown promising interim results for SORD deficiency. For researchers and drug development professionals, the journey of this compound highlights the complexities of clinical trials in rare diseases, the importance of robust endpoint selection, and the potential of targeting key enzymatic pathways in metabolic disorders. Further data from the INSPIRE trial will be crucial in determining the future of this compound as a potential first-in-class treatment for SORD deficiency.

References

Govorestat in SORD Deficiency: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Govorestat (AT-007) for the treatment of Sorbitol Dehydrogenase (SORD) Deficiency, focusing on the validation of biomarkers and clinical outcomes. As there are currently no approved alternative therapies for SORD deficiency, this guide compares this compound against a placebo, based on data from the Phase 2/3 INSPIRE clinical trial.

Understanding SORD Deficiency and the Role of this compound

Sorbitol Dehydrogenase Deficiency is a rare, progressive neuromuscular disorder caused by mutations in the SORD gene. This genetic defect impairs the function of the sorbitol dehydrogenase enzyme, which is responsible for converting sorbitol to fructose in the polyol pathway. Consequently, individuals with SORD deficiency accumulate toxic levels of sorbitol in their tissues, particularly in peripheral nerves and motor neurons. This accumulation leads to axonal neuropathy, resulting in symptoms such as muscle weakness, sensory loss, and decreased mobility.

This compound is a potent and selective aldose reductase inhibitor (ARI). Aldose reductase is the enzyme that catalyzes the conversion of glucose to sorbitol. By inhibiting this enzyme, this compound effectively blocks the production of sorbitol, addressing the underlying cause of SORD deficiency.

Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SORD Sorbitol Dehydrogenase Sorbitol->SORD Toxicity Sorbitol Accumulation & Neuronal Toxicity Sorbitol->Toxicity Fructose Fructose This compound This compound This compound->AldoseReductase Inhibits AldoseReductase->Sorbitol SORD->Fructose SORD_Deficiency SORD Deficiency (Enzyme Inactive)

Figure 1: Polyol Pathway and this compound's Mechanism of Action.

Biomarker and Clinical Outcome Data: this compound vs. Placebo

The following tables summarize the key quantitative data from the INSPIRE (INvestigating Sorbitol Pathway In REsponse to AT-007) trial, a Phase 2/3, randomized, double-blind, placebo-controlled study.

Table 1: Primary Biomarker - Blood Sorbitol Reduction
Time PointThis compound GroupPlacebo Groupp-value
90 Days Mean reduction of ~52% (~16,000 ng/mL)[1]Not Reported<0.001[1]
12 Months Sustained and statistically significant reduction[2]No significant change<0.001[3][4]
18 & 24 Months Sustained reduction maintained[1][3][4]Not Applicable (Open-label extension)-

Note: Specific mean and standard deviation values for the placebo group at 90 days and for both groups at 12, 18, and 24 months were not publicly available in a tabulated format.

Table 2: Clinical Outcome Measures at 12 Months
Outcome MeasureThis compound GroupPlacebo Groupp-value
Correlation of Sorbitol Reduction with CMT-FOM Statistically significant correlation[2]Not Applicable0.05[2]
CMT Health Index (CMT-HI) Improvement Statistically significant improvement[3][4]No significant change0.01
10-Meter Walk-Run Test (10MWRT) Not statistically significant improvement[1][3][5]No significant change0.457[3][4]

CMT-FOM: Charcot-Marie-Tooth Functional Outcome Measure. CMT-HI: Charcot-Marie-Tooth Health Index.

Experimental Protocols

Measurement of Blood Sorbitol by HILIC-LC-MS/MS

This protocol provides a general framework for the quantitative analysis of sorbitol in human plasma using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS).

1. Sample Preparation:

  • Thaw frozen human plasma samples on ice.

  • Precipitate proteins by adding a three- to four-fold excess of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₆-Sorbitol).

  • Vortex mix the samples for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions.

2. HILIC-LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A HILIC column (e.g., SeQuant ZIC-HILIC).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate).

    • Gradient: A gradient from high to low organic content to elute the polar sorbitol.

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both sorbitol and the internal standard.

    • Data Analysis: Quantify sorbitol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sorbitol.

Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM)

The CMT-FOM is a 12-item, clinician-administered assessment of physical function in individuals with Charcot-Marie-Tooth disease.[6][7]

Items Assessed: The 12 items cover a range of functional domains including:

  • Upper Limb Function: Grip strength, nine-hole peg test.

  • Lower Limb Function: Dorsiflexion strength, sit-to-stand test, four-stair climb.

  • Balance and Mobility: Six-minute walk test, timed up and go, standing balance tests.

Scoring:

  • Each of the 12 items is scored on a scale, and the raw scores are converted to a standardized score.

  • The total score provides a comprehensive measure of functional ability.

Charcot-Marie-Tooth Health Index (CMT-HI)

The CMT-HI is a patient-reported outcome (PRO) measure designed to assess the overall disease burden and health-related quality of life in individuals with CMT.[4][8][9]

Subscales: The CMT-HI consists of 18 subscales covering various aspects of the patient's experience, including:[5][8][9]

  • Mobility and foot & ankle strength

  • Balance and activity participation

  • Hand & finger strength and shoulder & arm strength

  • Sensation, pain, and fatigue

  • Sleep, emotional health, and social performance

  • Cognition, heartburn, constipation, hearing, breathing, and swallowing function

Scoring:

  • Patients rate the impact of their symptoms on a Likert scale.

  • The scores from each subscale are weighted and combined to generate a total CMT-HI score, with higher scores indicating a greater disease burden.[8]

Visualizing the Validation Pathway

The following diagrams illustrate the key workflows and relationships in the biomarker validation for this compound in SORD deficiency.

cluster_0 INSPIRE Clinical Trial Workflow Screening Patient Screening (SORD Diagnosis) Randomization Randomization (2:1 ratio) Screening->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment Assessment Biomarker & Clinical Assessments Treatment->Assessment Baseline, 3, 6, 12, 18, 24 months Data_Analysis Data Analysis Assessment->Data_Analysis

Figure 2: INSPIRE Clinical Trial Workflow.

This compound This compound Treatment Sorbitol_Reduction Sorbitol Reduction (Biomarker) This compound->Sorbitol_Reduction Leads to Clinical_Improvement Clinical Improvement Sorbitol_Reduction->Clinical_Improvement Correlates with CMT_FOM CMT-FOM Score Clinical_Improvement->CMT_FOM CMT_HI CMT-HI Score Clinical_Improvement->CMT_HI

Figure 3: Biomarker and Clinical Outcome Relationship.

Conclusion

The available data from the INSPIRE trial demonstrates that this compound leads to a statistically significant and sustained reduction in blood sorbitol levels in patients with SORD deficiency. This reduction in the primary biomarker is correlated with improvements in clinical outcomes as measured by the CMT-FOM and, most notably, the patient-reported CMT-HI. While the primary endpoint of the 10-meter walk-run test was not met at the 12-month interim analysis, the consistent positive trends in biomarker and other clinical measures suggest that this compound is a promising therapeutic candidate for this debilitating rare disease. Further data from the ongoing open-label extension of the INSPIRE trial will provide more insights into the long-term safety and efficacy of this compound.

References

Head-to-Head Comparison: Govorestat and Other Investigational Drugs in Rare Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Govorestat and its Place in the Evolving Therapeutic Landscape

This compound (AT-007) is a next-generation, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) under investigation for several rare metabolic diseases, including Classic Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and Phosphomannomutase 2 Deficiency (PMM2-CDG). As the first and only investigational therapy for Classic Galactosemia and SORD Deficiency, a direct head-to-head comparison with other drugs for these specific indications is not currently possible. However, by examining its clinical trial data and comparing its profile to other investigational drugs for related conditions and to the broader class of ARIs, we can gain valuable insights into its potential therapeutic standing.

This guide provides a comprehensive comparison of this compound with other relevant investigational agents, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.

Mechanism of Action: A New Generation of Aldose Reductase Inhibition

This compound's mechanism of action lies in the potent and selective inhibition of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway becomes pathogenic in certain metabolic disorders. In Classic Galactosemia, aldose reductase converts galactose into the toxic metabolite galactitol, leading to long-term neurological complications.[1][2] In SORD Deficiency, the same enzyme converts glucose to sorbitol, which accumulates due to a deficiency in the sorbitol dehydrogenase enzyme, causing peripheral neuropathy.[1] By inhibiting aldose reductase, this compound aims to prevent the accumulation of these toxic polyols.[1]

A key feature of this compound is its ability to penetrate the central nervous system, a critical attribute for treating the neurological manifestations of these diseases.[1] This contrasts with many older-generation ARIs, which had limited CNS penetration.[3] Furthermore, this compound is designed for high selectivity to avoid off-target effects that have been a concern with previous ARIs.[1]

dot

cluster_galactosemia Classic Galactosemia cluster_sord SORD Deficiency Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase Neurological Damage Neurological Damage Galactitol->Neurological Damage Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Peripheral Neuropathy Peripheral Neuropathy Sorbitol->Peripheral Neuropathy This compound This compound This compound->Galactitol Inhibits This compound->Sorbitol Inhibits

Fig. 1: this compound's Mechanism of Action

Comparative Efficacy and Safety Data

The following tables summarize the available quantitative data from clinical trials of this compound and other relevant investigational drugs.

This compound for Classic Galactosemia: ACTION-Galactosemia Kids Trial

The ACTION-Galactosemia Kids study was a Phase 3, randomized, double-blind, placebo-controlled trial in children aged 2-17.[2][4]

Efficacy EndpointThis compoundPlacebop-valueCitation(s)
Biomarker
Mean Plasma Galactitol Reduction~40%-<0.001[2]
Clinical Outcomes
Global Statistical Test (Composite Endpoint)Systematic ImprovementDecline0.1030[2][5]
Post-hoc Analysis (excluding speech/language)Statistically Significant Benefit-0.0205[5]
BASC-3 Adaptive Skills IndexStatistically Significant Benefit-0.0265[5]
Tremor (Archimedes Spiral Drawing Test) at 18 monthsStatistically Significant Benefit-0.0428[5]

Safety Profile: this compound was generally safe and well-tolerated, with a similar incidence of adverse events between the active and placebo groups.[4][6]

This compound for SORD Deficiency: INSPIRE Trial

The INSPIRE trial was a Phase 3, randomized, double-blind, placebo-controlled study in patients aged 16-55.[7]

Efficacy Endpoint (12-month interim analysis)This compoundPlacebop-valueCitation(s)
Biomarker
Sustained Sorbitol ReductionStatistically Significant-<0.001[7]
Clinical Outcomes
CMT Health Index (CMT-HI)Highly Statistically Significant Effect-0.01[7]
Correlation of Sorbitol with Clinical Outcome CompositeStatistically Significant--

Safety Profile: this compound was safe and well-tolerated, with a similar incidence of adverse events between the active and placebo-treated groups.[7][8]

Investigational Drugs for PMM2-CDG

While this compound is also being investigated for PMM2-CDG, other drugs with different mechanisms are in clinical development.

DrugMechanism of ActionKey Efficacy FindingCitation(s)
GLM101 Mannose-1-phosphate replacement therapyAverage 12-point improvement in ICARS score after 12 weeks (30 mg/kg cohort)[9]
Epalrestat Aldose Reductase Inhibitor (repurposed)Improved ICARS ataxia score from 56 to 42 in a single patient study[10]

Safety Profile: GLM101 has been reported as safe and well-tolerated with no serious adverse events.[9] Epalrestat has a long history of safe use for diabetic neuropathy in some countries.[11]

Head-to-Head with Other Aldose Reductase Inhibitors

A comparison with older and other investigational ARIs highlights the evolution of this drug class and this compound's potential advantages.

DrugDevelopmental Status/IndicationCNS PenetrationKey Limitations/DifferentiationCitation(s)
Sorbinil Investigated for diabetic neuropathyLimitedWithdrawn due to hypersensitivity reactions[3]
Tolrestat Investigated for diabetic neuropathyLimitedWithdrawn due to liver toxicity[12]
Ponalrestat Investigated for diabetic neuropathyLimitedModest efficacy in clinical trials[3]
Zopolrestat Investigated for diabetic neuropathyLimitedModest efficacy in clinical trials[3]
Epalrestat Approved in Japan for diabetic neuropathy; Investigational for PMM2-CDGMinimalLower potency compared to newer ARIs[3][11]
Ranirestat Investigated for diabetic neuropathyMinimal-[3]
Fidarestat Investigated for diabetic neuropathy--[3]
This compound Investigational for Galactosemia, SORD Deficiency, PMM2-CDGYesHigh potency and selectivity; CNS penetrant for neurological indications[1]

Experimental Protocols

Measurement of Galactitol and Sorbitol

A common method for quantifying galactitol and sorbitol in biological samples (e.g., plasma, nerve tissue) is High-Performance Liquid Chromatography (HPLC).

Protocol Outline:

  • Sample Preparation: Tissues are homogenized and proteins are precipitated. The supernatant containing polyols is collected.

  • Derivatization: The polyols are derivatized to allow for UV detection. A common derivatizing agent is phenylisocyanate.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).

  • Detection: The eluting compounds are detected by a UV detector at a specific wavelength (e.g., 240 nm).

  • Quantification: The concentration of each polyol is determined by comparing its peak area to that of known standards.[13][14]

dot

cluster_workflow Polyol Measurement Workflow Start Biological Sample (Plasma, Tissue) Homogenization Homogenization & Protein Precipitation Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization with Phenylisocyanate Supernatant->Derivatization HPLC HPLC Separation Derivatization->HPLC UV_Detection UV Detection (240 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification cluster_ari_dev Aldose Reductase Inhibitor Development Older_ARIs Older ARIs (e.g., Sorbinil, Tolrestat) Diabetic_Comp Diabetic Complications Older_ARIs->Diabetic_Comp Limited_Efficacy Limited Efficacy & Side Effects Diabetic_Comp->Limited_Efficacy Govorestat_Node This compound Rare_Diseases Rare Metabolic Diseases (Galactosemia, SORD) Govorestat_Node->Rare_Diseases Improved_Profile High Selectivity & CNS Penetration Rare_Diseases->Improved_Profile

References

Govorestat: A New Therapeutic Avenue for Classic Galactosemia - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Govorestat, an investigational aldose reductase inhibitor, with the current standard of care for Classic Galactosemia, a strict galactose-restricted diet. The information is intended to offer an objective overview of the therapeutic benefits, supported by available experimental data and detailed methodologies.

Executive Summary

Classic Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, leading to the accumulation of toxic metabolites, primarily galactitol. This accumulation results in severe long-term complications, including cognitive impairment, speech difficulties, movement disorders, and primary ovarian insufficiency in females, despite the early implementation of a galactose-restricted diet. This compound (AT-007) is a novel, central nervous system-penetrant aldose reductase inhibitor designed to block the conversion of galactose to the toxic galactitol. Clinical trials have investigated this compound's efficacy in reducing this toxic metabolite and improving clinical outcomes in patients with Classic Galactosemia. This guide compares the therapeutic benefits of this compound with the outcomes of the current standard of care.

Data Presentation: this compound vs. Standard of Care

The following tables summarize the available quantitative data from clinical trials of this compound and observational studies of patients on a galactose-restricted diet.

Table 1: Comparison of Biomarker Reduction

BiomarkerThis compound (ACTION-Galactosemia Kids Trial)Standard of Care (Dietary Restriction)
Plasma Galactitol Statistically significant reduction of approximately 40% vs. placebo (p<0.001)Galactitol levels remain elevated due to endogenous galactose production.

Table 2: Comparison of Clinical Outcomes in Pediatric Patients with Classic Galactosemia

Clinical OutcomeThis compound (ACTION-Galactosemia Kids Trial)Standard of Care (Observational Data)
Activities of Daily Living, Behavioral Symptoms, Cognition, Fine Motor Skills, and Tremor Demonstrated clinical benefit and stabilization or improvement in these areas, while the placebo group showed decline.[1]Despite dietary management, many patients experience long-term complications in these domains.[2]
Adaptive Skills (BASC-3 Adaptive Skills Index) Statistically significant benefit at 18 months (p=0.0265).[3]Deficits in adaptive skills are commonly reported in long-term follow-up studies.
Tremor (Archimedes Spiral Drawing Test) Statistically significant benefit at 18 months (p=0.0428).[3]Movement disorders, including tremor, are prevalent in the diet-treated population.
Global Statistical Test (Primary Endpoint) Did not meet statistical significance (p=0.1030). A pre-specified sensitivity analysis including cognition also did not reach statistical significance (p=0.0698).[3]Not applicable.
Speech and Gross Motor Skills No demonstrated benefit compared to placebo; both groups showed improvement over 18 months.[1]Speech and language deficits are a hallmark long-term complication.

Table 3: Long-Term Complications in Adult Patients with Classic Galactosemia on a Galactose-Restricted Diet

ComplicationPrevalence in Diet-Treated Adults
Cognitive Impairment (IQ < 85) 83% in patients older than 12 years.[4]
Speech Abnormalities 65% in patients over 3 years of age.[4]
Movement Disorders (Intention Tremor) 14%[4]
Primary Ovarian Insufficiency Common in females.

Experimental Protocols

ACTION-Galactosemia Kids Trial (NCT04902781)

This Phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in 47 children (ages 2-17) with Classic Galactosemia.[1][3]

  • Intervention: Patients were randomized to receive either this compound or a placebo once daily for 18 months.[1]

  • Primary Endpoint: The primary endpoint was a Global Statistical Test, which was a composite score of four assessments:

    • OWLS-2 Oral and Written Language Scales: Assesses listening comprehension and oral expression.

    • BASC-3 Behavior Assessment System for Children: Measures behavioral and emotional symptoms and activities of daily living through parent and teacher rating scales.[3]

  • Key Secondary Endpoints:

    • BASC-3 Adaptive Skills Index: Assesses adaptive behaviors.[3]

    • Archimedes Spiral Drawing Test: A pen-and-paper task used to evaluate fine motor control and tremor. Patients are asked to trace or draw a spiral, and the quality of the drawing is assessed.[3]

  • Biomarker Analysis: Plasma galactitol levels were measured at baseline and throughout the study to assess the pharmacodynamic effect of this compound.[1]

INSPIRE Trial (for SORD Deficiency)

While not for Classic Galactosemia, the INSPIRE trial provides further data on this compound's mechanism of action. This Phase 3, randomized, double-blind, placebo-controlled study evaluated this compound in patients with Sorbitol Dehydrogenase (SORD) deficiency.

  • Intervention: Patients received either this compound or a placebo.

  • Key Endpoints:

    • Biomarker: Reduction in blood sorbitol levels.

    • Clinical Outcomes: 10-meter walk/run test (10MWRT) and the Charcot-Marie-Tooth Health Index (CMT-HI). The 10MWRT is a performance-based measure of walking speed over a 10-meter distance.[5] The CMT-HI is a patient-reported outcome measure assessing disease severity and well-being.[5]

Mandatory Visualization

Below are diagrams illustrating the biochemical pathway of Classic Galactosemia and the mechanism of action of this compound, as well as the experimental workflow of the ACTION-Galactosemia Kids trial.

Galactosemia_Pathway cluster_leloir Leloir Pathway cluster_polyol Polyol Pathway Galactose Galactose Galactose_1_Phosphate Galactose_1_Phosphate Galactose->Galactose_1_Phosphate GALK Galactitol Galactitol Galactose->Galactitol Aldose Reductase UDP_Galactose UDP_Galactose Galactose_1_Phosphate->UDP_Galactose GALT UDP_Glucose UDP_Glucose GALT GALT (Deficient in Classic Galactosemia) Aldose_Reductase Aldose Reductase This compound This compound This compound->Aldose_Reductase

Caption: Biochemical pathway of Classic Galactosemia and this compound's mechanism.

Experimental_Workflow Screening Patient Screening (Ages 2-17 with Classic Galactosemia) Randomization Randomization (2:1) Screening->Randomization Govorestat_Arm This compound Treatment (Once Daily) Randomization->Govorestat_Arm Placebo_Arm Placebo Treatment (Once Daily) Randomization->Placebo_Arm Follow_up 18-Month Follow-up Govorestat_Arm->Follow_up Placebo_Arm->Follow_up Assessments Clinical Assessments (OWLS-2, BASC-3, etc.) & Biomarker Analysis (Plasma Galactitol) Follow_up->Assessments Analysis Data Analysis (Comparison of Endpoints) Assessments->Analysis

Caption: ACTION-Galactosemia Kids trial workflow.

Logical_Relationship This compound This compound Administration Inhibition Inhibition of Aldose Reductase This compound->Inhibition Reduction Reduction of Galactitol Accumulation Inhibition->Reduction Improvement Potential Improvement in Clinical Outcomes Reduction->Improvement

Caption: Therapeutic logic of this compound.

References

Govorestat's Selectivity Profile: A Comparative Analysis with Other Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (AT-007) is a novel, potent aldose reductase inhibitor (ARI) under investigation for the treatment of classic galactosemia and other rare diseases.[1][2] A key attribute of any ARI is its selectivity for aldose reductase (ALR2) over the closely related enzyme aldehyde reductase (ALR1).[3] Non-selective inhibition of ALR1 can lead to off-target effects and potential toxicity.[3] This guide provides a comparative analysis of this compound's selectivity profile against other well-known ARIs, supported by available experimental data.

Selectivity Profile of Aldose Reductase Inhibitors

The selectivity of an aldose reductase inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against aldose reductase (ALR2) and aldehyde reductase (ALR1). A higher selectivity ratio (IC50 for ALR1 / IC50 for ALR2) indicates a more selective and potentially safer drug candidate.

This compound is described as a highly potent and selective aldose reductase inhibitor.[4] It has a reported IC50 value of 0.1 nM (100 pM) for ALR2.[1][5] While its high selectivity is frequently mentioned, a specific IC50 value for ALR1 from publicly available literature is not readily accessible, precluding the calculation of an exact selectivity ratio.

The following table summarizes the available IC50 data for this compound and other prominent aldose reductase inhibitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions, which can influence the results.

InhibitorAldose Reductase (ALR2) IC50Aldehyde Reductase (ALR1) IC50Selectivity Ratio (ALR1 IC50 / ALR2 IC50)
This compound (AT-007) 0.1 nM[1][5]Data not publicly availableNot calculable
Epalrestat 10 - 98 nM[1][3]~10,000 nM~102 - 1000
Fidarestat 26 nM[1]~33,000 nM[1]~1269
Ranirestat Data not publicly availableData not publicly availableData not publicly available
Zopolrestat 24 nM2,700 nM112.5
Imirestat 8.5 nM (rat lens)[1]47 nM (Ki)[1]~5.5 (based on Ki)

Experimental Protocols

The determination of the selectivity profile of an aldose reductase inhibitor involves in vitro enzyme inhibition assays for both aldose reductase (ALR2) and aldehyde reductase (ALR1).

General Protocol for In Vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay:

1. Enzyme and Substrate Preparation:

  • Recombinant human aldose reductase (ALR2) and aldehyde reductase (ALR1) are used.

  • The cofactor NADPH is prepared in a suitable buffer (e.g., sodium phosphate buffer).

  • Substrates are prepared: DL-glyceraldehyde is commonly used for ALR2, while glyceraldehyde or other specific substrates are used for ALR1.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • A reaction mixture containing the enzyme, NADPH, and buffer is prepared.

  • The test inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.

  • The reaction is initiated by adding the substrate.

  • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

3. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each inhibitor concentration.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The selectivity ratio is calculated by dividing the IC50 value for ALR1 by the IC50 value for ALR2.

Signaling Pathway and Experimental Workflow

The Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, excess glucose is shunted into this pathway and converted to sorbitol by aldose reductase. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic changes are implicated in the pathogenesis of diabetic complications.

Polyol_Pathway cluster_0 Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Oxidative Stress Fructose->Complications Advanced Glycation End Products (AGEs) NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental Workflow for Selectivity Screening

The following diagram illustrates a typical workflow for screening and evaluating the selectivity of aldose reductase inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Selectivity Screening Workflow A Compound Library B Primary Screen: ALR2 Inhibition Assay A->B C Identify Active Compounds (Hits) B->C D Secondary Screen: ALR1 Inhibition Assay C->D E Determine IC50 Values for ALR2 and ALR1 D->E F Calculate Selectivity Ratio (ALR1 IC50 / ALR2 IC50) E->F G Prioritize Selective Inhibitors F->G

Caption: Experimental Workflow for ARI Selectivity.

Conclusion

This compound demonstrates high potency against aldose reductase. While it is reported to be highly selective, the absence of publicly available IC50 data for aldehyde reductase prevents a direct quantitative comparison of its selectivity ratio with other aldose reductase inhibitors. The provided data for other ARIs highlights the varying degrees of selectivity that have been achieved. For a definitive comparison, a head-to-head study of this compound and other ARIs under identical experimental conditions would be required. Researchers in drug development should consider the critical importance of the selectivity ratio in the evaluation of new aldose reductase inhibitors to minimize potential off-target effects.

References

Govorestat's Mechanism of Action: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New York, NY – Govorestat (formerly AT-007), a novel Aldose Reductase Inhibitor (ARI), has emerged as a significant therapeutic candidate for Classic Galactosemia, a rare metabolic disorder. This guide provides a detailed cross-validation of this compound's mechanism of action, comparing its performance with other ARIs and alternative therapeutic strategies. The information is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support further investigation.

Executive Summary

Classic Galactosemia is characterized by the inability to properly metabolize galactose, leading to the accumulation of the toxic metabolite galactitol.[1][2] This buildup, mediated by the enzyme aldose reductase, is a key driver of the disease's long-term complications.[3] this compound is a potent and selective, central nervous system-penetrant aldose reductase inhibitor designed to block this pathological conversion.[4][5] Clinical trial data has demonstrated this compound's ability to significantly reduce plasma galactitol levels in patients with Galactosemia.[1][6][7] This guide will delve into the quantitative aspects of this compound's potency and selectivity in comparison to other ARIs, provide detailed experimental methodologies, and visualize the underlying biochemical pathways and experimental workflows.

Mechanism of Action: The Polyol Pathway and Aldose Reductase Inhibition

In Classic Galactosemia, the deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to an accumulation of galactose. This excess galactose is shunted into the polyol pathway, where aldose reductase converts it to galactitol.[3] Galactitol accumulation within cells leads to osmotic stress and has been implicated in the pathogenesis of long-term complications.[8]

This compound acts as a potent inhibitor of aldose reductase, thereby blocking the conversion of galactose to galactitol.[3][8] This mechanism is designed to halt or slow the progression of disease-related complications. The selectivity of ARIs is a critical factor, as off-target inhibition of the related enzyme aldehyde reductase (ALR1) can lead to undesirable side effects.[9][10][11] this compound has been described as a highly selective inhibitor of aldose reductase (ALR2).[12]

Polyol_Pathway_in_Galactosemia Galactose Galactose AldoseReductase Aldose Reductase (AKR1B1) Galactose->AldoseReductase Galactitol Galactitol (Toxic Metabolite) Complications Long-term Complications Galactitol->Complications AldoseReductase->Galactitol This compound This compound This compound->AldoseReductase ARI_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - NADPH - Enzyme - Substrate - Test Compounds Plate Prepare 96-well Plate Reagents->Plate AddReagents Add Buffer, NADPH, Enzyme, and Test Compound Plate->AddReagents AddSubstrate Initiate Reaction: Add Substrate AddReagents->AddSubstrate ReadPlate Measure Absorbance at 340 nm AddSubstrate->ReadPlate CalcVelocity Calculate Reaction Velocity ReadPlate->CalcVelocity PlotData Plot % Inhibition vs. [Inhibitor] CalcVelocity->PlotData CalcIC50 Determine IC50 Value PlotData->CalcIC50 Therapeutic_Strategies cluster_approaches Therapeutic Approaches Galactosemia Classic Galactosemia ARI Aldose Reductase Inhibition (e.g., this compound) Galactosemia->ARI SRT Substrate Reduction Therapy Galactosemia->SRT Chaperone Chaperone Therapy Galactosemia->Chaperone Gene Gene Therapy Galactosemia->Gene

References

Evaluating the Long-Term Efficacy of Govorestat in Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (AT-007) is an investigational, orally administered, central nervous system-penetrant aldose reductase inhibitor (ARI) being developed by Applied Therapeutics. This guide provides a comprehensive evaluation of the long-term efficacy of this compound based on available clinical study data, comparing its performance against the standard of care and other alternatives for the treatment of Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer a clear and objective overview for the scientific community.

Mechanism of Action

This compound's therapeutic potential lies in its ability to inhibit aldose reductase, a key enzyme in the polyol pathway. In Classic Galactosemia, this enzyme converts galactose into the toxic metabolite galactitol, which accumulates in tissues and contributes to long-term complications.[1] Similarly, in SORD Deficiency, aldose reductase converts glucose to sorbitol. A deficiency in the SORD enzyme prevents the further breakdown of sorbitol, leading to its toxic accumulation.[2] By blocking aldose reductase, this compound aims to reduce the production of these toxic metabolites, thereby mitigating disease progression.[3]

Signaling Pathway of this compound's Mechanism of Action

Caption: this compound inhibits aldose reductase, blocking toxic metabolite production.

This compound for Classic Galactosemia: The ACTION-Galactosemia Kids Study

The current standard of care for Classic Galactosemia is a lifelong, strict galactose-restricted diet. While this diet is life-saving in neonates, it does not prevent the development of long-term complications, including cognitive impairment, speech defects, and motor abnormalities.[4][5]

The ACTION-Galactosemia Kids Phase 3 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in 47 children aged 2-17 with Classic Galactosemia over 18 months.[6][7]

Quantitative Data Summary
Outcome MeasureThis compound GroupPlacebo Groupp-valueCitation(s)
Primary Endpoint: Global Statistical Test Systematic improvement over timeDecline over time0.1030[7]
Pre-specified Sensitivity Analysis (including cognition)Favored this compound-0.0698[7]
Post-hoc Analysis (excluding speech/language)Statistically significant benefit-0.0205[1]
Secondary Endpoints
BASC-3 Adaptive Skills IndexStatistically significant benefit-0.0265[7]
Archimedes Spiral Drawing Test (Tremor)Statistically significant benefit at 18 months-0.0428[7]
Biomarker
Plasma Galactitol ReductionRapid and sustained reduction-Not specified[6]
Experimental Protocols

Experimental Workflow for the ACTION-Galactosemia Kids Study

ACTION-Galactosemia Kids Study Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment 18-Month Treatment Period cluster_assessment Outcome Assessments P1 47 children (2-17 years) with Classic Galactosemia R1 This compound P1->R1 R2 Placebo P1->R2 T1 Daily oral this compound R1->T1 T2 Daily oral placebo R2->T2 A1 Primary Endpoint: Global Statistical Test (OWLS-2, BASC-3 BSI & ADL) T1->A1 A2 Secondary Endpoints: BASC-3 Adaptive Skills Archimedes Spiral (Tremor) T1->A2 A3 Biomarker: Plasma Galactitol T1->A3 T2->A1 T2->A2 T2->A3

Caption: Workflow of the ACTION-Galactosemia Kids clinical trial.

  • Behavioral Assessment System for Children, Third Edition (BASC-3): This system uses rating scales completed by teachers, parents, and the subjects themselves (if age-appropriate) to evaluate various aspects of behavior and emotions.[8][9] The scales measure both adaptive and problem behaviors, providing a comprehensive picture of a child's functioning in different settings.[10] The Adaptive Skills Index is a composite score reflecting skills such as activities of daily living, adaptability, and social skills.[7]

  • Archimedes Spiral Drawing Test: This is a common test used to assess fine motor control and tremor.[11][12] Patients are asked to trace or draw a spiral, and the resulting drawing is analyzed for deviations, smoothness, and other characteristics indicative of motor impairment.[13][14]

This compound for SORD Deficiency: The INSPIRE Study

Sorbitol Dehydrogenase (SORD) Deficiency is a rare, progressive hereditary neuropathy for which there are currently no approved treatments.[2] The standard of care focuses on managing symptoms through physical therapy, orthopedic devices, and pain management.[10]

The INSPIRE Phase 3 trial is an ongoing, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in approximately 56 patients aged 16-55 with SORD Deficiency.[15][16]

Quantitative Data Summary (12-Month Interim Analysis)
Outcome MeasureThis compound GroupPlacebo Groupp-valueCitation(s)
Primary Endpoint
Correlation of Sorbitol with CMT-FOMStatistically significant correlation-0.05[2]
Secondary Endpoint
CMT Health Index (CMT-HI)Highly statistically significant effect-0.01
Biomarker
Sorbitol ReductionSustained, statistically significant reduction (mean 52% reduction over 90 days)-<0.001[1]
Experimental Protocols

Experimental Workflow for the INSPIRE Study

INSPIRE Study Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Outcome Assessments (12-month interim) P1 ~56 patients (16-55 years) with SORD Deficiency R1 This compound P1->R1 R2 Placebo P1->R2 T1 Daily oral this compound R1->T1 T2 Daily oral placebo R2->T2 A1 Primary Endpoint: Correlation of Sorbitol & CMT-FOM T1->A1 A2 Secondary Endpoint: CMT Health Index (CMT-HI) T1->A2 A3 Biomarker: Sorbitol Levels T1->A3 T2->A1 T2->A2 T2->A3

Caption: Workflow of the INSPIRE clinical trial for SORD Deficiency.

  • Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM): This is a performance-based measure that assesses the functional ability of patients with Charcot-Marie-Tooth disease and other neuropathies.[17][18] It includes a variety of tasks to evaluate strength, balance, and mobility.[19][20] The specific components and scoring can be adapted for different clinical trials.[21]

  • CMT Health Index (CMT-HI): This is a patient-reported outcome measure designed to assess the severity of the disease and its impact on the well-being of individuals with Charcot-Marie-Tooth disease.

Comparison and Conclusion

This compound has demonstrated a consistent and sustained long-term clinical benefit in pediatric patients with Classic Galactosemia, showing improvements in activities of daily living, behavior, cognition, and motor skills compared to placebo.[1] While the primary endpoint in the ACTION-Galactosemia Kids study did not reach statistical significance, several key secondary endpoints and pre-specified analyses showed a significant therapeutic effect.[7] The reduction in the toxic metabolite galactitol provides a strong biochemical rationale for the observed clinical benefits.[6]

For SORD Deficiency, this compound has shown a statistically significant reduction in the toxic metabolite sorbitol, which correlated with improvements in clinical outcomes as measured by the CMT-FOM.[2] Furthermore, patients reported a significant improvement in their quality of life as measured by the CMT-HI. As there are no currently approved treatments for SORD deficiency, this compound represents a promising therapeutic option.

In comparison to the standard of care for Classic Galactosemia (a galactose-restricted diet), which does not prevent long-term complications, this compound offers the potential to address the underlying pathophysiology of the disease by reducing toxic metabolite accumulation.[4][22] For SORD Deficiency, this compound is a pioneering therapy with the potential to be the first approved treatment.

Further long-term data and analyses from these and future studies will be crucial to fully elucidate the efficacy and safety profile of this compound and its potential to become a standard of care for these rare and debilitating diseases.

References

Govorestat: A New Generation Aldose Reductase Inhibitor with a Promising Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel aldose reductase inhibitor, govorestat, against its predecessors reveals a significantly improved safety and tolerability profile, addressing long-standing concerns associated with this class of drugs. While older aldose reductase inhibitors (ARIs) have been hampered by issues of toxicity, particularly hepatotoxicity, this compound has demonstrated a safety profile comparable to placebo in clinical trials.

Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, ARIs aim to mitigate these effects. However, the clinical development of first-generation ARIs was often halted due to unacceptable adverse events. This compound (AT-007), a next-generation, potent, and selective ARI, has been developed to overcome these limitations.

Comparative Safety Analysis

Clinical trial data for this compound consistently demonstrates its favorable safety profile. In studies involving healthy adults and pediatric patients with Classic Galactosemia, this compound was well-tolerated, with an adverse event frequency comparable to that of placebo.[1][2] Notably, no treatment-related serious adverse events (SAEs) or dose-limiting toxicities have been reported in key trials.[3][4]

In contrast, older ARIs have a more varied and concerning safety history. Epalrestat, which is commercially available in some countries, is associated with gastrointestinal issues and, more significantly, elevations in liver enzymes.[5] One large-scale study reported adverse drug reactions in 2.5% of 2,190 patients, with hepatic dysfunction being the most frequent adverse event, accounting for over a third of these reactions.[6] Ranirestat, another older ARI, has shown a better safety profile, being generally well-tolerated with no significant differences in safety parameters compared to placebo in clinical trials.[7][8] The development of other early ARIs, such as zopolrestat, was discontinued due to safety concerns, including liver toxicity, which is thought to be due to off-target inhibition of other enzymes like aldehyde reductase.

The following table summarizes the key safety findings from clinical studies of this compound and older ARIs.

DrugKey Safety FindingsIncidence of Adverse Events (Drug vs. Placebo)Common Adverse EventsLiver Safety Profile
This compound Well-tolerated with no drug-related serious adverse events reported in key trials.[3][4]Adverse event frequency was comparable between this compound and placebo groups.[1]Not specified as significantly different from placebo.No significant liver safety signals identified.
Ranirestat Well-tolerated with no significant differences in safety parameters versus placebo.[7]Adverse Drug Reactions: 16.2% vs 14.0%[9]Not specified as significantly different from placebo.No dose adjustment needed for mild to moderate hepatic impairment.[10]
Epalrestat Associated with gastrointestinal and hepatic adverse events.[5]Adverse drug reactions reported in 2.5% of patients in a large study.[6]Nausea, vomiting, elevated liver enzymes.[5]Hepatic dysfunction is the most frequent adverse reaction.[6]
Zopolrestat Development halted due to safety concerns, including hepatotoxicity.Data not available (development discontinued).Data not available.Associated with liver toxicity, potentially due to off-target enzyme inhibition.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for all ARIs is the inhibition of the aldose reductase enzyme within the polyol pathway. This pathway becomes particularly active during periods of high blood sugar.

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol SDH->Fructose ARI This compound & Older ARIs Inhibition ARI->Inhibition Inhibition->AR

Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors (ARIs).

A typical clinical trial workflow for assessing the safety of a new drug like this compound involves multiple phases, from preclinical studies to post-marketing surveillance.

Clinical_Trial_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_postmarket Post-Marketing in_vitro In-vitro Studies (e.g., Hepatocyte Toxicity) animal Animal Models in_vitro->animal phase1 Phase I (Healthy Volunteers) - Single & Multiple Ascending Doses - Safety & Tolerability animal->phase1 phase2 Phase II (Patients) - Efficacy & Further Safety phase1->phase2 phase3 Phase III (Large Patient Groups) - Confirm Efficacy - Monitor Adverse Events phase2->phase3 phase4 Phase IV / Surveillance - Long-term Safety - Real-world Data phase3->phase4

Caption: A simplified workflow for the clinical development and safety assessment of a new drug.

Experimental Protocols

The safety and efficacy of this compound and older ARIs have been evaluated through rigorous clinical trials. The methodologies of these key studies are detailed below:

This compound: ACTION-Galactosemia Kids Study (NCT04902781)

This Phase 3, double-blind, placebo-controlled study evaluated the impact of this compound in 47 children (aged 2-17) with Classic Galactosemia.[2][11] Participants were randomized in a 2:1 ratio to receive either this compound or a placebo for 18 months. The primary endpoint was a composite score assessing clinical outcomes. Safety was a key component of the trial, with continuous monitoring for adverse events.[11]

Ranirestat: Phase II/III Diabetic Sensorimotor Polyneuropathy Trial (NCT00927914)

This global, double-blind, placebo-controlled study enrolled 800 patients (aged 18-75) with stable type 1 or 2 diabetes and diabetic sensorimotor polyneuropathy.[7] Patients were randomized to receive placebo, 40 mg/day ranirestat, or 80 mg/day ranirestat for 24 months. The primary endpoint was the change in peroneal motor nerve conduction velocity. Safety assessments were a key secondary endpoint.[7]

Epalrestat: 3-Year Multicenter Comparative Trial

This open-label, multicenter study enrolled patients with diabetic neuropathy who were randomized to receive 150 mg/day of epalrestat or to a control group. A total of 289 patients in the epalrestat group and 305 in the control group were analyzed. The primary endpoint was the change in median motor nerve conduction velocity over 3 years. Safety was assessed through the reporting of adverse events and routine laboratory tests in the epalrestat group.[12]

Conclusion

The available data strongly suggest that this compound represents a significant advancement in the field of aldose reductase inhibitors, particularly concerning its safety profile. By avoiding the toxicities that have plagued older ARIs, especially liver-related adverse events, this compound holds the potential to be a viable therapeutic option for conditions driven by the overactivation of the polyol pathway. Its favorable comparison with older agents like epalrestat and its clean safety record in clinical trials to date are promising indicators for its future clinical application. Further long-term studies will be crucial to fully establish its place in therapy.

References

Reproducibility of Govorestat findings across different research labs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical findings for Govorestat (AT-007), a novel aldose reductase inhibitor, with a focus on the reproducibility of these findings across different research settings. To date, all clinical trial data for this compound has been generated by its developer, Applied Therapeutics. The lack of independent, peer-reviewed replication of these studies is a critical consideration for the scientific community. Furthermore, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) in November 2024 for the New Drug Application (NDA) for this compound in the treatment of Classic Galactosemia, indicating that the application could not be approved in its present form due to deficiencies.[1] This underscores the need for a thorough and objective evaluation of the available data.

Mechanism of Action

This compound is a central nervous system-penetrant aldose reductase inhibitor.[2] Aldose reductase is an enzyme that, in certain metabolic conditions, converts monosaccharides into their corresponding sugar alcohols. In Classic Galactosemia, it converts galactose to galactitol, and in Sorbitol Dehydrogenase (SORD) deficiency, it converts glucose to sorbitol. The accumulation of these polyols is believed to be a key driver of the pathophysiology of these diseases. By inhibiting aldose reductase, this compound aims to reduce the levels of these toxic metabolites.

Below is a diagram illustrating the signaling pathway targeted by this compound.

This compound Mechanism of Action cluster_galactosemia Classic Galactosemia cluster_sord SORD Deficiency Galactose Galactose AldoseReductase_Gal Aldose Reductase Galactose->AldoseReductase_Gal Galactitol Galactitol (Toxic Metabolite) AldoseReductase_Gal->Galactitol Glucose Glucose AldoseReductase_Sord Aldose Reductase Glucose->AldoseReductase_Sord Sorbitol Sorbitol (Toxic Metabolite) AldoseReductase_Sord->Sorbitol This compound This compound This compound->AldoseReductase_Gal Inhibits This compound->AldoseReductase_Sord Inhibits

This compound inhibits aldose reductase, reducing toxic metabolites.

Clinical Trial Data Summary

The primary clinical evidence for this compound comes from two key trials sponsored by Applied Therapeutics: the ACTION-Galactosemia Kids study for Classic Galactosemia and the INSPIRE trial for SORD deficiency.

This compound in Classic Galactosemia (ACTION-Galactosemia Kids)

This Phase 3 trial (NCT04902781) evaluated the efficacy and safety of this compound in children with Classic Galactosemia.[3]

EndpointResultp-value
Primary Endpoint: Global Statistical Test Did not meet statistical significancep = 0.1030[1]
Post-hoc analysis (excluding speech/language components)Statistically significant benefit of active treatment vs. placebop = 0.0205
Biomarker: Plasma Galactitol Reduction Statistically significant reduction from baselinep < 0.001[1]
Secondary Endpoint: Tremor (Archimedes Spiral Drawing Test) Statistically significant benefit at 18 monthsp = 0.0428
Secondary Endpoint: Adaptive Skills (BASC-3 Adaptive Skills Index) Statistically significant benefitp = 0.0265
This compound in SORD Deficiency (INSPIRE Trial)

The ongoing Phase 3 INSPIRE trial (NCT05397665) is assessing the efficacy and safety of this compound in patients with SORD deficiency.[4]

EndpointResultp-value
Biomarker: Sorbitol Reduction (90 days) Mean reduction of approximately 52%p < 0.001 vs. placebo[5]
Correlation: Sorbitol Level and CMT-FOM Statistically significant correlation at 12 monthsp = 0.05[6]
Patient-Reported Outcomes: CMT Health Index Highly statistically significant effectp = 0.01[6]
Primary Clinical Endpoint: 10-meter walk/run test (12 months) Not statistically significantNot provided[7]

Experimental Protocols

Detailed experimental protocols for the key clinical trials are summarized below based on publicly available information.

ACTION-Galactosemia Kids Study (NCT04902781) Experimental Workflow

ACTION-Galactosemia Kids (NCT04902781) Workflow Screening Screening Randomization Randomization (2:1) Screening->Randomization Treatment This compound or Placebo Randomization->Treatment Assessments Assessments every 6 months Treatment->Assessments PrimaryEndpoint Primary Endpoint Analysis: Global Statistical Test Assessments->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis: Biomarkers, Tremor, Adaptive Skills Assessments->SecondaryEndpoints

Workflow for the ACTION-Galactosemia Kids clinical trial.

Methodology for Key Experiments in ACTION-Galactosemia Kids:

  • Primary Endpoint (Global Statistical Test): This was a composite endpoint comprising four assessments:

    • OWLS-2 Oral Expression (OE) and Listening Comprehension (LC): Standardized assessments of language skills.

    • BASC-3 Behavior Symptoms Index (BSI) and Activities of Daily Living (ADL): Parent-reported scales to evaluate behavior and adaptive skills.[8] The individual components were combined into a single global statistical test to assess the overall clinical benefit.

  • Biomarker Analysis: Plasma galactitol levels were measured at baseline and at regular intervals throughout the study to assess the pharmacodynamic effect of this compound.

  • Tremor Assessment: Tremor was evaluated using the Archimedes Spiral Drawing Test, a common method for quantifying tremor severity.

  • Adaptive Skills: The BASC-3 Adaptive Skills Index was used as a secondary measure of adaptive behaviors.

INSPIRE Trial (NCT05397665) Experimental Workflow

INSPIRE Trial (NCT05397665) Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment This compound or Placebo Randomization->Treatment Assessments Assessments at baseline, 3, 12, 18, and 24 months Treatment->Assessments PrimaryEndpoint_12m 12-Month Primary Endpoint: Correlation of Sorbitol and CMT-FOM Assessments->PrimaryEndpoint_12m PrimaryEndpoint_24m 24-Month Primary Endpoint: 10-meter walk/run test Assessments->PrimaryEndpoint_24m SecondaryEndpoints Secondary Endpoints: CMT Health Index, Biomarkers Assessments->SecondaryEndpoints

Workflow for the INSPIRE clinical trial.

Methodology for Key Experiments in INSPIRE Trial:

  • Primary Endpoint (12 Months): The initial primary endpoint was the correlation between the change in sorbitol levels and the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM), a composite measure of physical function.[6]

  • Primary Endpoint (24 Months): The primary endpoint for the final analysis is the 10-meter walk/run test, a measure of mobility.[6]

  • Biomarker Analysis: Blood sorbitol levels are measured at baseline and throughout the study to quantify the pharmacodynamic effect of this compound.

  • Patient-Reported Outcomes: The CMT Health Index (CMT-HI) is used to assess the patient's perception of their health and well-being.[6]

Comparison with Alternatives and Reproducibility Assessment

A significant challenge in evaluating this compound is the absence of independently conducted studies. All available data has been sponsored and reported by Applied Therapeutics. This lack of external validation makes it difficult to assess the true reproducibility and robustness of the reported findings.

Alternative Therapeutic Strategies:

  • Classic Galactosemia: The current standard of care is a strict galactose-restricted diet.[9] Other investigational approaches include gene therapy and pharmacological chaperones.[8][10]

  • SORD Deficiency: There are currently no approved treatments for SORD deficiency. Management is focused on supportive care, including physical therapy and pain management.[4]

Historical Context of Aldose Reductase Inhibitors:

The development of aldose reductase inhibitors has a history of challenges. Several previous candidates for diabetic neuropathy failed in late-stage clinical trials due to lack of efficacy or safety concerns.[11] This history underscores the importance of rigorous and reproducible clinical data for any new agent in this class.

Conclusion

The available data for this compound, generated exclusively by its developer, suggests a potential for clinical benefit in Classic Galactosemia and SORD deficiency, primarily through the reduction of toxic metabolites. However, the lack of independent replication of these findings is a major limitation. The FDA's Complete Response Letter for the Classic Galactosemia indication highlights that the data presented by Applied Therapeutics was not sufficient for approval. For the scientific and medical communities to have confidence in the efficacy and safety of this compound, independent, peer-reviewed studies are essential. Researchers should interpret the current findings with caution and await further data from diverse research groups to fully understand the therapeutic potential and reproducibility of this compound's effects.

References

Govorestat's Impact on Patient-Reported Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Govorestat's performance in clinical trials, focusing on its effects on patient-reported outcomes in Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.

This guide provides a comprehensive comparison of this compound's impact on patient-reported outcomes (PROs) with the standard of care and placebo, based on available clinical trial data. It is intended for researchers, scientists, and drug development professionals seeking to understand the clinical profile of this novel aldose reductase inhibitor.

Mechanism of Action

This compound is a central nervous system-penetrant aldose reductase inhibitor. Aldose reductase is an enzyme that, in certain metabolic disorders, converts sugars into toxic polyols. In Classic Galactosemia, it converts galactose into galactitol, and in SORD Deficiency, it converts glucose into sorbitol. The accumulation of these polyols is believed to be a key driver of the long-term complications associated with these diseases. By inhibiting aldose reductase, this compound aims to reduce the production of these toxic metabolites and thereby alleviate clinical symptoms.

Govorestat_Mechanism_of_Action Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase Neurological Complications Neurological Complications Galactitol->Neurological Complications Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Neuropathy Neuropathy Sorbitol->Neuropathy This compound This compound This compound->Galactose Inhibits This compound->Glucose Inhibits Galactosemia_AR_edge Galactosemia_AR_edge This compound->Galactosemia_AR_edge Inhibits SORD_AR_edge SORD_AR_edge This compound->SORD_AR_edge Inhibits

Caption: this compound's Mechanism of Action.

This compound in Classic Galactosemia: The ACTION-Galactosemia Kids Trial

The ACTION-Galactosemia Kids trial was a Phase 3 study that evaluated the efficacy and safety of this compound in children aged 2-17 with Classic Galactosemia. The primary comparison for this compound in this indication is the current standard of care, which is a lifelong galactose-restricted diet. While this diet is essential for managing acute symptoms, it does not prevent the long-term complications of the disease.

Patient-Reported Outcomes in ACTION-Galactosemia Kids

The trial assessed a range of PROs to capture the impact of this compound on the daily lives of patients.

Patient-Reported OutcomeAssessment ToolThis compound Outcome vs. Placebo
Activities of Daily Living Behavior Assessment System for Children, Third Edition (BASC-3)Improved
Behavioral Symptoms Behavior Assessment System for Children, Third Edition (BASC-3)Improved
Adaptive Skills Behavior Assessment System for Children, Third Edition (BASC-3)Statistically significant improvement (p=0.0265)
Tremor Archimedes Spiral Drawing TestStatistically significant benefit at 18 months (p=0.0428)
Cognition Not specifiedTrend towards improvement
Speech and Language Not specifiedNo significant difference
Experimental Protocol: ACTION-Galactosemia Kids

The ACTION-Galactosemia Kids study was a randomized, double-blind, placebo-controlled trial. Forty-seven children with Classic Galactosemia were randomized to receive either this compound or a placebo for 18 months. PROs were assessed at baseline and at regular intervals throughout the study. The BASC-3 is a comprehensive measure of behavior and adaptive skills in children and adolescents. The Archimedes Spiral Drawing Test is used to assess fine motor control and tremor.

ACTION_Galactosemia_Kids_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (18 months) cluster_analysis Data Analysis Patient Population Children (2-17 years) with Classic Galactosemia Informed Consent Informed Consent Patient Population->Informed Consent Baseline Assessments PROs (BASC-3, etc.) Biomarkers Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group PRO & Safety Monitoring PRO & Safety Monitoring This compound Group->PRO & Safety Monitoring Regular Assessments Placebo Group->PRO & Safety Monitoring Regular Assessments Endpoint Analysis Comparison of PRO changes between groups PRO & Safety Monitoring->Endpoint Analysis INSPIRE_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (up to 24 months) cluster_analysis Data Analysis Patient Population Patients (16-55 years) with SORD Deficiency Informed Consent Informed Consent Patient Population->Informed Consent Baseline Assessments PROs (CMT-HI) Biomarkers Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Interim & Final Assessments Interim & Final Assessments This compound Group->Interim & Final Assessments 12 and 24 months Placebo Group->Interim & Final Assessments 12 and 24 months Endpoint Analysis Comparison of CMT-HI changes between groups Interim & Final Assessments->Endpoint Analysis

Comparative analysis of Govorestat's effect in different rare disease models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the efficacy of Govorestat, an investigational aldose reductase inhibitor, across three rare metabolic diseases: Classic Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG). This guide synthesizes preclinical and clinical data to offer researchers, scientists, and drug development professionals a comprehensive comparison of this compound's performance against standard of care and other emerging therapies.

This compound (AT-007) is a novel, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) under development by Applied Therapeutics.[1] Its mechanism of action centers on blocking the enzyme aldose reductase, a key player in the polyol pathway. This pathway, when dysregulated in certain genetic disorders, leads to the accumulation of toxic sugar alcohols, causing a cascade of cellular damage. This guide provides a comparative analysis of this compound's effect in different rare disease models, presenting experimental data, detailed protocols, and visualizations to objectively assess its therapeutic potential.

Mechanism of Action: Targeting the Polyol Pathway

This compound's therapeutic strategy is rooted in the inhibition of aldose reductase.[1] In Classic Galactosemia, this enzyme converts galactose into the toxic metabolite galactitol.[2] Similarly, in SORD deficiency, aldose reductase mediates the conversion of glucose to sorbitol.[3] By blocking this initial step, this compound aims to prevent the accumulation of these damaging sugar alcohols and thereby mitigate the downstream pathological consequences.

This compound Mechanism of Action This compound's Role in the Polyol Pathway Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase This compound This compound (Aldose Reductase Inhibitor) Aldose Reductase Aldose Reductase This compound->Aldose Reductase Inhibits

Caption: this compound inhibits aldose reductase, blocking toxic metabolite production.

Comparative Efficacy in Rare Disease Models

Classic Galactosemia

Standard of Care: The current standard of care for Classic Galactosemia is a lifelong, strict galactose-restricted diet. While this diet is crucial for preventing acute neonatal complications, it does not prevent long-term complications such as cognitive impairment, speech difficulties, and neurological disorders.[4]

This compound's Performance:

Preclinical Evidence: In a rat model of Classic Galactosemia, this compound treatment led to a significant reduction in galactitol levels, which was associated with improvements in neurological, behavioral, and ocular outcomes.[2]

Clinical Trial Data: The ACTION-Galactosemia Kids study, a Phase 3 clinical trial, evaluated the efficacy and safety of this compound in children aged 2-17.[5][6] While the trial did not meet its primary composite endpoint with statistical significance (p=0.1030), it demonstrated a consistent and sustained clinical benefit on several individual measures, including activities of daily living, behavior, cognition, fine motor skills, and tremor.[7][8] A Phase 1/2 study in adults also showed that this compound was well-tolerated and significantly reduced plasma galactitol levels by approximately 50% from baseline at a dose of 20 mg/kg.[2][8]

Classic Galactosemia: this compound vs. Placebo (ACTION-Galactosemia Kids Trial) This compound Placebo p-value Citation
Primary Endpoint (Global Statistical Test) Systematic improvement-0.1030[7][8]
Tremor (Archimedes Spiral Drawing Test) Statistically significant benefit-0.0428[7][8]
Adaptive Skills (BASC-3 Adaptive Skills Index) Statistically significant benefit-0.0265[7][8]
Plasma Galactitol Reduction (Adults, 20 mg/kg) ~50% reduction from baseline-Significant[2][8]

Alternative Investigational Therapies: Other therapeutic strategies being explored for Classic Galactosemia include gene therapy, mRNA therapy, and pharmacological chaperones aimed at restoring GALT enzyme activity.[4] Galactokinase 1 (GALK1) inhibitors are also under investigation to reduce the accumulation of galactose-1-phosphate.[4]

Sorbitol Dehydrogenase (SORD) Deficiency

Standard of Care: There are currently no approved disease-modifying therapies for SORD deficiency. Management is focused on supportive care, including physical and occupational therapy to manage symptoms of this progressive hereditary neuropathy.[9]

This compound's Performance:

Preclinical Evidence: In a Drosophila model of SORD deficiency, this compound treatment significantly reduced sorbitol levels and mitigated synaptic degeneration, leading to improved synaptic transduction and locomotor activity.

Clinical Trial Data: The INSPIRE trial, a Phase 3 study in patients aged 16-55 with SORD deficiency, demonstrated that this compound met its primary endpoints at a 12-month interim analysis.[10][11] Treatment with this compound resulted in a statistically significant reduction in blood sorbitol levels compared to placebo (p<0.001).[12] Furthermore, there was a significant correlation between the reduction in sorbitol and an improvement in the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM).[10][11] Patients treated with this compound also showed significant improvements in the patient-reported outcome measure, the CMT Health Index (CMT-HI).[10][13]

SORD Deficiency: this compound vs. Placebo (INSPIRE Trial - 12-month interim analysis) This compound Placebo p-value Citation
Blood Sorbitol Reduction ~52% mean reduction-<0.001[12]
Correlation of Sorbitol Reduction with CMT-FOM Statistically significant-0.05[11]
CMT Health Index (Patient-Reported Outcomes) Highly significant effect-Significant[10][13]

Alternative Investigational Therapies: The therapeutic landscape for SORD deficiency is currently limited, with this compound being the most advanced investigational therapy.

Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG)

Standard of Care: There are no approved treatments for PMM2-CDG. The management of this multisystem disorder is supportive and aims to address specific symptoms.[1]

This compound's Performance:

Preclinical and In Vitro Evidence: In vitro studies using fibroblasts from a PMM2-CDG patient showed that this compound treatment led to an approximately 40% increase in PMM2 enzyme activity.[14]

Clinical Evidence (Single-Patient Case Study): A single patient with PMM2-CDG treated with this compound under an expanded access program for 36 months showed promising results. The treatment was well-tolerated, and improvements were observed in liver transaminases, clotting factors, and whole blood sorbitol levels. The Nijmegen Pediatric CDG Rating Scale (NPCRS) score improved by 9 points (a 46% improvement) over the course of treatment.

Alternative Investigational Therapies: GLM101, a mannose-1-phosphate replacement therapy developed by Glycomine, is currently in a Phase 2b clinical trial (NCT06892288) for the treatment of PMM2-CDG.[15][16] GLM101 aims to bypass the deficient PMM2 enzyme by directly supplying mannose-1-phosphate.[15]

Experimental Protocols

Detailed experimental protocols for the key clinical trials are summarized below:

ACTION-Galactosemia Kids (NCT04902781)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[5]

  • Participants: 47 children aged 2-17 years with a confirmed diagnosis of Classic Galactosemia.[5][6]

  • Intervention: Participants were randomized in a 2:1 ratio to receive either oral this compound or placebo once daily for 18 months.[5]

  • Primary Endpoint: A composite global statistical test comprising four assessments: OWLS-2 Oral Expression (OE), OWLS-2 Listening Comprehension (LC), BASC-3 Behavior Symptoms Index (BSI), and the BASC-3 Activities of Daily Living (ADL).[7]

  • Key Secondary Endpoints: Included assessments of tremor, fine motor skills, and adaptive skills.[7][8] Plasma galactitol levels were also monitored.[5]

ACTION_Galactosemia_Kids_Workflow ACTION-Galactosemia Kids Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment (18 Months) cluster_assessment Endpoint Assessment P1 47 Children (2-17 years) with Classic Galactosemia R1 This compound (n≈31) P1->R1 R2 Placebo (n≈16) P1->R2 T1 Oral this compound Once Daily R1->T1 T2 Oral Placebo Once Daily R2->T2 A1 Primary Endpoint: Composite Global Statistical Test T1->A1 A2 Secondary Endpoints: Tremor, Fine Motor Skills, Adaptive Skills, Galactitol Levels T1->A2 T2->A1 T2->A2

Caption: Workflow of the ACTION-Galactosemia Kids clinical trial.

INSPIRE Trial (NCT05397665)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[10]

  • Participants: 56 patients aged 16-55 years with a confirmed diagnosis of SORD Deficiency.[11]

  • Intervention: Participants were randomized to receive either oral this compound or placebo once daily.[10]

  • Primary Endpoints (12-month interim analysis):

    • Reduction in blood sorbitol levels.[11]

    • Correlation of sorbitol reduction with the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM).[11]

  • Key Secondary Endpoint: Change in the CMT Health Index (CMT-HI), a patient-reported outcome measure.[10]

INSPIRE_Trial_Workflow INSPIRE Trial Workflow (SORD Deficiency) cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment cluster_assessment Endpoint Assessment (12-Month Interim) P1 56 Patients (16-55 years) with SORD Deficiency R1 This compound P1->R1 R2 Placebo P1->R2 T1 Oral this compound Once Daily R1->T1 T2 Oral Placebo Once Daily R2->T2 A1 Primary Endpoints: Sorbitol Reduction & Correlation with CMT-FOM T1->A1 A2 Secondary Endpoint: CMT Health Index T1->A2 T2->A1 T2->A2

Caption: Workflow of the INSPIRE clinical trial for SORD deficiency.

Conclusion

This compound has demonstrated a consistent ability to reduce the accumulation of toxic sugar alcohols in various rare disease models. In SORD deficiency, this biochemical effect has translated into statistically significant improvements in clinical outcomes at the 12-month mark of the INSPIRE trial. In Classic Galactosemia, while the primary endpoint of the ACTION-Galactosemia Kids trial was not met, the data suggest a beneficial effect on several clinically meaningful aspects of the disease. For PMM2-CDG, the evidence is still in its early stages but warrants further investigation.

The development of this compound represents a significant step forward in the therapeutic landscape for these debilitating rare diseases, which currently have limited to no treatment options. The ongoing and future clinical studies will be crucial in further defining the clinical efficacy and safety profile of this compound and its potential to become a valuable therapeutic option for patients.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Govorestat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of govorestat (AT-007), a potent aldose reductase inhibitor. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

Handling and Storage of this compound

Proper handling and storage are the first steps in a safe disposal plan. This compound should be handled with care, avoiding inhalation and contact with skin and eyes.[1] Use of personal protective equipment, including safety goggles, gloves, and a suitable respirator, is mandatory.[1] Ensure adequate ventilation in areas where the compound is used.[1]

Storage Conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C2 years
In Solvent-20°C1 year
Data sourced from MedchemExpress and Probechem Biochemicals.[2][3]

Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound and contaminated materials.

Govorestat_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal A Assess Waste Type: - Unused this compound - Contaminated Labware - Spill Cleanup Debris B Package waste in properly labeled, sealed containers. A->B Segregate & Package C Consult Local, State, & Federal Regulations B->C Regulatory Compliance D Engage a licensed waste disposal company C->D Select Vendor E Document Disposal (Manifests, Records) D->E Finalize & Record

This compound Disposal Workflow

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]

1. Waste Identification and Segregation:

  • Unused this compound: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.

  • Contaminated Materials: This includes items such as used vials, pipette tips, gloves, and lab coats that have come into contact with this compound. These should be segregated from general laboratory waste.

  • Solutions: Solutions containing this compound should be collected in appropriate, sealed, and clearly labeled waste containers.

2. Spill Management:

  • In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Wear full personal protective equipment before attempting to clean the spill.[1]

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[1]

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

  • Collect all cleanup materials in a sealed container for disposal.[1]

3. Final Disposal:

  • All waste containing this compound is to be treated as chemical waste.

  • Do not dispose of this compound down the drain or in regular trash.[1] It is crucial to prevent the product from entering drains or water courses.[1]

  • The final disposal of this compound waste must be handled by a licensed and qualified hazardous waste disposal company.

  • Follow all institutional guidelines and contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

  • Retain all documentation related to the disposal for regulatory compliance.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Govorestat
Reactant of Route 2
Govorestat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.